AT-9010 tetrasodium
Description
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Properties
Molecular Formula |
C11H13FN5Na4O13P3 |
|---|---|
Molecular Weight |
627.13 g/mol |
IUPAC Name |
tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C11H17FN5O13P3.4Na/c1-11(12)6(18)4(2-27-32(23,24)30-33(25,26)29-31(20,21)22)28-9(11)17-3-14-5-7(17)15-10(13)16-8(5)19;;;;/h3-4,6,9,18H,2H2,1H3,(H,23,24)(H,25,26)(H2,20,21,22)(H3,13,15,16,19);;;;/q;4*+1/p-4/t4-,6-,9-,11-;;;;/m1..../s1 |
InChI Key |
YSFIWHKJCYGPPP-ZJECJYFYSA-J |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)F.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)F.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of AT-9010 Tetrasodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT-9010, the active triphosphate metabolite of the orally bioavailable prodrug AT-527 (bemnifosbuvir), is a potent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) replication machinery.[1] This technical guide provides a comprehensive overview of the dual mechanism of action through which AT-9010 exerts its antiviral activity. It targets both the RNA-dependent RNA polymerase (RdRp) and the Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of the viral non-structural protein 12 (nsp12). This document details the signaling pathways, summarizes key quantitative data, and provides an overview of the experimental protocols used to elucidate this unique inhibitory action.
Introduction
The SARS-CoV-2 pandemic spurred an urgent need for effective antiviral therapeutics. The viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the viral replication and transcription complex (RTC), has been a primary target for the development of direct-acting antivirals. AT-527 is a guanosine nucleotide analog prodrug that undergoes intracellular phosphorylation to its active form, AT-9010.[1][2] AT-9010 tetrasodium is a salt form of the active metabolite, often utilized in research due to its enhanced water solubility and stability.[3] This guide will focus on the molecular interactions and functional consequences of AT-9010 binding to the SARS-CoV-2 replication machinery.
The Dual Mechanism of Action of AT-9010
AT-9010 exhibits a unique dual inhibitory mechanism against the SARS-CoV-2 nsp12 protein, targeting two distinct functional domains: the C-terminal RdRp domain and the N-terminal NiRAN domain.[1][4] This dual action provides a robust antiviral effect and potentially a higher barrier to the development of viral resistance.
Inhibition of the RNA-Dependent RNA Polymerase (RdRp) Domain
The primary mechanism of many nucleoside analog inhibitors is the termination of viral RNA synthesis. AT-9010 functions as a competitive inhibitor of its natural counterpart, guanosine triphosphate (GTP), for incorporation into the nascent viral RNA chain by the RdRp domain of nsp12.[5]
Once incorporated, the presence of a 2’-fluoro and 2’-methyl group on the ribose moiety of AT-9010 prevents the correct alignment of the subsequent incoming nucleotide triphosphate (NTP).[1][4] This steric hindrance leads to the immediate termination of RNA chain elongation, thereby halting viral genome replication and transcription.
Inhibition of the NiRAN Domain
The NiRAN domain of nsp12 possesses nucleotidyltransferase activity, which is essential for viral replication, including a role in the viral RNA capping process.[6][7] AT-9010 binds to a distinct pocket within the NiRAN domain. Cryo-electron microscopy (cryo-EM) studies have revealed that AT-9010 binds in a "flipped" orientation compared to native nucleotides, with its guanine base occupying a previously unobserved cavity.[1][4]
This binding of AT-9010 to the NiRAN domain outcompetes the binding of natural nucleotides and inhibits its enzymatic function.[1] Specifically, it has been demonstrated to impede the NiRAN-mediated uridylylation (UMPylation) of the viral cofactor nsp9, a crucial step in the initiation of viral RNA synthesis.[5]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key processes involved in the mechanism of action of AT-9010.
Caption: Intracellular activation of the prodrug AT-527 to its active form, AT-9010.
Caption: Mechanism of RNA chain termination by AT-9010 via RdRp inhibition.
Caption: Inhibition of NiRAN domain function by AT-9010.
Quantitative Data
The following tables summarize the quantitative data available for the antiviral activity of AT-527 and its active metabolite, AT-9010.
Table 1: In Vitro Antiviral Activity of AT-511 (Free Base of AT-527)
| Virus | Cell Line | EC90 (µM) |
| HCoV-229E | Huh-7 | 0.34 |
| HCoV-OC43 | Huh-7 | 1.2 |
| SARS-CoV | Huh-7 | 0.47 |
| MERS-CoV | Huh-7 | 37 |
Data extracted from a study by Good et al., where cytotoxicity was minimal up to 86 µM.
Table 2: Intracellular Concentrations of AT-9010
| Cell Type | Incubation Concentration of AT-511 (µM) | Intracellular AT-9010 (µM) | Half-life (hours) |
| Normal Human Bronchial Epithelial | 10 | 698 | ≥ 38 |
| Normal Human Nasal Epithelial | 10 | 236 | ≥ 38 |
Data from MedChemExpress, citing a publication from Atea Pharmaceuticals.[3][8]
Experimental Protocols
The elucidation of the dual mechanism of action of AT-9010 involved a combination of structural biology, biochemistry, and virology assays. Below are overviews of the key experimental methodologies employed.
Cryo-Electron Microscopy (Cryo-EM) of the SARS-CoV-2 Replication/Transcription Complex (RTC)
-
Objective: To determine the high-resolution structure of the SARS-CoV-2 RTC in complex with AT-9010 to visualize its binding sites.
-
Methodology:
-
Protein Expression and Purification: The SARS-CoV-2 non-structural proteins nsp12, nsp8, and nsp7 are co-expressed and purified to assemble the core RTC.
-
Complex Assembly: The purified RTC is incubated with a synthetic RNA template/primer duplex and an excess of AT-9010 to allow for binding and incorporation.
-
Vitrification: The sample is applied to a cryo-EM grid and rapidly plunge-frozen in liquid ethane to create a thin layer of vitrified ice, preserving the native structure of the complex.
-
Data Collection: The vitrified grids are imaged in a transmission electron microscope equipped with a direct electron detector to collect a large dataset of particle images.
-
Image Processing and 3D Reconstruction: The collected images are processed using specialized software to align and average the particle images, leading to a high-resolution three-dimensional reconstruction of the RTC-AT-9010 complex.[1]
-
In Vitro RdRp Activity Assay (Chain Termination)
-
Objective: To demonstrate that the incorporation of AT-9010 into the nascent RNA strand terminates further elongation.
-
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the purified SARS-CoV-2 RTC, a synthetic RNA template/primer, a mixture of the four natural NTPs (one of which is radioactively or fluorescently labeled for detection), and varying concentrations of AT-9010.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of MgCl₂ and incubated at a controlled temperature for a defined period.
-
Quenching: The reaction is stopped by the addition of a quenching buffer (e.g., containing EDTA).
-
Product Analysis: The RNA products are denatured and separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then imaged to visualize the radioactively or fluorescently labeled RNA products. The presence of shorter RNA fragments in the presence of AT-9010, corresponding to the position of its incorporation, indicates chain termination.
-
NiRAN-Mediated nsp9 RNAylation Inhibition Assay
-
Objective: To assess the inhibitory effect of AT-9010 on the nucleotidyltransferase activity of the NiRAN domain.
-
Methodology:
-
Reaction Components: The assay includes purified nsp12, nsp9, and a radioactively labeled NTP (e.g., [α-³²P]UTP).
-
Incubation: The reaction components are incubated together in the presence of varying concentrations of AT-9010 or a control compound.
-
SDS-PAGE and Autoradiography: The reaction products are separated by SDS-PAGE. The covalent attachment of the radiolabeled nucleotide monophosphate to nsp9 results in a shift in its molecular weight and a radioactive signal.
-
Quantification: The intensity of the radioactive band corresponding to RNAylated nsp9 is quantified to determine the extent of inhibition by AT-9010. A reduction in the signal indicates inhibition of the NiRAN domain's activity.[5]
-
Thermal Shift Assay (TSA)
-
Objective: To confirm the binding of AT-9010 to the nsp12 protein.
-
Methodology:
-
Sample Preparation: Purified nsp12 is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins. This mixture is prepared with and without the addition of AT-9010.
-
Thermal Denaturation: The samples are gradually heated in a real-time PCR machine, and the fluorescence is monitored.
-
Data Analysis: As the protein unfolds (denatures) with increasing temperature, the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. An increase in the Tm in the presence of AT-9010 indicates that the compound binds to and stabilizes the protein.
-
Conclusion
This compound, the active form of the prodrug AT-527, represents a significant advancement in the development of antiviral therapies against SARS-CoV-2. Its unique dual mechanism of action, involving the inhibition of both the RdRp and NiRAN domains of the essential viral protein nsp12, provides a powerful and potentially durable antiviral effect.[1] The detailed understanding of its molecular interactions and the robust experimental evidence supporting its mechanism of action, as outlined in this guide, provide a strong foundation for further research and development of this and other next-generation antiviral agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Atea Pharmaceuticals Announces Publication of Additional Data Further Highlighting Bemnifosbuvir’s Metabolic Activation Pathway - BioSpace [biospace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A mechanism for SARS-CoV-2 RNA capping and its inhibition by nucleotide analog inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
AT-9010 Tetrasodium: A Dual-Action Inhibitor of SARS-CoV-2 Replication
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
AT-9010, the active triphosphate form of the orally bioavailable prodrug bemnifosbuvir (AT-527), has emerged as a promising agent in the fight against SARS-CoV-2. This document provides a comprehensive overview of AT-9010, detailing its unique dual mechanism of action, in vitro efficacy, pharmacokinetic profile, and the clinical data supporting its development. AT-9010 distinguishes itself by targeting two essential enzymatic activities of the viral replication and transcription complex: the RNA-dependent RNA polymerase (RdRp) and the N-terminal nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of the nsp12 protein. This dual inhibition presents a high barrier to the development of viral resistance. This guide is intended to be a resource for researchers and professionals in the field of antiviral drug development, offering detailed data, experimental methodologies, and visual representations of the key pathways involved.
Quantitative Data on Antiviral Activity and Pharmacokinetics
The following tables summarize the key quantitative data for AT-9010 and its prodrugs, AT-511 and bemnifosbuvir (AT-527).
Table 1: In Vitro Anti-SARS-CoV-2 Activity of AT-511 (Prodrug of AT-9010)
| Compound | Cell Line | Assay Type | Parameter | Value (µM) | Citation(s) |
| AT-511 | Human Airway Epithelial (HAE) Cells | Viral Replication Inhibition | EC90 | 0.5 | [1] |
| AT-511 | Huh-7 | HCV Replicon | EC50 (Genotypes 1-5) | 0.005 - 0.028 | [2] |
Note: EC90 represents the concentration required to inhibit 90% of viral replication. Data for IC50 and CC50 in various cell lines for SARS-CoV-2 were not explicitly available in the searched literature.
Table 2: Pharmacokinetic Parameters of Bemnifosbuvir (AT-527) and its Metabolites in Humans
| Analyte | Dose (Bemnifosbuvir) | Matrix | Cmax | Tmax (h) | t1/2 (h) | Citation(s) |
| AT-511 | 275 mg BID | Plasma | 1451 ng/mL | 0.5 | 0.81 | [3] |
| AT-511 | 550 mg BID | Plasma | 2640 ng/mL | 0.5 | 1.00 | [3] |
| AT-511 | 825 mg BID | Plasma | 2935 ng/mL | 0.5 | 1.17 | [3] |
| AT-273 | 275 mg BID | Plasma | 1085 ng/mL | 4.0 | ND | [3] |
| AT-273 | 550 mg BID | Plasma | 2005 ng/mL | 3.0 | ND | [3] |
| AT-273 | 825 mg BID | Plasma | 2392 ng/mL | 4.0 | ND | [3] |
| AT-273 | 550 mg BID | Epithelial Lining Fluid | 0.62 µM (at 4-5h post-dose) | - | - | [1] |
Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. t1/2: Half-life. BID: Twice daily. ND: Not determined. AT-273 is a surrogate marker for intracellular AT-9010 levels.
Table 3: Clinical Efficacy from the MORNINGSKY Phase 3 Trial
| Outcome | Bemnifosbuvir (550 mg BID) Arm | Placebo Arm | Relative Risk Reduction | Citation(s) |
| Hospitalization | 2.9% (4/137) | 10% (7/70) | 71% | [4][5] |
Mechanism of Action
AT-9010 exerts its antiviral effect through a dual mechanism of action, targeting two distinct functional sites on the SARS-CoV-2 nsp12 protein.
-
RdRp Inhibition : As a guanosine nucleotide analog, AT-9010 is incorporated into the nascent viral RNA chain by the RdRp. This incorporation acts as a chain terminator, halting further elongation of the viral RNA.
-
NiRAN Inhibition : AT-9010 also binds to the active site of the NiRAN domain of nsp12. This domain is crucial for the initial steps of viral RNA capping. By inhibiting the NiRAN domain's nucleotidyltransferase activity, AT-9010 disrupts a process essential for viral replication and stability of the viral RNA.
This dual-targeting approach is significant as it may reduce the likelihood of the virus developing resistance through single-point mutations in either the RdRp or NiRAN domains.
Experimental Protocols
The following sections outline the general methodologies used to characterize AT-9010.
SARS-CoV-2 Replication Inhibition Assay
This assay is designed to determine the in vitro efficacy of a compound in inhibiting viral replication in a cell-based system.
-
Cell Lines: Vero E6 (African green monkey kidney epithelial cells), Calu-3 (human lung adenocarcinoma cells), or primary Human Airway Epithelial (HAE) cells are commonly used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The compound of interest (e.g., AT-511) is serially diluted and added to the cells.
-
Cells are then infected with a known titer of SARS-CoV-2.
-
After a defined incubation period (e.g., 48-72 hours), the extent of viral replication is quantified.
-
-
Quantification Methods:
-
Cytopathic Effect (CPE) Reduction Assay: Viral replication leads to cell death (CPE). Cell viability is measured using reagents like MTS or CellTiter-Glo, and the reduction in CPE in the presence of the compound is quantified.
-
Plaque Reduction Assay: The number of viral plaques (zones of cell death) is counted in the presence and absence of the compound.
-
Quantitative Reverse Transcription PCR (qRT-PCR): The amount of viral RNA in the cell supernatant or lysate is quantified to determine the reduction in viral load.
-
-
Data Analysis: The 50% effective concentration (EC50), 90% effective concentration (EC90), and 50% cytotoxic concentration (CC50) are calculated from dose-response curves. The selectivity index (SI = CC50/EC50) is determined to assess the compound's therapeutic window.
NiRAN Enzymatic Assay
This biochemical assay assesses the direct inhibitory effect of a compound on the nucleotidyltransferase activity of the NiRAN domain.
-
Reagents: Recombinant purified SARS-CoV-2 nsp12 protein, recombinant nsp9 protein (the substrate for NiRAN-mediated NMPylation), a nucleotide triphosphate (e.g., α-32P-GTP or UTP), and the inhibitor (AT-9010).
-
Procedure:
-
Nsp12 and nsp9 are incubated together in a reaction buffer.
-
The reaction is initiated by the addition of the radiolabeled nucleotide triphosphate in the presence of varying concentrations of the inhibitor.
-
The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 30-37°C).
-
The reaction is stopped, and the products are separated by SDS-PAGE.
-
-
Detection: The transfer of the radiolabeled nucleotide monophosphate to nsp9 is detected by autoradiography. The intensity of the radiolabeled nsp9 band is quantified to determine the level of inhibition.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce NiRAN activity by 50%, is calculated from the dose-response curve.
Intracellular AT-9010 Quantification
This protocol is used to measure the formation of the active triphosphate metabolite, AT-9010, within cells after treatment with the prodrug.
-
Cell Culture and Treatment: Cells (e.g., HAE cells, Huh-7 cells) are incubated with the prodrug (AT-511) for a specified duration.
-
Extraction of Nucleotides:
-
Cells are harvested and washed with cold phosphate-buffered saline.
-
Intracellular nucleotides are extracted using a solution such as 6% trichloroacetic acid.
-
The acidic extract is then neutralized.
-
-
Analysis by High-Performance Liquid Chromatography (HPLC):
-
The neutralized cell extract is injected into an HPLC system.
-
Separation of nucleotides is achieved using a reverse-phase ion-pair chromatography method on a C18 column.
-
Detection is performed using UV absorbance at 254 nm or by mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.
-
-
Quantification: The concentration of AT-9010 is determined by comparing the peak area in the sample to a standard curve generated with known concentrations of purified AT-9010.
Visualizations of Pathways and Workflows
Metabolic Activation of Bemnifosbuvir (AT-527) to AT-9010
The following diagram illustrates the intracellular conversion of the prodrug bemnifosbuvir into its active triphosphate form, AT-9010.
References
- 1. Human bronchopulmonary disposition and plasma pharmacokinetics of oral bemnifosbuvir (AT-527), an experimental guanosine nucleotide prodrug for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medrxiv.org [medrxiv.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
The Discovery and Synthesis of AT-9010 Tetrasodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT-9010 tetrasodium, the active triphosphate metabolite of the antiviral prodrug AT-527 (Bemnifosbuvir), has emerged as a potent inhibitor of viral replication, notably against Hepatitis C Virus (HCV) and SARS-CoV-2. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of AT-9010. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the field of antiviral drug development. This document summarizes key quantitative data in structured tables, details experimental protocols from pivotal studies, and presents critical biological pathways and experimental workflows through detailed diagrams.
Discovery and Development
AT-9010 was identified as the pharmacologically active molecule derived from the prodrug AT-527. AT-527, a hemisulfate salt of AT-511, is a phosphoramidate prodrug of a 2'-fluoro-2'-C-methylguanosine-5'-monophosphate analog.[1][2] The development of AT-527 was aimed at creating a potent, pan-genotypic antiviral agent with a favorable safety profile.[1][3] The prodrug design facilitates oral bioavailability and efficient delivery to target tissues, where it is metabolized into its active triphosphate form, AT-9010.[1][4]
Synthesis of AT-9010
The synthesis of AT-9010 occurs intracellularly through a multi-step metabolic activation of its parent prodrug, AT-527. While a detailed, step-by-step de novo chemical synthesis protocol for this compound is not publicly available, the metabolic pathway is well-elucidated and represents the biologically relevant synthesis route.
Metabolic Activation Pathway
The intracellular conversion of AT-527 to AT-9010 involves a series of enzymatic reactions. AT-527 first releases its free base, AT-511. This is followed by hydrolysis catalyzed by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1), leading to an L-alanyl intermediate. Subsequent cleavage by histidine triad nucleotide-binding protein 1 (HINT1) yields the monophosphate metabolite. This monophosphate is then sequentially phosphorylated by cellular kinases to the active triphosphate, AT-9010.[3][4]
Caption: Metabolic activation pathway of the prodrug AT-527 to its active form, AT-9010.
Mechanism of Action
AT-9010 exerts its antiviral effect through a dual mechanism of action, targeting two essential components of the viral replication machinery.[5]
Inhibition of RNA-Dependent RNA Polymerase (RdRp)
As a guanosine nucleotide analog, AT-9010 is incorporated into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp), leading to immediate chain termination.[5] This prevents the further elongation of the viral RNA, thereby halting replication.
Inhibition of the NiRAN Domain
AT-9010 also potently inhibits the Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of the viral non-structural protein 12 (nsp12).[5][6] The NiRAN domain is crucial for viral replication and is involved in the capping of viral RNA.[7] AT-9010 binds to the NiRAN active site, inhibiting its nucleotidyl transferase activity.[5][8] This dual inhibition of both RdRp and NiRAN is a key feature of AT-9010's potent antiviral activity and may reduce the likelihood of drug resistance.[5]
Caption: Dual mechanism of action of AT-9010, targeting both RdRp and NiRAN domains.
Preclinical Data
Preclinical studies have demonstrated the potent in vitro and in vivo activity of AT-527 and its active metabolite AT-9010 against various viruses.
In Vitro Antiviral Activity of AT-511 (Free Base of AT-527)
| Virus | Genotype/Strain | EC50 (nM) | EC90 (µM) |
| Hepatitis C Virus (HCV) | Genotypes 1-5 | 5 - 28 | - |
| SARS-CoV-2 | - | - | 0.47 |
| HCoV-229E | - | - | ~0.47 |
| HCoV-OC43 | - | - | ~0.47 |
Data sourced from preclinical evaluations of AT-511.[1][6]
In Vitro Selectivity and Safety
| Assay | Cell Type | Concentration | Result |
| Cytotoxicity | Various | Up to 100 µM | No significant toxicity |
| Mitochondrial Toxicity | Various | Up to 100 µM | No significant toxicity |
| Human DNA Polymerase Inhibition | In vitro | - | No inhibition |
AT-511 demonstrated a favorable in vitro safety profile.[1][3]
In Vivo Liver Delivery
Oral administration of AT-527 to rats and monkeys resulted in preferential delivery and high concentrations of the active metabolite AT-9010 in the liver.[1][4] In human hepatocytes, AT-9010 has a half-life of approximately 10 hours.[1][3]
Experimental Protocols
In Vitro Antiviral Activity Assay (HCV Replicon System)
-
Cell Culture: Stably transfected Huh-7 cells containing an HCV genotype 1b replicon are cultured in appropriate media.
-
Compound Treatment: Cells are treated with serial dilutions of AT-511.
-
Incubation: Treated cells are incubated for a specified period to allow for viral replication.
-
Quantification: HCV replication is quantified by measuring the activity of a reporter gene (e.g., luciferase) or by quantifying viral RNA levels using RT-qPCR.
-
Data Analysis: The 50% effective concentration (EC50) is calculated from the dose-response curve.
Cytotoxicity Assay
-
Cell Plating: Various human cell lines are plated in 96-well plates.
-
Compound Exposure: Cells are exposed to a range of concentrations of AT-511 for a defined period.
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTS or MTT assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is determined from the resulting data.
Caption: General workflow for in vitro antiviral activity and cytotoxicity assays.
Conclusion
This compound, the intracellularly synthesized active form of the prodrug AT-527, represents a significant advancement in the field of antiviral therapeutics. Its dual mechanism of action, targeting both the RdRp and the essential NiRAN domain of viral polymerases, provides a potent and potentially resistance-limiting approach to treating RNA virus infections. The favorable preclinical data, including potent pan-genotypic activity against HCV and activity against coronaviruses, underscore its potential as a broad-spectrum antiviral agent. Further clinical development will be critical in fully elucidating the therapeutic utility of this promising molecule.
References
- 1. Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pan-genotypic activity against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pan-genotypic activity against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atea Pharmaceuticals Announces Publication of Preclinical Data Highlighting Potent Activity of AT-527 Against SARS-CoV-2 | Atea Pharmaceuticals, Inc. [ir.ateapharma.com]
- 7. A mechanism for SARS-CoV-2 RNA capping and its inhibition by nucleotide analog inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
AT-9010 Tetrasodium and its Parent Compound AT-527: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT-527 is an orally bioavailable double prodrug of a guanosine nucleotide analog, which undergoes intracellular metabolism to its active triphosphate form, AT-9010.[1] Initially investigated for Hepatitis C virus (HCV) infection, AT-527 has demonstrated potent antiviral activity against several human coronaviruses, including SARS-CoV-2.[2][3] This document provides a comprehensive technical overview of AT-527 and its active metabolite, AT-9010, detailing their mechanism of action, metabolic activation, and summarizing key preclinical and clinical data. The experimental protocols for pivotal in vitro and clinical assays are also described to facilitate further research and development.
Introduction
The emergence of novel viral threats necessitates the development of broad-spectrum antiviral agents. AT-527, a phosphoramidate prodrug, is designed for efficient oral absorption and intracellular delivery of its active moiety.[4][5] Its active form, AT-9010, is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[1] This guide delves into the technical specifics of AT-527 and AT-9010, providing a foundational resource for the scientific community.
Chemical Structure
AT-527 is the hemi-sulfate salt of AT-511, a phosphoramidate prodrug of 2'-fluoro-2'-C-methylguanosine-5'-monophosphate.[6] The active form, AT-9010, is the corresponding 5'-triphosphate.[7] The chemical formula for AT-9010 tetrasodium is C₁₁H₁₃FN₅Na₄O₁₃P₃.[8]
Mechanism of Action
AT-9010 exhibits a unique dual mechanism of action against the SARS-CoV-2 polymerase complex (nsp12-nsp7-nsp8).[9][10]
-
RNA-dependent RNA Polymerase (RdRp) Inhibition: AT-9010 is incorporated into the nascent viral RNA strand by the RdRp.[11] The presence of a 2'-fluoro and 2'-methyl group on the ribose sugar prevents the correct alignment of the incoming nucleotide, leading to immediate chain termination of RNA synthesis.[11]
-
Nidovirus RdRp-Associated Nucleotidyltransferase (NiRAN) Inhibition: AT-9010 also binds to the NiRAN domain of the nsp12 polymerase.[7][10] This binding is in a flipped orientation compared to native nucleotides, with the guanine base occupying a previously unobserved cavity.[11] This interaction inhibits the essential nucleotidyltransferase activity of the NiRAN domain, further disrupting viral replication.[7][11]
The dual inhibition of both RdRp and NiRAN represents a promising strategy against COVID-19.[11]
Metabolic Activation
AT-527 is a double prodrug that requires intracellular metabolism to form the pharmacologically active triphosphate, AT-9010.[1] This metabolic conversion is a multi-step enzymatic process.[1]
dot
Caption: Metabolic activation pathway of AT-527 to its active form, AT-9010.
Quantitative Data
In Vitro Antiviral Activity
The in vitro antiviral activity of AT-511 (the free base of AT-527) has been evaluated against a panel of human coronaviruses.
| Virus | Cell Line | Assay Type | EC₅₀ (µM) | EC₉₀ (µM) | CC₅₀ (µM) | Reference |
| HCoV-229E | BHK-21 | CPE | 1.8 ± 0.3 | - | >100 | [1] |
| HCoV-229E | Huh-7 | VYR | - | 0.34 | >86 | [1] |
| HCoV-OC43 | Huh-7 | VYR | - | 1.2 | >86 | [1] |
| SARS-CoV | Huh-7 | VYR | - | 0.8 | >86 | [1] |
| MERS-CoV | Huh-7 | VYR | - | 37 ± 28 | >86 | [1] |
| SARS-CoV-2 | HAE | VYR | - | 0.47 ± 0.12 | >86 | [1] |
CPE: Cytopathic Effect; VYR: Virus Yield Reduction; HAE: Human Airway Epithelial cells.
Intracellular Metabolism and Pharmacokinetics
| Cell Type | Compound | Concentration (µM) | Metabolite Formed | Concentration (µM) | Half-life (h) | Reference |
| Normal Human Bronchial Epithelial | AT-511 | 10 | AT-9010 | 698 ± 15 | ≥ 38 | [3] |
| Normal Human Nasal Epithelial | AT-511 | 10 | AT-9010 | 236 ± 14 | ≥ 38 | [3] |
| Huh-7 | AT-511 | 10 | AT-9010 | 182 ± 6 pmol/10⁶ cells | - | [1] |
| MRC-5 | AT-511 | 10 | AT-9010 | 26.5 ± 0.5 pmol/10⁶ cells | - | [1] |
Clinical Efficacy (COVID-19)
A Phase 2 interim analysis in hospitalized, high-risk patients with COVID-19 showed a rapid reduction in viral load.[10]
| Time Point | Viral Load Reduction (log₁₀) vs. Placebo | Reference |
| Day 2 | 0.7 (80% greater mean reduction) | [10] |
By Day 14, approximately 47% of patients in the AT-527 arm had no detectable viral RNA, compared to 22% in the placebo arm.[10] However, a subsequent Phase 3 study (MORNINGSKY) in outpatients with mild-to-moderate COVID-19 was discontinued prematurely and did not meet its primary endpoint of time to symptom alleviation, although a reduction in hospitalizations was observed.[12][13]
Clinical Efficacy (HCV)
In a study of HCV-infected subjects, AT-527 demonstrated potent, dose-related antiviral activity.[2][14]
| Genotype | Dose | Duration | Mean Max. HCV RNA Reduction (log₁₀ IU/mL) | Reference |
| 1b (non-cirrhotic) | Highest tested | 7 days | 4.4 | [2][14] |
| 3 (non-cirrhotic) | Highest tested | 7 days | 4.5 | [2][14] |
| Any (compensated cirrhosis) | Highest tested | 7 days | 4.6 | [2][14] |
Experimental Protocols
In Vitro Antiviral Assays
Cytopathic Effect (CPE) Assay: [1]
-
BHK-21 cells are seeded in 96-well plates.
-
Cells are infected with HCoV-229E and simultaneously exposed to serial dilutions of the test compound (e.g., AT-511).
-
After a 3-day incubation, cell viability is assessed using a neutral red dye uptake assay.
-
The effective concentration required to achieve 50% inhibition (EC₅₀) of the virus-induced CPE is calculated.
-
Cytotoxicity (CC₅₀) is determined in parallel by treating uninfected cells with the compound.
Virus Yield Reduction (VYR) Assay: [1][15]
-
Huh-7 or primary human airway epithelial (HAE) cells are infected with the respective coronavirus.
-
Infected cells are treated with serial dilutions of the test compound.
-
After an appropriate incubation period, the culture medium is collected.
-
The amount of infectious virus in the medium is quantified using a standard endpoint dilution assay (e.g., TCID₅₀) on a susceptible cell line (e.g., Vero 76 cells).
-
The effective concentration required to reduce the infectious virus yield by 90% (EC₉₀) is determined.
dot
Caption: Workflow for the Virus Yield Reduction (VYR) assay.
Clinical Viral Load Measurement
Quantitative Reverse Transcription PCR (RT-qPCR): [10][16]
-
Nasopharyngeal swabs are collected from study participants.
-
Viral RNA is extracted from the swabs.
-
The extracted RNA is subjected to reverse transcription to generate complementary DNA (cDNA).
-
The cDNA is then amplified using real-time PCR with specific primers and probes targeting a conserved region of the viral genome (e.g., SARS-CoV-2).
-
A standard curve is used to quantify the viral load, typically expressed as log₁₀ copies/mL.
-
The change from baseline viral load is calculated for each patient at various time points during treatment.[16]
Safety and Tolerability
In a Phase 2 study in hospitalized COVID-19 patients, AT-527 was generally safe and well-tolerated, with no drug-related serious adverse events.[10] Non-serious adverse events were mild-to-moderate and equally distributed between the treatment and placebo arms.[10] Similarly, in studies with HCV-infected subjects, AT-527 was found to be safe and well-tolerated at daily oral doses of 550 mg for up to 12 weeks.[1]
Conclusion
AT-527, through its active metabolite AT-9010, presents a compelling dual mechanism of action against SARS-CoV-2 by inhibiting both the RdRp and NiRAN domains of the viral polymerase. It has demonstrated potent in vitro activity against a range of coronaviruses and has shown evidence of viral load reduction in clinical settings for both COVID-19 and HCV. While the Phase 3 MORNINGSKY trial for mild-to-moderate COVID-19 did not meet its primary endpoint, the observed reduction in hospitalizations and the compound's favorable safety profile warrant further investigation. The comprehensive data and methodologies presented in this guide provide a valuable resource for researchers and drug developers working on novel antiviral therapies.
References
- 1. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pan-genotypic activity against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pan-genotypic activity against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C11H13FN5Na4O13P3 | CID 162642756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Atea’s AT-527, an Oral Antiviral Drug Candidate, Reduces Viral Replication in Hospitalized Patients with COVID-19 in Phase 2 Interim Analysis | Atea Pharmaceuticals, Inc. [ir.ateapharma.com]
- 11. A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral bemnifosbuvir (AT-527) vs placebo in patients with mild-to-moderate COVID-19 in an outpatient setting (MORNINGSKY) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Safety, pharmacokinetics and antiviral activity of AT-527, a novel purine nucleotide prodrug, in HCV-infected subjects with and without cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1265. AT-527, an Oral Purine Nucleotide Prodrug Exhibiting Potent In Vitro Antiviral Activity Against Human Coronaviruses, Including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
The Role of NiRAN Inhibition in Antiviral Therapy: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The emergence of novel viral threats, exemplified by the SARS-CoV-2 pandemic, has underscored the urgent need for innovative antiviral strategies. A key target that has garnered significant attention is the Nidovirus RdRp-associated Nucleotidyltransferase (NiRAN) domain, an essential component of the viral RNA-dependent RNA polymerase (RdRp). This technical guide provides a comprehensive overview of the NiRAN domain's function, its validation as an antiviral target, and the current landscape of inhibitory compounds. We present detailed experimental protocols, quantitative data on inhibitor efficacy, and visual diagrams of key pathways and workflows to serve as a resource for the scientific community engaged in antiviral drug discovery.
Introduction: The NiRAN Domain as a High-Value Antiviral Target
The RNA-dependent RNA polymerase (RdRp), a central enzyme in the replication and transcription of RNA viruses, is a well-established target for antiviral drugs.[1][2] In viruses belonging to the order Nidovirales, which includes coronaviruses, the RdRp catalytic subunit (nsp12 in SARS-CoV-2) possesses a unique N-terminal extension known as the NiRAN domain.[3][4][5] This domain is structurally and functionally distinct from the C-terminal polymerase domain and is indispensable for viral replication, making it a highly attractive target for therapeutic intervention.[4][6][7]
The NiRAN domain exhibits nucleotidyltransferase activity, a function critical for multiple viral processes.[4][7] Its primary role is believed to be in the formation of the 5' RNA cap structure, a modification essential for viral RNA stability, translation, and evasion of the host immune system.[8][9][10][11] The domain catalyzes the covalent attachment of a nucleotide monophosphate (NMP) to target molecules. One such key target is the N-terminus of the non-structural protein 9 (nsp9), a process termed NMPylation, which is vital for the viral life cycle.[7][11][12] Some studies have also characterized a kinase-like or phosphotransferase-like activity associated with the NiRAN domain.[13][14][15] Given its conserved nature among nidoviruses and its essential enzymatic functions, inhibiting the NiRAN domain presents a promising strategy for developing broad-spectrum antiviral agents.[6][7][14]
Signaling and Functional Pathways
The NiRAN domain operates within the sophisticated viral Replication-Transcription Complex (RTC). Its enzymatic activity is crucial for the early stages of viral RNA processing, preparing the newly synthesized RNA for translation and protecting it from host defenses.
The NiRAN domain's primary function is the initiation of the viral RNA capping process. This multi-step enzymatic reaction ensures the integrity and translational competence of the viral genome. Inhibition of this pathway is a primary goal of NiRAN-targeted antiviral therapy.
Quantitative Data on NiRAN Inhibitors
Several small molecules have been identified that inhibit the enzymatic activity of the NiRAN domain. These compounds range from repurposed kinase inhibitors to novel covalent binders discovered through high-throughput screening. The table below summarizes the quantitative efficacy of key inhibitors.
| Inhibitor | Type / Class | Target Assay | Efficacy Metric | Value | Virus | Reference(s) |
| Sorafenib | Kinase Inhibitor | Viral Replication | EC50 | > 2 µM | SARS-CoV-2 | [16] |
| Sunitinib | Kinase Inhibitor | NiRAN Kinase-like Activity | % Inhibition | Significant at 500 nM | SARS-CoV-2 (protein) | [14] |
| SU6656 | Kinase Inhibitor | NiRAN Kinase-like Activity | % Inhibition | Significant at 500 nM | SARS-CoV-2 (protein) | [14] |
| NCI-2 | Covalent Inhibitor | NiRAN-dependent nsp9 AMPylation | IC50 | 10.41 µM (for analog NCI-3) | SARS-CoV-2 (protein) | [11] |
| AT-527 | Nucleoside Analog | NiRAN Nucleotidyltransferase | Inhibition | Outcompetes native nucleotides | SARS-CoV-2 (protein) | [1] |
| Azvudine | Nucleoside Drug | NiRAN Binding (Predicted) | Binding Affinity | Stronger than Remdesivir | SARS-CoV-2 (in silico) | [17] |
| Citicoline | Nucleoside Drug | NiRAN Binding (Predicted) | Binding Affinity | Stronger than Remdesivir | SARS-CoV-2 (in silico) | [17] |
Experimental Protocols
The identification and characterization of NiRAN inhibitors rely on a multi-step process involving biochemical and cell-based assays.
High-Throughput Screening (HTS) for NiRAN Inhibitors
A robust HTS assay was developed to identify small molecule inhibitors based on the NiRAN domain's ability to AMPylate its substrate, nsp9.[11]
Principle: The assay quantifies the NiRAN-dependent consumption of ATP during the AMPylation of nsp9. A decrease in ATP levels, measured by a luciferase-based reagent, corresponds to NiRAN activity. Inhibitors will prevent ATP consumption, resulting in a higher luminescence signal.
Methodology:
-
Reaction Setup: Recombinant SARS-CoV-2 nsp12 and nsp9 proteins are incubated in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Compound Addition: A library of small molecule compounds is added to individual wells of a multi-well plate (e.g., 384-well format).
-
Initiation: The reaction is initiated by adding ATP to a final concentration of ~1 µM.
-
Incubation: The reaction is allowed to proceed at room temperature for a defined period (e.g., 60 minutes).
-
Detection: An ATP detection reagent (e.g., Kinase-Glo® Plus) is added to each well. This reagent lyses the components and contains luciferase and luciferin, which produce light in the presence of ATP.
-
Measurement: Luminescence is measured using a plate reader. High luminescence indicates inhibition of NiRAN activity.
Cell-Based Antiviral Assay
Following the identification of hits from HTS, candidate compounds must be tested for their ability to inhibit viral replication in a cellular context.
Principle: This assay measures the reduction in viral load or cytopathic effect (CPE) in susceptible cells infected with the virus and treated with the inhibitor.
Methodology:
-
Cell Seeding: Plate a susceptible cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well plates and grow to confluence.
-
Compound Treatment: Treat the cells with serial dilutions of the candidate inhibitor for a short period (e.g., 1-2 hours) prior to infection. A known antiviral (e.g., Remdesivir) should be used as a positive control.
-
Viral Infection: Infect the cells with the virus (e.g., SARS-CoV-2) at a low multiplicity of infection (MOI).
-
Incubation: Incubate the infected plates for a period sufficient for multiple rounds of replication (e.g., 48-72 hours).
-
Quantification of Viral Activity:
-
CPE Reduction: Assess cell viability using a reagent like CellTiter-Glo® or by crystal violet staining. Calculate the EC50 (50% effective concentration) value.
-
Viral Load Reduction (RT-qPCR): Extract RNA from the cell supernatant and perform reverse transcription quantitative PCR (RT-qPCR) to quantify viral RNA copy numbers.
-
Plaque Reduction Assay: For more precise quantification, a plaque reduction neutralization test (PRNT) can be performed to determine the concentration of inhibitor required to reduce the number of plaques by 50% (PRNT50).
-
Target Engagement Assay in Cells
To confirm that an inhibitor acts on the NiRAN domain within the cell, a target engagement assay can be performed.[11]
Principle: This assay verifies that the compound enters the cell, binds to its nsp12 target, and inhibits its specific enzymatic activity.
Methodology:
-
Cell Transfection: Transfect cells (e.g., HEK293A) with a plasmid expressing tagged nsp12 (e.g., FLAG-nsp12).
-
Inhibitor Treatment: Treat the transfected cells with the inhibitor (e.g., NCI-2) or a vehicle control.
-
Cell Lysis and Immunoprecipitation (IP): Lyse the cells and use an anti-FLAG antibody to immunoprecipitate the nsp12 protein.
-
Activity Assay: Perform an in vitro NiRAN activity assay on the immunoprecipitated nsp12. For example, measure its ability to RNAylate nsp9 using a radiolabeled or fluorescently labeled substrate.
-
Analysis: Compare the enzymatic activity of nsp12 isolated from inhibitor-treated cells versus control-treated cells. A marked reduction in activity confirms target engagement and inhibition in a cellular environment.[11]
Mechanisms of NiRAN Inhibition
Inhibitors identified to date employ several distinct mechanisms of action to disrupt NiRAN function:
-
Covalent Inhibition: Compounds like NCI-2 possess a reactive group that forms a covalent bond with a specific residue in the NiRAN active site.[8][10][18] NCI-2 targets Cys53, irreversibly inactivating the enzyme.[11] This approach can lead to high potency and prolonged duration of action.
-
Competitive Inhibition (Nucleoside Analogs): Nucleoside analogs such as AT-527 (in its active triphosphate form, AT-9010) compete with natural nucleoside triphosphates (NTPs) for binding to the NiRAN active site.[1] By occupying the site, they prevent the transfer of NMP to substrates, thereby halting the capping process. Some of these compounds may have a dual mechanism, also inhibiting the main RdRp active site.[1]
-
Kinase Inhibitor Repurposing: Compounds like Sorafenib, originally developed as kinase inhibitors, can bind to the ATP-binding pocket of the NiRAN domain due to its kinase-like fold.[13][14] This inhibits the phosphotransferase-like activity of the domain and has been shown to reduce viral load in infected cells.[13][16]
Conclusion and Future Directions
The NiRAN domain is a validated and compelling target for the development of novel antiviral therapies against coronaviruses and other nidoviruses. Its essential, conserved enzymatic function offers opportunities for creating potent and broad-spectrum inhibitors. The discovery of covalent inhibitors, the dual-action potential of nucleoside analogs, and the successful repurposing of existing drugs all highlight the tractability of this target.
Future work should focus on optimizing the potency and selectivity of existing scaffolds, such as the NCI series, to improve their antiviral efficacy in cellular and in vivo models. Structure-based drug design, aided by high-resolution cryo-EM structures of the RTC bound to inhibitors, will be instrumental in this effort.[8] Furthermore, exploring the potential for combination therapies that simultaneously target the NiRAN domain and the RdRp polymerase domain could provide a synergistic effect and a higher barrier to the development of drug resistance. Continued investment in understanding the unique biochemistry of the NiRAN domain will pave the way for the next generation of antiviral drugs to combat current and future viral threats.
References
- 1. An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Structure of the RNA-dependent RNA polymerase from COVID-19 virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and function of SARS-CoV-2 polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of RNA Aptamers That Inhibit the RNA-Dependent RNA Polymerase Activity of SARS-CoV-2 Strains In Vitro [mdpi.com]
- 6. SARS-CoV-2 RdRp and NiRAN | Artsimovitch Group [u.osu.edu]
- 7. NMPylation and de-NMPylation of SARS-CoV-2 nsp9 by the NiRAN domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent inhibition of the SARS-CoV-2 NiRAN domain via an active-site cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Covalent inhibition of the SARS-CoV-2 NiRAN domain via an active-site cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Covalent inhibition of the SARS-CoV-2 NiRAN domain via an active-site cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Characterization of the NiRAN domain from RNA-dependent RNA polymerase provides insights into a potential therapeutic target against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of the NiRAN domain from RNA-dependent RNA polymerase provides insights into a potential therapeutic target against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Characterization of the NiRAN domain from RNA-dependent RNA polymerase provides insights into a potential therapeutic target against SARS-CoV-2 | PLOS Computational Biology [journals.plos.org]
- 17. Identification of RdRp-NiRAN/JAK1 Dual-Target Drugs for COVID-19 Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
AT-9010 Tetrasodium: A Technical Guide to a Dual-Targeting SARS-CoV-2 Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-9010 tetrasodium is the active triphosphate metabolite of the orally bioavailable prodrug bemnifosbuvir (AT-527). It has demonstrated potent antiviral activity against SARS-CoV-2, the causative agent of COVID-19. This technical guide provides an in-depth overview of the molecular characteristics, mechanism of action, and relevant experimental protocols for the study of this compound.
Core Molecular Data
This compound is a guanosine nucleotide analog with key chemical and physical properties summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃FN₅Na₄O₁₃P₃ | [1][2][3] |
| Molecular Weight | 627.13 g/mol | [1][2][3] |
| CAS Number | 1621884-18-1 | [1] |
Mechanism of Action: Dual Inhibition of SARS-CoV-2 Polymerase
AT-9010 exhibits a unique dual mechanism of action, targeting two essential enzymatic domains of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), also known as nsp12. This dual inhibition provides a high barrier to the development of viral resistance.
-
RdRp Catalytic Site Inhibition: AT-9010 acts as a chain terminator. After being incorporated into the nascent viral RNA strand by the RdRp active site, its modified ribose structure prevents the addition of the next nucleotide, thereby halting viral RNA synthesis.
-
NiRAN Domain Inhibition: AT-9010 also binds to the Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of nsp12. The NiRAN domain is crucial for viral replication, and its inhibition by AT-9010 provides a secondary mechanism to disrupt the viral life cycle.
The metabolic activation of the prodrug bemnifosbuvir (AT-527) to the active AT-9010 is a multi-step intracellular process.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cytopathic Effect (CPE) Assay for Antiviral Activity
This assay determines the ability of a compound to protect cells from virus-induced cell death.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
SARS-CoV-2 isolate
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed Vero E6 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate overnight at 37°C with 5% CO₂.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the culture medium from the cells and infect with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.
-
Immediately add the diluted this compound to the infected cells. Include a "virus only" control and a "cells only" control.
-
Incubate the plates for 72 hours at 37°C with 5% CO₂.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Virus Yield Reduction (VYR) Assay
This assay quantifies the reduction in infectious virus particles produced in the presence of an antiviral compound.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 isolate
-
DMEM with 2% FBS and 1% penicillin-streptomycin
-
This compound
-
24-well cell culture plates
-
Plaque assay reagents (including agarose overlay)
Procedure:
-
Seed Vero E6 cells in 24-well plates and grow to confluence.
-
Infect the cells with SARS-CoV-2 at an MOI of 0.1 in the presence of serial dilutions of this compound.
-
After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing the corresponding concentrations of AT-9010.
-
Incubate for 48 hours at 37°C with 5% CO₂.
-
Collect the culture supernatants and determine the viral titer using a standard plaque assay on fresh Vero E6 cell monolayers.
-
Calculate the 90% effective concentration (EC₉₀), the concentration of the compound that reduces the viral titer by 90% (1 log₁₀), by comparing the titers from treated and untreated wells.
In Vitro RdRp Inhibition Assay
This biochemical assay directly measures the inhibition of the SARS-CoV-2 RdRp enzyme activity.
Materials:
-
Recombinant SARS-CoV-2 nsp12, nsp7, and nsp8 proteins
-
RNA template-primer duplex
-
Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)
-
This compound
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT)
-
Fluorescent RNA dye (e.g., SYBR Green II) or radiolabeled NTPs
-
96-well assay plates
-
Plate reader with fluorescence detection or scintillation counter
Procedure:
-
Assemble the RdRp complex by incubating nsp12, nsp7, and nsp8 in a 1:2:1 molar ratio.
-
In a 96-well plate, combine the RdRp complex, RNA template-primer, and serial dilutions of this compound in the reaction buffer.
-
Initiate the reaction by adding a mixture of all four NTPs.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the newly synthesized RNA using a fluorescent dye or by measuring the incorporation of radiolabeled NTPs.
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of RdRp activity against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a promising antiviral candidate with a dual mechanism of action against the SARS-CoV-2 polymerase. The provided molecular data and detailed experimental protocols offer a foundational guide for researchers and drug developers working on the characterization and advancement of this and similar antiviral compounds. The multifaceted inhibitory profile of AT-9010 underscores its potential as an effective therapeutic agent against COVID-19.
References
Preclinical Profile of AT-9010 Tetrasodium: A Technical Overview of its Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-9010 is the pharmacologically active triphosphate metabolite of the orally administered guanosine nucleotide prodrug bemnifosbuvir (also known as AT-527).[1][2] It has demonstrated potent antiviral activity against several RNA viruses, including a notable efficacy against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19.[2][3] This technical guide provides an in-depth overview of the preclinical data on the activity of AT-9010 tetrasodium, with a focus on its mechanism of action, quantitative antiviral potency, and the experimental methodologies used in its evaluation.
Metabolic Activation of the Prodrug
AT-527 is a double prodrug of a guanosine nucleotide analog designed to efficiently deliver the active metabolite, AT-9010, into target cells.[4] The metabolic activation of AT-527 is a multi-step intracellular process involving several host enzymes. The putative metabolic pathway begins with the hydrolysis of the phosphoramidate moiety.[5][6] This process is catalyzed by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1), which leads to the formation of an L-alanyl intermediate. Subsequently, the amino acid moiety is cleaved by the histidine triad nucleotide-binding protein 1 (HINT1).[5][6] The resulting monophosphate metabolite is then further phosphorylated by host kinases to the active triphosphate form, AT-9010.[4]
Metabolic activation pathway of the prodrug AT-527 to its active triphosphate form, AT-9010.
Dual Mechanism of Action Against SARS-CoV-2
AT-9010 exhibits a dual mechanism of action against the SARS-CoV-2 replication machinery by targeting two essential enzymatic activities of the viral RNA-dependent RNA polymerase (RdRp), also known as nsp12.
-
RdRp Inhibition via Chain Termination: AT-9010 acts as a competitive substrate for the natural guanosine triphosphate (GTP) for incorporation into the nascent viral RNA strand by the RdRp. Upon incorporation, the modified sugar moiety of AT-9010 prevents the addition of the next nucleotide, leading to immediate chain termination of viral RNA synthesis.
-
NiRAN Domain Inhibition: AT-9010 also binds to the N-terminal nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of nsp12. This binding inhibits the nucleotidyltransferase activity of the NiRAN domain, which is essential for viral replication.
Dual inhibitory action of AT-9010 on the SARS-CoV-2 RdRp and NiRAN domains.
Quantitative Data on Antiviral Activity
The following tables summarize the key quantitative data from preclinical studies of AT-527 and its active metabolite, AT-9010.
| Compound | Assay | Cell Line | Virus | EC50 (µM) | EC90 (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) |
| AT-511 | Cytopathic Effect (CPE) | BHK-21 | HCoV-229E | 1.8 ± 0.3 | - | >100 | >55 |
| AT-511 | Antiviral Assay | Normal Human Airway Epithelial Cells | SARS-CoV-2 | - | 0.47 | >100 | >212 |
| Compound | Cell Line | Incubation Concentration (µM) | Intracellular AT-9010 Concentration (µM) | Half-life (hours) |
| AT-511 | Normal Human Bronchial Epithelial Cells | 10 | 698 ± 15 | ≥ 38 |
| AT-511 | Normal Human Nasal Epithelial Cells | 10 | 236 ± 14 | ≥ 38 |
| AT-511 | MRC-5 (Human Lung Fibroblast) | 10 | Minimal formation | Not Determined |
| AT-511 | Huh-7 | 10 | 182 ± 6 (pmol/106 cells) | Not Determined |
Experimental Protocols
In Vitro Antiviral Activity Assays
Cytopathic Effect (CPE) Assay (for HCoV-229E): Baby hamster kidney (BHK-21) cells were acutely infected with HCoV-229E and concurrently treated with serial dilutions of AT-511. After a 3-day incubation period, the concentration of the compound required to inhibit the virus-induced cytopathic effect by 50% (EC50) was determined. Cytotoxicity (CC50) was assessed in parallel by treating uninfected cells with the compound and measuring cell viability using a neutral red uptake assay.[4]
SARS-CoV-2 Antiviral Assay in Human Airway Epithelial (HAE) Cells: Normal human airway epithelial cells were used to assess the antiviral activity of AT-511 against SARS-CoV-2. The concentration of the compound that inhibited viral replication by 90% (EC90) was determined. Cytotoxicity was also evaluated in these cells.[2]
Intracellular Metabolite Formation Studies
Primary human cells from the respiratory tract, including normal human bronchial and nasal epithelial cells, as well as cell lines like MRC-5 and Huh-7, were incubated with 10 µM of AT-511.[4] Following an incubation period (e.g., 8 hours), the cells were harvested, and intracellular concentrations of the active triphosphate metabolite, AT-9010, were quantified using an appropriate analytical method, likely liquid chromatography-mass spectrometry (LC-MS/MS). The half-life of intracellular AT-9010 was also determined in the primary respiratory cells.[2][4]
RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
While a specific protocol for AT-9010 is not detailed in the provided results, a general approach for assessing RdRp inhibition by nucleotide analogs involves a primer extension assay.[7]
-
Assay Principle: A fluorescently labeled RNA primer is annealed to a longer RNA template. The SARS-CoV-2 RdRp complex (nsp12, nsp7, and nsp8) is added along with a mixture of natural nucleotide triphosphates (NTPs) and the inhibitor (AT-9010).
-
Procedure: The polymerase reaction is allowed to proceed for a defined period. The reaction is then stopped, and the RNA products are denatured and separated by size using gel electrophoresis (e.g., urea-PAGE).
-
Data Analysis: The extent of primer extension in the presence of the inhibitor is compared to the control (no inhibitor). A reduction in the synthesis of full-length product and the appearance of shorter, terminated products indicate inhibition of the RdRp. The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) can be calculated.
NiRAN Domain Inhibition Assay
The inhibitory activity of AT-9010 on the NiRAN domain can be assessed through various biochemical assays, such as a thermal shift stability assay or an nsp9 RNAylation inhibition assay.[8]
-
Thermal Shift Stability Assay: The principle is that ligand binding stabilizes the protein, leading to an increase in its melting temperature (Tm). The SARS-CoV-2 nsp12 protein is incubated with the test compound (AT-9010), and the change in Tm (ΔTm) is measured using a technique like differential scanning fluorimetry. An increase in Tm indicates binding of the compound to the protein.
-
nsp9 RNAylation Inhibition Assay: The NiRAN domain catalyzes the transfer of a nucleotide to the N-terminus of the nsp9 protein (RNAylation). The assay involves incubating nsp12, nsp9, and a triphosphorylated RNA oligomer in the presence of varying concentrations of the inhibitor (AT-9010). The reaction products are then analyzed by SDS-PAGE to observe the shift in the molecular weight of nsp9 upon RNAylation. A decrease in the RNAylated nsp9 product indicates inhibition of the NiRAN domain.
Conclusion
The preclinical data for this compound, the active metabolite of bemnifosbuvir (AT-527), demonstrates a potent and dual-mechanism of action against SARS-CoV-2. It effectively inhibits the viral RNA-dependent RNA polymerase and the NiRAN domain, leading to the termination of viral RNA synthesis. The prodrug, AT-527, facilitates the efficient intracellular delivery of AT-9010, achieving high and sustained concentrations in primary human airway epithelial cells, a key site of SARS-CoV-2 infection. These favorable preclinical characteristics have supported its clinical development as a potential oral antiviral therapy.
References
- 1. Bemnifosbuvir (BEM, AT-527), a novel nucleotide analogue inhibitor of the hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pan-genotypic activity against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
AT-9010 Tetrasodium: A Technical Guide to its Biological Activities and Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-9010 tetrasodium is the active triphosphate metabolite of the orally bioavailable phosphoramidate prodrug AT-527. It has emerged as a potent inhibitor of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) replication. This technical guide provides an in-depth overview of the biological activities and molecular targets of AT-9010, with a focus on its dual mechanism of action. The information presented herein is intended to support further research and drug development efforts targeting SARS-CoV-2 and other emerging viral threats.
Biological Activity
The primary biological activity of AT-9010 is the inhibition of viral replication. This has been demonstrated for SARS-CoV-2, the causative agent of COVID-19. The antiviral activity of the parent compound, AT-511 (the free base of AT-527), has been evaluated in various cell-based assays.
Quantitative Antiviral Activity Data
| Compound | Virus | Cell Line | Assay Type | Parameter | Value | Reference |
| AT-511 | SARS-CoV-2 | Normal Human Airway Epithelial Cells | Virus Yield Reduction | EC90 | 0.47 µM | [1] |
*EC90: The concentration of the compound required to inhibit viral replication by 90%.
Substantial intracellular concentrations of the active metabolite, AT-9010, are achieved upon treatment with the parent compound.
| Parent Compound | Concentration | Cell Line | Intracellular AT-9010 Concentration | Half-life | Reference |
| AT-511 | 10 µM | Normal Human Bronchial Epithelial Cells | 698 ± 15 µM | ≥ 38 hours | [1] |
| AT-511 | 10 µM | Normal Human Nasal Epithelial Cells | 236 ± 14 µM | ≥ 38 hours | [1] |
Molecular Targets and Mechanism of Action
AT-9010 exerts its antiviral effect through a novel dual mechanism of action, targeting two distinct functional domains of the SARS-CoV-2 non-structural protein 12 (nsp12), the RNA-dependent RNA polymerase (RdRp).[2][3]
-
RNA-dependent RNA Polymerase (RdRp) Inhibition: AT-9010 acts as a competitive inhibitor of the RdRp catalytic site.[2] Its incorporation into the nascent viral RNA chain leads to immediate chain termination, thereby halting viral genome replication.[2][3] The 2'-fluoro and 2'-methyl modifications on the ribose moiety of AT-9010 prevent the correct alignment of the incoming nucleotide, leading to the cessation of RNA synthesis.[2][3]
-
Nidovirus RdRp-Associated Nucleotidyltransferase (NiRAN) Domain Inhibition: AT-9010 also binds to the NiRAN domain of nsp12.[2][3] This binding occurs in a previously unobserved flipped orientation, with the guanine base occupying a unique cavity.[2][3] By binding to the NiRAN domain, AT-9010 outcompetes native nucleotides and inhibits its nucleotidyltransferase activity, which is essential for viral replication.[2][3]
The dual inhibition of both the polymerase and the NiRAN domains represents a promising strategy to combat viral replication and potentially reduce the likelihood of drug resistance.
Signaling Pathways and Experimental Workflows
Metabolic Activation of AT-527 to AT-9010
The orally administered prodrug AT-527 undergoes intracellular metabolic activation to form the pharmacologically active AT-9010. This multi-step process involves cellular kinases.
Caption: Metabolic activation pathway of AT-527 to AT-9010.
Dual Mechanism of Action on SARS-CoV-2 nsp12
AT-9010 targets two key functional domains of the SARS-CoV-2 nsp12 protein.
Caption: Dual targeting of SARS-CoV-2 nsp12 by AT-9010.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies for key experiments related to the evaluation of AT-9010.
In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay (Representative Protocol)
This protocol is a representative method for assessing the inhibitory activity of nucleotide analogs against viral RdRp.
1. Reagents and Materials:
-
Purified recombinant SARS-CoV-2 RdRp complex (nsp12, nsp7, and nsp8)
-
RNA template-primer duplex
-
Ribonucleotide triphosphates (rNTPs: ATP, GTP, CTP, UTP)
-
This compound
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT)
-
Quenching solution (e.g., 90% formamide, 50 mM EDTA)
-
Denaturing polyacrylamide gel (e.g., 20%)
-
Fluorescently labeled primer for detection
2. Assay Procedure:
-
Prepare a reaction mixture containing the purified RdRp complex and the RNA template-primer duplex in the reaction buffer.
-
Add varying concentrations of AT-9010 to the reaction mixture.
-
Initiate the polymerase reaction by adding a mixture of all four rNTPs.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Denature the RNA products by heating (e.g., 95°C for 5 minutes).
-
Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the RNA products using a suitable imaging system (e.g., fluorescence scanner).
-
Quantify the intensity of the full-length product and any terminated products to determine the extent of inhibition.
3. Data Analysis:
-
Calculate the percentage of inhibition at each concentration of AT-9010.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.
Cryo-Electron Microscopy (Cryo-EM) of nsp12-AT-9010 Complex (Methodology Overview)
The structural basis for the dual mechanism of action of AT-9010 was elucidated through cryo-electron microscopy.[2]
1. Sample Preparation:
-
The SARS-CoV-2 nsp12-nsp7-nsp8₂-RNA complex is assembled in vitro.
-
AT-9010 is added to the complex to allow for binding to both the RdRp active site and the NiRAN domain.
-
The complex is applied to cryo-EM grids, blotted, and plunge-frozen in liquid ethane to vitrify the sample.
2. Data Acquisition:
-
Cryo-EM data is collected on a high-resolution transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.
-
A large dataset of micrograph movies is recorded.
3. Image Processing and 3D Reconstruction:
-
The raw movie frames are corrected for beam-induced motion.
-
Contrast transfer function (CTF) parameters are estimated.
-
Particles (individual protein complexes) are picked from the micrographs.
-
Two-dimensional (2D) classification is performed to select for high-quality particles.
-
An initial 3D model is generated.
-
Three-dimensional (3D) classification and refinement are carried out to obtain a high-resolution 3D reconstruction of the nsp12-AT-9010 complex.
4. Model Building and Analysis:
-
An atomic model of the complex is built into the cryo-EM density map.
-
The model is refined to fit the density and to achieve good stereochemistry.
-
The final model is analyzed to understand the detailed molecular interactions between AT-9010 and its binding sites on nsp12.
Caption: General workflow for cryo-electron microscopy analysis.
Conclusion
This compound is a promising antiviral agent with a unique dual mechanism of action against the SARS-CoV-2 RNA-dependent RNA polymerase. By inhibiting both the polymerase and the NiRAN domains of nsp12, AT-9010 effectively halts viral replication. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug developers working to advance our understanding of this compound and to develop novel antiviral therapies. Further investigation into the binding kinetics and in vivo efficacy of AT-9010 will be critical in realizing its full therapeutic potential.
References
Methodological & Application
Application Notes and Protocols: AT-9010 Tetrasodium for Viral Replication Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-9010 is the active triphosphate metabolite of the guanosine nucleotide prodrugs AT-527 and AT-752. As a nucleoside analog, AT-9010 demonstrates broad-spectrum antiviral activity by targeting essential viral enzymes involved in replication. These application notes provide a comprehensive overview of the mechanism of action of AT-9010 and detailed protocols for its use in viral replication studies, particularly against SARS-CoV-2 and flaviviruses.
Mechanism of Action
AT-9010 exhibits a multi-faceted mechanism of action, primarily by inhibiting viral RNA polymerases and related enzymatic activities essential for viral replication.
Dual Inhibition of SARS-CoV-2 Replication Machinery
Against SARS-CoV-2, AT-9010 employs a dual mechanism of action targeting two distinct functional domains of the viral RNA-dependent RNA polymerase (RdRp), nsp12.[1][2]
-
RNA Chain Termination: Once converted within the host cell to its triphosphate form, AT-9010 is incorporated into the growing viral RNA strand by the RdRp.[1][2] The presence of a 2'-fluoro, 2'-methyl modification on the ribose group of AT-9010 prevents the correct alignment of the subsequent nucleotide, leading to the immediate termination of RNA synthesis.[1][2]
-
Inhibition of the NiRAN Domain: AT-9010 also binds to the N-terminal domain of nsp12, known as the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase).[1][2] By binding to the NiRAN active site, AT-9010 outcompetes native nucleotides and inhibits its nucleotidyltransferase activity, which is crucial for viral replication.[1][2]
Caption: Dual mechanism of AT-9010 against SARS-CoV-2.
Inhibition of Flavivirus Replication
In flaviviruses, such as Dengue virus and Zika virus, AT-9010 targets the NS5 protein, which contains both a methyltransferase (MTase) domain and an RdRp domain.[3][4] While it can act as a chain terminator by targeting the RdRp, a key mechanism is the inhibition of the MTase domain. AT-9010 binds to the GTP-binding site of the MTase, interfering with the RNA capping process.[3][4] Proper capping of the viral mRNA is essential for its stability and efficient translation, and its disruption inhibits viral replication.
Caption: Inhibition of Flavivirus MTase by AT-9010.
Data Presentation
The following table summarizes the reported antiviral activity of the prodrugs of AT-9010 against various viruses.
| Virus Family | Virus | Prodrug | Cell Line | EC50 (µM) | Cytotoxicity (CC50, µM) |
| Coronaviridae | SARS-CoV-2 | AT-527 | Huh-7 | 0.5 | >100 |
| Coronaviridae | SARS-CoV-2 | AT-511 | Normal Human Bronchial Epithelial Cells | - | - |
| Flaviviridae | Dengue Virus (DENV1-4) | AT-281 | Huh-7 | ~0.50 | - |
| Flaviviridae | Zika Virus | AT-752 | - | - | - |
| Flaviviridae | Yellow Fever Virus | AT-752 | - | - | - |
Note: Data is compiled from multiple sources. Experimental conditions may vary.
Experimental Protocols
Protocol 1: Cell-Based Antiviral Activity Assay
This protocol outlines a general procedure to determine the half-maximal effective concentration (EC50) of AT-9010 tetrasodium against a target virus in a cell-based assay.
Caption: Workflow for a cell-based antiviral assay.
Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, Huh-7 for Dengue)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Target virus stock of known titer
-
This compound
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., RNA extraction kit, RT-qPCR reagents, crystal violet for CPE)
-
Reagents for assessing cell viability (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed the susceptible cell line into 96-well plates at a density that will result in 80-90% confluency at the time of infection. Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in infection medium (low-serum medium).
-
Infection: Aspirate the growth medium from the cells and infect with the virus at a low multiplicity of infection (MOI), for example, 0.05.
-
Treatment: Immediately after infection, add the prepared dilutions of AT-9010 to the respective wells. Include wells with untreated, infected cells (virus control) and uninfected, untreated cells (cell control).
-
Incubation: Incubate the plates for a period appropriate for the virus replication cycle (e.g., 48-72 hours) at 37°C with 5% CO2.
-
Quantification of Viral Replication:
-
RT-qPCR: Harvest the cell supernatant or lysate to extract viral RNA. Perform RT-qPCR to quantify the viral genome copy number.
-
Cytopathic Effect (CPE) Assay: Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet. Solubilize the stain and measure the absorbance to quantify cell survival.
-
-
Cytotoxicity Assay: In a parallel plate with uninfected cells, add the same serial dilutions of AT-9010 and incubate. Assess cell viability using a suitable assay (e.g., CellTiter-Glo®) to determine the CC50.
-
Data Analysis: Calculate the percentage of viral inhibition for each concentration of AT-9010 relative to the virus control. Plot the inhibition percentage against the log of the compound concentration and use a non-linear regression model to determine the EC50 value.
Protocol 2: In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This protocol describes a method to assess the direct inhibitory effect of AT-9010 on the activity of a viral RdRp.
Materials:
-
Purified recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8)
-
RNA primer/template duplex
-
Ribonucleotide triphosphates (ATP, CTP, UTP, GTP)
-
This compound
-
Reaction buffer (containing MgCl2, DTT, etc.)
-
Detection system (e.g., fluorescence-based or radiolabeling)
Procedure:
-
Reaction Setup: In a microplate, prepare the reaction mixture containing the reaction buffer, the RNA primer/template duplex, and the purified RdRp complex.
-
Compound Addition: Add varying concentrations of AT-9010 to the reaction wells. Include a no-compound control.
-
Initiation of Reaction: Start the polymerase reaction by adding a mixture of all four rNTPs. For specific experiments, one of the native NTPs (e.g., GTP) can be substituted or competed with AT-9010.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the amount of newly synthesized RNA. This can be achieved through various methods, such as using a fluorescently labeled primer and detecting the elongated product by gel electrophoresis or using a fluorescence polarization assay.
-
Data Analysis: Determine the rate of RNA synthesis at each AT-9010 concentration. Calculate the percentage of inhibition relative to the no-compound control. Plot the inhibition percentage against the log of the AT-9010 concentration and fit the data to a suitable model to determine the IC50 value.
Conclusion
This compound is a potent inhibitor of viral replication with a well-defined dual mechanism of action against SARS-CoV-2 and inhibitory activity against flaviviruses. The provided protocols offer a framework for researchers to investigate the antiviral properties of AT-9010 in both cell-based and in vitro enzymatic systems. These studies are crucial for the further development and characterization of this promising broad-spectrum antiviral agent.
References
- 1. A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for broad-spectrum binding of AT-9010 to flaviviral methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for AT-9010 Tetrasodium in Viral Polymerase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-9010 is the active triphosphate metabolite of the investigational antiviral agent AT-527. As a guanosine nucleotide analog, AT-9010 exhibits potent inhibitory activity against the replication of several RNA viruses, most notably Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). These application notes provide a comprehensive overview of AT-9010's mechanism of action, protocols for its use in in vitro assays, and relevant quantitative data to facilitate research into viral polymerase inhibition. The tetrasodium salt form of AT-9010 is often utilized due to its enhanced water solubility and stability.[1]
Mechanism of Action
AT-9010 exerts its antiviral effect through a unique dual mechanism of action, targeting two distinct functional domains of the viral RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2: the RdRp catalytic site and the N-terminal Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain.[2][3]
1. Inhibition of the RdRp Catalytic Site:
AT-9010 acts as a chain terminator of viral RNA synthesis. After being incorporated into the nascent RNA strand by the RdRp, the presence of a 2'-fluoro and 2'-methyl group on the ribose moiety of AT-9010 prevents the correct alignment of the incoming nucleoside triphosphate (NTP).[2][4] This steric hindrance leads to the immediate termination of RNA elongation, thereby halting viral genome replication.[2]
2. Inhibition of the NiRAN Domain:
The NiRAN domain is essential for viral replication and is involved in RNA capping.[5] AT-9010 binds to the NiRAN active site, outcompeting native nucleotides.[2][3] This binding inhibits the nucleotidyltransferase activity of the NiRAN domain, which is crucial for the formation of the 5' RNA cap structure.[2][6] By disrupting this process, AT-9010 further impedes the production of viable viral RNA.
The dual inhibitory action of AT-9010 on two essential viral enzymatic activities makes it a promising candidate for antiviral therapy and a valuable tool for studying the intricacies of viral replication.[2]
Data Presentation
Table 1: In Vitro Antiviral Activity of AT-511 (Prodrug of AT-9010)
| Virus | Cell Line | EC50 (µM) | EC90 (µM) | Cytotoxicity (CC50, µM) |
| HCoV-229E | Huh-7 | - | 0.47 | >100 |
| HCoV-OC43 | Huh-7 | - | 0.47 | >100 |
| SARS-CoV | Huh-7 | - | 0.47 | >100 |
| SARS-CoV-2 | Normal Human Airway Epithelial Cells | - | 0.47 | >100 |
Table 2: Intracellular Formation and Half-life of AT-9010
| Cell Type | Precursor (AT-511) Concentration | AT-9010 Concentration Formed (µM) | Intracellular Half-life (hours) |
| Normal Human Bronchial Epithelial Cells | 10 µM | 698 ± 15 | ≥ 38 |
| Normal Human Nasal Epithelial Cells | 10 µM | 236 ± 14 | ≥ 38 |
Experimental Protocols
The following are representative protocols for evaluating the inhibitory activity of AT-9010 tetrasodium against viral polymerases. These protocols are based on established methods for studying nucleotide analog inhibitors and can be adapted for specific viral targets.
Protocol 1: In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay (Primer Extension Assay)
This assay directly measures the ability of AT-9010 to inhibit the elongation of an RNA primer by the viral RdRp.
Materials:
-
Purified viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8)
-
RNA template-primer duplex (fluorescently or radioactively labeled primer)
-
This compound stock solution
-
Natural nucleoside triphosphates (ATP, GTP, CTP, UTP)
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
Quenching buffer (e.g., 95% formamide, 20 mM EDTA)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Gel imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order: reaction buffer, RNA template-primer duplex, and varying concentrations of this compound.
-
Enzyme Addition: Initiate the reaction by adding the purified RdRp complex to the mixture. The final reaction volume is typically 10-20 µL.
-
Incubation: Incubate the reaction at the optimal temperature for the specific viral polymerase (e.g., 30-37°C) for a defined period (e.g., 15-60 minutes).
-
Quenching: Stop the reaction by adding an equal volume of quenching buffer.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis to separate the RNA products by size.
-
Analysis: Visualize the RNA products using a suitable imaging system. The inhibition of primer extension in the presence of AT-9010 will be observed as a decrease in the intensity of the full-length product band and the appearance of shorter, terminated products.
Protocol 2: NiRAN Domain Inhibition Assay (NMPylation Assay)
This assay assesses the ability of AT-9010 to inhibit the nucleotidyltransferase activity of the NiRAN domain, for example, by measuring the transfer of a nucleotide monophosphate (NMP) to an accessory protein like nsp9 in SARS-CoV-2.
Materials:
-
Purified viral polymerase containing the NiRAN domain (e.g., SARS-CoV-2 nsp12)
-
Purified accessory protein substrate (e.g., SARS-CoV-2 nsp9)
-
This compound stock solution
-
A specific natural NTP (e.g., ATP or GTP, which can be radioactively labeled for detection)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM KCl, 2 mM MnCl₂, 1 mM DTT)
-
SDS-PAGE system
-
Autoradiography or western blotting reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified nsp12, and purified nsp9.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures and pre-incubate for 15-30 minutes at room temperature.
-
Initiation: Start the reaction by adding the specific NTP (e.g., [α-³²P]GTP).
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the proteins by SDS-PAGE. Detect the NMPylated nsp9 by autoradiography (if a radiolabeled NTP was used) or by western blot using an antibody specific to the modification. A decrease in the signal for NMPylated nsp9 in the presence of AT-9010 indicates inhibition of the NiRAN domain.[7]
Visualizations
The following diagrams illustrate the metabolic activation of the prodrug AT-527, the dual mechanism of action of AT-9010, and a general workflow for its evaluation.
Caption: Metabolic activation pathway of AT-527 to AT-9010.
Caption: Dual mechanism of action of AT-9010.
Caption: Experimental workflow for evaluating AT-9010.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SARS-CoV-2 RNA-dependent RNA polymerase as a target for high-throughput drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent inhibition of the SARS-CoV-2 NiRAN domain via an active-site cysteine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AT-9010 Tetrasodium in Normal Human Bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-9010 tetrasodium is the active triphosphate metabolite of the antiviral prodrug bemnifosbuvir (AT-527). As a guanosine nucleotide analog, AT-9010 functions as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), specifically targeting the NiRAN (nidovirus RdRp-associated nucleotidyltransferase) domain, which is crucial for viral replication.[1] This document provides detailed application notes and protocols for studying AT-9010 in normal human bronchial epithelial (NHBE) cells, the primary target cells for many respiratory viruses. The information herein is intended to guide researchers in the in vitro assessment of the formation, persistence, and potential effects of this antiviral compound in a physiologically relevant cell model.
Data Presentation
The following tables summarize the key quantitative data regarding the intracellular concentration and stability of AT-9010 in normal human bronchial and nasal epithelial cells after exposure to its prodrug, AT-511 (the free base of bemnifosbuvir).
Table 1: Intracellular Formation and Half-Life of AT-9010
| Cell Type | Prodrug Concentration (AT-511) | Incubation Time | Intracellular AT-9010 Concentration (µM) | Intracellular Half-life (t½) |
| Normal Human Bronchial Epithelial Cells | 10 µM | 8 hours | 698 µM | ≥ 38 hours |
| Normal Human Nasal Epithelial Cells | 10 µM | 8 hours | 236 µM | ≥ 38 hours |
Data compiled from MedchemExpress.com and Atea Pharmaceuticals preclinical data publication.[1]
Table 2: Cytotoxicity of AT-511 (Prodrug) in Human Airway Epithelial Cells
| Cell Type | Compound | Maximum Concentration Tested | Observation |
| Normal Human Airway Epithelial Cells | AT-511 | 100 µM | Little to no cytotoxicity observed |
This data indicates a favorable safety profile of the prodrug in uninfected primary human cells.
Signaling Pathways and Mechanism of Action
AT-9010's primary mechanism of action is the inhibition of the SARS-CoV-2 RNA polymerase. This is achieved through a dual mechanism: chain termination of the growing viral RNA strand and inhibition of the NiRAN domain's nucleotidylyltransferase activity.[2] The metabolic activation of the prodrug AT-511 to the active triphosphate AT-9010 occurs intracellularly through a series of enzymatic steps.
Currently, there is limited publicly available data on the off-target effects of AT-9010 or its prodrugs on cellular signaling pathways in uninfected normal human bronchial epithelial cells. The high specificity of AT-9010 for the viral polymerase suggests that interference with host cell signaling may be minimal. However, comprehensive transcriptomic or proteomic studies to confirm this in NHBE cells have not been extensively reported in the available literature.
Below are diagrams illustrating the metabolic activation pathway and the experimental workflow for studying AT-9010.
Experimental Protocols
Protocol 1: Culture of Normal Human Bronchial Epithelial (NHBE) Cells
This protocol describes the culture of primary NHBE cells to form a differentiated epithelium at an air-liquid interface (ALI), which closely mimics the in vivo airway epithelium.
Materials:
-
Cryopreserved primary NHBE cells
-
Bronchial Epithelial Cell Growth Medium (BEGM) BulletKit (or equivalent)
-
Collagen-coated flasks and permeable supports (e.g., Transwells®)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Trypsin neutralizing solution
-
ALI differentiation medium
Procedure:
-
Thawing and Seeding:
-
Rapidly thaw the vial of cryopreserved NHBE cells in a 37°C water bath.
-
Transfer the cells to a sterile centrifuge tube containing pre-warmed BEGM.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh BEGM and seed onto a collagen-coated T-75 flask.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
-
Cell Expansion:
-
Change the BEGM every 48 hours until the cells reach 80-90% confluency.
-
To passage, wash the cells with PBS, then add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with trypsin neutralizing solution and centrifuge as before.
-
Resuspend the cells in BEGM for further expansion or for seeding on permeable supports.
-
-
Air-Liquid Interface (ALI) Culture:
-
Seed the NHBE cells onto collagen-coated permeable supports in BEGM in both the apical and basal chambers.
-
Once the cells reach 100% confluency, remove the medium from the apical chamber to establish the air-liquid interface.
-
Replace the medium in the basal chamber with ALI differentiation medium.
-
Change the basal medium every 48-72 hours.
-
The culture will differentiate over 21-28 days, forming a pseudostratified epithelium with ciliated and mucus-producing cells.
-
Protocol 2: Treatment of NHBE Cells with AT-511
This protocol details the treatment of differentiated NHBE cells with the prodrug AT-511 to study the intracellular formation of AT-9010.
Materials:
-
Differentiated NHBE cells on permeable supports (from Protocol 1)
-
AT-511 (bemnifosbuvir free base)
-
ALI differentiation medium
-
DMSO (for stock solution)
Procedure:
-
Prepare AT-511 Stock Solution:
-
Dissolve AT-511 in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
-
Prepare Treatment Medium:
-
On the day of the experiment, dilute the AT-511 stock solution in pre-warmed ALI differentiation medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%) to avoid solvent toxicity.
-
Prepare a vehicle control medium with the same final concentration of DMSO.
-
-
Cell Treatment:
-
Aspirate the old basal medium from the differentiated NHBE cultures.
-
Add the treatment medium containing AT-511 or the vehicle control medium to the basal chamber.
-
Incubate the cells for the desired time period (e.g., 8 hours) at 37°C and 5% CO₂.
-
-
Sample Collection for Half-life Studies:
-
After the initial incubation, remove the treatment medium, wash the basal chamber with fresh medium, and then add fresh, drug-free ALI medium.
-
Collect cell lysates at various time points post-treatment (e.g., 0, 8, 24, 48, 72 hours) to determine the intracellular half-life of AT-9010.
-
Protocol 3: Quantification of Intracellular AT-9010 by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of the triphosphate metabolite AT-9010 from NHBE cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Treated NHBE cells on permeable supports
-
Ice-cold 60% methanol
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
-
LC-MS/MS system with a suitable column (e.g., C18 or anion exchange)
-
AT-9010 analytical standard
Procedure:
-
Cell Lysis and Extraction:
-
Place the permeable supports on ice and wash the apical and basal surfaces with ice-cold PBS.
-
Add a defined volume of ice-cold 60% methanol to the apical surface of the cells.
-
Scrape the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.
-
Vortex the lysate vigorously and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation:
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube.
-
The sample may be dried under a stream of nitrogen and then reconstituted in a suitable buffer for LC-MS/MS analysis, or directly injected if the extraction solvent is compatible with the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the metabolites using a suitable chromatographic method.
-
Detect and quantify AT-9010 using multiple reaction monitoring (MRM) mode, with transitions specific to AT-9010.
-
Generate a standard curve using the AT-9010 analytical standard to quantify the concentration in the cell extracts.
-
-
Data Analysis:
-
Calculate the intracellular concentration of AT-9010 based on the standard curve and normalize to the cell number or total protein content of the sample.
-
Conclusion
The protocols and data presented provide a framework for the investigation of this compound in normal human bronchial epithelial cells. The efficient conversion of the prodrug AT-511 to the active triphosphate AT-9010 and its long intracellular half-life in these primary cells underscore the potential for sustained antiviral activity at a key site of respiratory virus infection. The apparent lack of cytotoxicity of the prodrug further supports its favorable profile. Future research should aim to further characterize the interaction of AT-9010 with the host cell machinery to fully elucidate its safety and efficacy profile.
References
Application Notes and Protocols for AT-9010 Tetrasodium Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-9010 is the active triphosphate metabolite of the antiviral prodrug AT-527. It exhibits potent inhibitory activity against SARS-CoV-2, the virus responsible for COVID-19. AT-9010 functions through a dual mechanism of action: it acts as an RNA chain terminator by targeting the viral RNA-dependent RNA polymerase (RdRp) and also inhibits the viral NiRAN (Nidovirus RdRp-associated nucleotidyltransferase), an essential enzyme for viral replication.[1][2][3] These application notes provide detailed protocols for the preparation, storage, and use of AT-9010 tetrasodium solutions in a research setting.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Notes |
| Molecular Formula | C₁₁H₁₃FN₅Na₄O₁₃P₃ | |
| Molecular Weight | 627.13 g/mol | [4] |
| Solubility in Water | 100 mg/mL (159.46 mM) | May require sonication for complete dissolution.[4][5] |
| Recommended Solvent | Nuclease-free water | For stock solutions. |
| Stock Solution Storage | -80°C for up to 6 months | Protect from light; store under nitrogen.[4][5][6] |
| -20°C for up to 1 month | [4][5][7] | |
| Freeze-Thaw Cycles | Avoid repeated cycles | Aliquot stock solutions.[4][5] |
| Cellular Half-life | ≥ 38 hours | In normal human bronchial and nasal epithelial cells.[1][4][5][7] |
Note: Quantitative data on the degradation of this compound solution under varying pH, light exposure, and after multiple freeze-thaw cycles is not publicly available. The provided storage conditions are based on manufacturer recommendations.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
Materials:
-
This compound salt (solid)
-
Nuclease-free water
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: Carefully weigh out the desired amount of this compound salt in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.627 mg of this compound.
-
Solvent Addition: Add the appropriate volume of nuclease-free water to the tube. For a 10 mM solution with 0.627 mg of the compound, add 100 µL of nuclease-free water.
-
Dissolution: Vortex the tube for 1-2 minutes to aid dissolution.
-
Sonication (if necessary): If the solid does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.[4][5] Gentle heating to 37°C can also be applied to aid dissolution.[4][5]
-
Sterilization: If the stock solution is to be used in cell culture, sterilize it by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4][5][6][7] Ensure the tubes are tightly sealed and protected from light.[4][5][6]
Protocol 2: SARS-CoV-2 Replication Inhibition Assay
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 viral stock
-
This compound stock solution (10 mM)
-
96-well cell culture plates
-
MTT or other cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for the assay.
-
Cell Treatment: After 24 hours of incubation, remove the old medium from the cells and add the medium containing the different concentrations of AT-9010. Include a "vehicle control" (medium without the compound) and a "no-cell control" (medium only).
-
Viral Infection: Infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI). Leave some wells uninfected as a "cell control."
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Cytotoxicity and Antiviral Effect Measurement:
-
After the incubation period, assess the cytopathic effect (CPE) of the virus and the cytotoxicity of the compound.
-
Perform an MTT assay (or a similar cell viability assay) to quantify the cell viability in each well.[8]
-
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) of AT-9010 (the concentration that inhibits viral replication by 50%) and the 50% cytotoxic concentration (CC₅₀) (the concentration that reduces cell viability by 50%). The selectivity index (SI = CC₅₀ / EC₅₀) can then be determined to evaluate the therapeutic window of the compound.
Visualizations
Signaling Pathway of AT-9010 in SARS-CoV-2 Inhibition
Caption: Dual mechanism of AT-9010 and its relation to the host p38 MAPK pathway.
Experimental Workflow for Antiviral Screening of AT-9010
Caption: A typical workflow for evaluating the antiviral efficacy of AT-9010.
References
- 1. Phosphorylation of p38 MAPK and its downstream targets in SARS coronavirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 5. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 6. Inhibition of SARS-CoV-2 polymerase by nucleotide analogs from a single-molecule perspective | eLife [elifesciences.org]
- 7. Frontiers | Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay [frontiersin.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
AT-9010 Tetrasodium: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the ordering, shipping, and utilization of AT-9010 tetrasodium in a research setting. AT-9010 is the active triphosphate metabolite of the antiviral prodrug AT-527 and a potent inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) and NiRAN domain, making it a critical tool for studies on viral replication and the development of novel antiviral therapeutics.
Ordering and Shipping
This compound is available from various chemical suppliers for research purposes only and is not intended for human use.
Table 1: Supplier and Ordering Information
| Supplier | Available Quantities | Estimated Price (USD) | Shipping Condition |
| MedchemExpress | 1 mg, 5 mg, 10 mg | $1080 (1 mg), $2650 (5 mg), $4000 (10 mg) | Dry Ice[1] |
| GlpBio | 1 mg, 5 mg, 10 mg | $855 (1 mg) | Blue Ice[2][3] |
Note: Prices are subject to change and may not include shipping and handling fees. Bulk quantities are typically available upon request.
Upon receipt, it is imperative to handle the compound with appropriate safety precautions in a laboratory setting.
Storage and Stability
Proper storage of this compound is crucial to maintain its integrity and biological activity.
Table 2: Storage and Stability Guidelines
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -80°C | Up to 6 months | Protect from light, store under nitrogen[1][2] |
| Stock Solution | -80°C | Up to 6 months | Avoid repeated freeze-thaw cycles[1][2] |
| Stock Solution | -20°C | Up to 1 month | Avoid repeated freeze-thaw cycles[2] |
Mechanism of Action: Dual Inhibition of SARS-CoV-2 Replication
AT-9010 exhibits a dual mechanism of action, targeting two essential enzymatic activities of the SARS-CoV-2 polymerase complex (nsp12).[1]
-
RNA Chain Termination: AT-9010 acts as a chain terminator at the RdRp active site. Its incorporation into the growing viral RNA strand prevents the correct alignment of the incoming nucleotide, thereby halting further RNA synthesis.[1]
-
NiRAN Inhibition: The compound also binds to the N-terminal nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of nsp12. This binding competitively inhibits the NiRAN's nucleotidyltransferase activity, which is essential for viral replication.[1]
Caption: Dual inhibitory mechanism of AT-9010 on SARS-CoV-2 replication.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in downstream assays.
Materials:
-
This compound (solid)
-
Nuclease-free water, sterile
-
Ultrasonic bath
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Aseptically add the required volume of sterile, nuclease-free water to the vial to achieve a desired concentration (e.g., 100 mg/mL).[1][2]
-
To aid dissolution, sonicate the solution in an ultrasonic bath until the solid is completely dissolved.[1][2]
-
Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Table 3: Stock Solution Preparation Guide
| Desired Concentration | Mass of AT-9010 | Volume of Water |
| 10 mM | 1 mg | 159.5 µL |
| 10 mM | 5 mg | 797.3 µL |
| 10 mM | 10 mg | 1.5946 mL |
Calculations are based on a molecular weight of 627.13 g/mol .
Protocol 2: In Vitro NiRAN Inhibition Assay
Objective: To determine the inhibitory activity of AT-9010 on the nucleotidyltransferase function of the SARS-CoV-2 NiRAN domain. This protocol is adapted from a high-throughput screening assay for NiRAN inhibitors.
Materials:
-
Recombinant SARS-CoV-2 nsp12 protein
-
Recombinant SARS-CoV-2 nsp9 protein
-
ATP (Adenosine triphosphate)
-
Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM KCl, 1 mM DTT, 2 mM MnCl2)
-
Kinase-Glo® Plus Luminescence Kinase Assay Kit (Promega)
-
384-well white bottom plates
-
This compound stock solution
-
Positive control (e.g., Toxoflavin)
-
Negative control (DMSO or buffer)
Experimental Workflow:
References
Application Notes and Protocols for AT-9010 Tetrasodium in Drug Discovery Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-9010 tetrasodium is the active triphosphate metabolite of the orally bioavailable prodrug AT-527. It has emerged as a potent inhibitor of SARS-CoV-2 replication, exhibiting a unique dual mechanism of action. This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery screening campaigns targeting SARS-CoV-2 and potentially other RNA viruses.
AT-9010 is a guanosine nucleotide analog that targets the viral RNA-dependent RNA polymerase (RdRp) and the Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain, both of which are essential for viral replication.[1] This dual inhibition presents a high barrier to the development of viral resistance. These application notes provide comprehensive protocols for in vitro biochemical and cell-based assays to characterize the inhibitory activity of AT-9010 and screen for novel antiviral compounds.
Mechanism of Action
AT-9010 exerts its antiviral effect by targeting two key enzymatic activities of the SARS-CoV-2 non-structural protein 12 (nsp12):
-
RNA-dependent RNA polymerase (RdRp) Inhibition: As a nucleotide analog, AT-9010 is incorporated into the nascent viral RNA chain by the RdRp. This incorporation leads to immediate chain termination, thus halting the replication of the viral genome.[1]
-
NiRAN Domain Inhibition: AT-9010 also binds to the active site of the NiRAN domain, outcompeting native nucleotides.[1] The NiRAN domain is crucial for the initial step of viral mRNA capping, a process known as RNAylation, where it transfers a nucleoside monophosphate (NMP) to the N-terminus of the nsp9 protein. By inhibiting the NiRAN domain, AT-9010 disrupts the formation of the 5' cap structure of viral RNA, which is essential for RNA stability, translation, and evasion of the host immune system.
This dual mechanism of action is a significant advantage, as it targets two distinct and essential viral functions, potentially reducing the likelihood of resistance emergence.
Data Presentation
The following tables summarize the available quantitative data for the parent compounds of AT-9010, which are metabolized intracellularly to the active AT-9010 triphosphate form.
| Compound | Assay Type | Cell Line | Virus | Potency (EC90) | Reference |
| AT-511 | Antiviral Assay | Human Airway Epithelial Cells | SARS-CoV-2 | 0.47 µM | Atea Pharmaceuticals, Inc. |
Note: EC90 is the concentration of the drug that inhibits 90% of viral activity.
| Compound | Assay Type | Patient Population | Effect | Time Point | Reference |
| AT-527 | Phase 2 Clinical Trial | Hospitalized, high-risk COVID-19 patients | 0.7 log10 (80%) greater mean reduction in viral load from baseline compared to placebo | Day 2 | Atea Pharmaceuticals, Inc. |
Experimental Protocols
Biochemical Assay: SARS-CoV-2 RdRp Extension Assay
This assay biochemically validates the ability of this compound to be incorporated by the viral RdRp and terminate RNA synthesis.
Materials:
-
Recombinant SARS-CoV-2 nsp12 (RdRp), nsp7, and nsp8 proteins
-
This compound
-
Control nucleotide triphosphates (ATP, CTP, GTP, UTP)
-
RNA template-primer duplex
-
Reaction Buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
Quench Buffer (e.g., 94% formamide, 30 mM EDTA)
-
Urea-PAGE gels
-
SYBR Gold or other nucleic acid stain
Protocol:
-
Prepare the RdRp Complex: Pre-incubate nsp12, nsp7, and nsp8 in a 1:3:3 molar ratio in reaction buffer at room temperature for 30 minutes to allow for complex formation.
-
Reaction Setup: In a microcentrifuge tube, combine the pre-formed RdRp complex with the RNA template-primer duplex.
-
Initiate Reaction: Add a mixture of all four native NTPs and the desired concentration of this compound to the reaction tube. For a positive control for termination, use a known chain-terminating nucleotide analog. For a negative control, omit any nucleotide analogs.
-
Incubation: Incubate the reaction at 37°C for 60 minutes.
-
Quench Reaction: Stop the reaction by adding an equal volume of quench buffer.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA.
-
Gel Electrophoresis: Analyze the reaction products by Urea-PAGE.
-
Visualization: Stain the gel with SYBR Gold and visualize the RNA products using a gel imager. Termination of RNA synthesis will be indicated by the presence of shorter RNA products compared to the full-length product in the control lane.
Biochemical Assay: NiRAN-mediated nsp9 RNAylation Inhibition Assay
This assay assesses the ability of this compound to inhibit the nucleotidyltransferase activity of the NiRAN domain.
Materials:
-
Recombinant SARS-CoV-2 nsp12, nsp9 proteins
-
This compound
-
GDP (as a known inhibitor for comparison)
-
Triphosphorylated short RNA oligo (e.g., 10-mer)
-
Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT)
-
SDS-PAGE gels
-
Coomassie Brilliant Blue or silver stain
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine nsp12 and nsp9 in the reaction buffer.
-
Add Inhibitor: Add increasing concentrations of this compound to the reaction tubes. Include a control with GDP and a no-inhibitor control.
-
Initiate Reaction: Add the triphosphorylated RNA oligo to start the reaction.
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes.
-
Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Visualization: Stain the gel with Coomassie Brilliant Blue or silver stain. The RNAylation of nsp9 results in a shift in its molecular weight. Inhibition of this process will result in a decrease in the intensity of the shifted band corresponding to RNAylated nsp9.
Cell-Based Assay: Antiviral Efficacy in a SARS-CoV-2 Infection Model
This assay determines the potency of this compound in inhibiting viral replication in a cellular context.
Materials:
-
Vero E6 or other susceptible cell lines (e.g., Calu-3)
-
SARS-CoV-2 virus stock
-
This compound (Note: for cellular assays, the parent prodrug AT-527 is typically used as it can cross the cell membrane and is then converted to AT-9010 intracellularly)
-
Cell culture medium and supplements
-
Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA, plaque assay for infectious virus, or a reporter virus system)
-
Reagents for assessing cell viability (e.g., CellTiter-Glo®)
Protocol:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of AT-527 (the prodrug of AT-9010). Include a vehicle-only control.
-
Viral Infection: Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for 48-72 hours.
-
Quantify Viral Replication:
-
RT-qPCR: Extract RNA from the cell supernatant or cell lysate and quantify viral RNA levels.
-
Plaque Assay: Collect the supernatant and perform a plaque assay to determine the titer of infectious virus.
-
Reporter Virus: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter signal.
-
-
Assess Cytotoxicity: In a parallel plate with uninfected cells, perform a cell viability assay to determine the cytotoxic concentration (CC₅₀) of the compound.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the inhibition of viral replication against the compound concentration. The selectivity index (SI) can be calculated as CC₅₀/EC₅₀.
Visualizations
Caption: SARS-CoV-2 replication cycle and the dual inhibitory action of AT-9010.
Caption: Workflow for the in vitro RdRp inhibition assay.
References
Troubleshooting & Optimization
AT-9010 tetrasodium solubility issues and solutions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with AT-9010 tetrasodium. Here you will find troubleshooting guidance and frequently asked questions to address common challenges, particularly those related to solubility, encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: AT-9010 is the active triphosphate metabolite of the antiviral prodrug AT-527. Its tetrasodium salt form is utilized to enhance aqueous solubility and stability.[1] AT-9010 exhibits a dual mechanism of action against SARS-CoV-2 by inhibiting two key viral enzymes: the RNA-dependent RNA polymerase (RdRp) and the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain of nsp12. This dual inhibition disrupts viral RNA synthesis and capping, proving essential for viral replication.
Q2: I'm having trouble dissolving this compound. What are the recommended solvents and preparation methods?
A2: The recommended solvent for this compound is sterile, nuclease-free water or phosphate-buffered saline (PBS). The reported solubility in these aqueous solutions is up to 100 mg/mL.[2][3] However, achieving this concentration often requires mechanical assistance. It is highly recommended to use an ultrasonic bath to aid dissolution.[2][3] Gentle warming to 37°C can also be employed to increase solubility.[3] For stock solutions, it is advisable to prepare fresh and, if necessary for certain applications, filter sterilize through a 0.22 µm filter before use.
Q3: Can I use organic solvents like DMSO or ethanol to dissolve this compound?
A3: While this compound is highly soluble in aqueous solutions, its solubility in common organic solvents is not as well characterized. Generally, nucleotide triphosphates have limited solubility in organic solvents. The parent nucleoside, guanosine, is reported to be soluble in DMSO at concentrations around 30-56 mg/mL but is insoluble in ethanol.[4][5] It is important to note that the triphosphate moiety and the tetrasodium salt form of AT-9010 will significantly influence its solubility profile compared to the parent nucleoside. If an organic co-solvent is required for your experimental setup, it is recommended to first dissolve the compound in a small amount of aqueous buffer and then dilute it with the organic solvent. Always perform a small-scale test to ensure compatibility and avoid precipitation.
Q4: My AT-9010 solution appears cloudy or has formed a precipitate. What should I do?
A4: Cloudiness or precipitation can occur for several reasons, including exceeding the solubility limit, temperature fluctuations, or interactions with other components in your solution. First, try sonicating the solution in an ultrasonic bath and gently warming it to 37°C.[3] If the precipitate does not redissolve, it may be necessary to prepare a fresh, more dilute solution. Ensure that the pH of your final solution is within a stable range for nucleotide triphosphates (typically around pH 7.0-7.5).
Q5: How should I store my this compound solid and stock solutions?
A5: Solid this compound should be stored at -80°C, protected from light, and preferably under a nitrogen atmosphere.[3] Stock solutions should also be stored at -80°C. To avoid degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes.[3] When stored at -80°C, stock solutions are generally stable for up to 6 months. For short-term storage (up to one month), -20°C is acceptable.[3]
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Notes |
| This compound | Water / PBS | 100 mg/mL (159.46 mM)[2][3] | Requires sonication; gentle heating to 37°C can aid dissolution.[3] |
| Guanosine (parent nucleoside) | DMSO | ~30-56 mg/mL[4][5] | This is an estimate for the parent compound; the triphosphate salt will have different solubility. |
| Guanosine (parent nucleoside) | Water | Insoluble[4] | |
| Guanosine (parent nucleoside) | Ethanol | Insoluble[4] | |
| Guanosine 5'-[β,γ-imido]triphosphate trisodium salt hydrate (GTP analog) | Water | 50 mg/mL[6] | A non-hydrolyzable GTP analog. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in PBS
-
Materials:
-
This compound (solid)
-
Sterile, nuclease-free Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, nuclease-free microcentrifuge tubes
-
Ultrasonic water bath
-
Water bath or incubator set to 37°C (optional)
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube. For a 1 mL stock solution of 10 mM, you will need 6.27 mg (Molecular Weight: 627.13 g/mol ).
-
Add the calculated volume of sterile PBS to the microcentrifuge tube.
-
Vortex the tube briefly to initially mix the contents.
-
Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solid is completely dissolved. The solution should be clear.
-
If dissolution is still incomplete, incubate the tube at 37°C for 5-10 minutes, followed by another brief sonication.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, nuclease-free microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Troubleshooting Precipitation in an this compound Working Solution
-
Initial Assessment:
-
Visually inspect the solution for any precipitate or cloudiness.
-
Confirm the final concentration of this compound in the working solution.
-
-
Troubleshooting Steps:
-
Sonication: Place the tube containing the working solution in an ultrasonic water bath for 5-10 minutes.
-
Gentle Heating: If sonication does not resolve the issue, warm the solution to 37°C for 5-10 minutes and then gently mix.
-
pH Check: If possible, measure the pH of the solution. Nucleotide triphosphates are most stable around neutral pH. Adjust if necessary with dilute, sterile acid or base, being mindful of the buffer system in use.
-
Dilution: If the precipitate persists, it is likely that the solubility limit has been exceeded in the specific buffer or media of your working solution. Prepare a new working solution at a lower concentration.
-
Fresh Preparation: If all else fails, discard the precipitated solution and prepare a fresh working solution from your stock, ensuring all components are properly dissolved before combining.
-
Mandatory Visualizations
Caption: Dual inhibition mechanism of AT-9010 on SARS-CoV-2 replication.
Caption: Troubleshooting workflow for this compound precipitation.
References
improving the stability of AT-9010 tetrasodium in solution
Welcome to the technical support center for AT-9010 tetrasodium. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments by providing guidance on maintaining its stability in solution.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound solutions.
| Problem | Possible Cause | Suggested Solution |
| Loss of compound activity in the assay. | 1. Degradation due to improper storage: The triphosphate chain is susceptible to hydrolysis. | - Ensure the stock solution is stored at -80°C and has not exceeded its 6-month shelf life.[1][2] - Aliquot the stock solution to minimize freeze-thaw cycles.[2] - Protect the solution from light.[1] |
| 2. pH-mediated hydrolysis: The solution pH is outside the optimal stability range. Nucleotide triphosphates are most stable in slightly alkaline conditions.[3] | - Prepare stock solutions in a buffer with a pH between 7.5 and 9.0 (e.g., 20 mM Tris-HCl). - Avoid using acidic or strongly alkaline buffers. ATP, a similar molecule, rapidly hydrolyzes at extreme pH levels.[4] | |
| 3. Contamination: Bacterial or enzymatic (phosphatase) contamination can degrade the molecule. | - Prepare stock solutions using sterile, nuclease-free water. - Filter-sterilize the final solution through a 0.22 µm filter.[1] - Handle the solution using aseptic techniques. | |
| 4. Presence of divalent metal ions: Metal ions can catalyze the hydrolysis of the triphosphate chain.[5] | - Prepare buffers with high-purity water to minimize metal ion contamination. - If the experimental buffer requires divalent cations (e.g., Mg²⁺), add them to the working solution immediately before use. | |
| Precipitate formation in the solution. | 1. Low temperature: The compound may have precipitated out of solution upon thawing. | - Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound.[2] |
| 2. Incorrect solvent: The compound has limited solubility in certain solvents. | - this compound is highly soluble in water.[1] For other solvent systems, consult solubility data. | |
| 3. Concentration exceeds solubility limit: The prepared concentration is too high for the chosen solvent and conditions. | - Prepare a more dilute stock solution. | |
| Inconsistent experimental results. | 1. Repeated freeze-thaw cycles: This can lead to gradual degradation of the compound. | - Prepare single-use aliquots of the stock solution.[2] |
| 2. Solution age: The working solution was prepared too far in advance of the experiment. | - Prepare fresh working solutions for each experiment from a frozen stock aliquot. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound, like other nucleotide triphosphates, is the hydrolysis of the high-energy phosphoanhydride bonds in the triphosphate chain. This results in the formation of the corresponding diphosphate (ADP analog) and monophosphate (AMP analog) forms, which are inactive as inhibitors of the SARS-CoV-2 NiRAN and RdRp.[3][5] This hydrolysis is accelerated by acidic or strongly alkaline conditions, elevated temperatures, and the presence of divalent metal ions.[4][5]
Q2: What is the optimal pH range for storing this compound solutions?
A2: To maximize stability, aqueous solutions of this compound should be maintained at a slightly alkaline pH, ideally between 7.5 and 9.0.[3] Within this range, the rate of hydrolysis of the triphosphate chain is significantly reduced.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a stock solution in a sterile, buffered aqueous solution (e.g., 20 mM Tris-HCl, pH 8.0). For long-term storage, the solution should be aliquoted into single-use volumes, protected from light, and stored at -80°C for up to 6 months.[1][2] Avoid repeated freeze-thaw cycles.[2] For aqueous stock solutions, sterilization by filtration through a 0.22 µm filter is advised.[1]
Q4: Can I store this compound solutions at -20°C?
A4: While the powdered form is stable at -20°C, for solutions, storage at -80°C is strongly recommended to ensure stability for up to 6 months.[1][2] If -80°C storage is not available, storage at -20°C should be limited to a much shorter duration (e.g., up to one month).[2]
Q5: My experimental buffer contains Mg²⁺. Will this affect the stability of AT-9010?
A5: Yes, divalent cations like Mg²⁺ can catalyze the hydrolysis of the triphosphate chain.[5] While Mg²⁺ may be required for your assay, it is best to add AT-9010 to the final working solution containing Mg²⁺ immediately before starting the experiment to minimize the duration of exposure and potential for degradation.
Quantitative Data on Stability
The following table provides a summary of the expected relative stability of this compound under various conditions to guide experimental design and solution handling.
| Condition | Parameter | Value | Relative Stability | Recommendation |
| pH | pH of Solution | 4.0 | Low | Avoid acidic conditions. |
| 7.0 | Moderate | Acceptable for short-term use. | ||
| 8.0 | High | Optimal for storage and use. | ||
| 10.0 | Moderate | High pH can also promote hydrolysis. | ||
| Temperature | Storage Temperature | 4°C | Very Low | Not recommended for storage. |
| -20°C | Moderate | Acceptable for short-term storage (up to 1 month).[2] | ||
| -80°C | High | Recommended for long-term storage (up to 6 months). [1][2] | ||
| Freeze-Thaw | Number of Cycles | 1 | High | Aliquot to minimize cycles.[2] |
| 3 | Moderate | Expect some degradation. | ||
| >5 | Low | Avoid; prepare fresh aliquots. | ||
| Additives | Divalent Cations (e.g., 5 mM Mg²⁺) | Present | Lower | Add immediately before use. |
| Absent | Higher | Preferred for storage. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of this compound
Objective: To prepare a 10 mM stock solution of this compound with maximized stability for long-term storage.
Materials:
-
This compound (solid)
-
Nuclease-free water
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Tris base
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Hydrochloric acid (HCl)
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Sterile, nuclease-free microcentrifuge tubes
-
0.22 µm sterile syringe filter
Procedure:
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Prepare a 20 mM Tris-HCl buffer:
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Dissolve Tris base in nuclease-free water to a final concentration of 20 mM.
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Adjust the pH to 8.0 using HCl.
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Filter-sterilize the buffer using a 0.22 µm filter.
-
-
Calculate the required mass of this compound:
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The molecular weight of this compound is 627.13 g/mol .
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For 1 mL of a 10 mM solution, you will need 6.27 mg.
-
-
Dissolve the compound:
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Weigh the calculated amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of the 20 mM Tris-HCl, pH 8.0 buffer.
-
Vortex thoroughly. If needed, gently warm to 37°C or sonicate to ensure complete dissolution.[2]
-
-
Sterilize and Aliquot:
-
Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.[1]
-
Dispense the solution into single-use, sterile, nuclease-free microcentrifuge tubes.
-
-
Storage:
Protocol 2: Stability Assessment of this compound Solution by HPLC
Objective: To assess the stability of a prepared this compound solution over time under specific storage conditions.
Materials:
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Prepared stock solution of this compound
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HPLC system with a suitable reverse-phase column (e.g., C18)
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Mobile phase buffers (e.g., Buffer A: 100 mM triethylammonium acetate in water; Buffer B: 100 mM triethylammonium acetate in acetonitrile)
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Reference standards for AT-9010 and its potential degradation products (diphosphate and monophosphate forms), if available.
Procedure:
-
Initial Analysis (Time Zero):
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Immediately after preparing the stock solution, dilute an aliquot to a suitable concentration for HPLC analysis (e.g., 100 µM) in the initial mobile phase.
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Inject the sample onto the HPLC system.
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Run a gradient elution method (e.g., starting with a low percentage of Buffer B and increasing over time) to separate AT-9010 from potential degradation products.
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Record the chromatogram and determine the peak area of AT-9010. This will serve as the baseline (100% integrity).
-
-
Incubation:
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Store the remaining aliquots of the stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature).
-
-
Time-Point Analysis:
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At predetermined time points (e.g., 24 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Prepare and analyze the sample by HPLC as described in step 1.
-
-
Data Analysis:
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For each time point and condition, calculate the percentage of the remaining AT-9010 peak area relative to the time-zero sample.
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Plot the percentage of intact AT-9010 versus time for each condition to determine the degradation rate.
-
Visualizations
References
Technical Support Center: AT-9010 Tetrasodium Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AT-9010 tetrasodium and its prodrug, AT-527, in antiviral experiments, particularly against SARS-CoV-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is the active triphosphate metabolite of the orally available double prodrug AT-527.[1][2][3] It is a potent inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), specifically targeting the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain of the nsp12 protein.[4] This inhibition disrupts viral RNA replication and transcription, which are essential for the virus to multiply. The NiRAN domain is involved in the crucial process of viral RNA capping.[5][6][7][8] AT-9010 binds to the NiRAN active site and inhibits its nucleotidyltransferase activity, representing a dual mechanism of action against the virus.[4]
Q2: Why is the prodrug AT-527 used in cell-based experiments instead of this compound directly?
A2: this compound, being a triphosphate nucleotide analog, is highly charged and generally cannot cross cell membranes to reach its intracellular target.[1] The prodrug AT-527 is designed to be more cell-permeable. Once inside the cell, it is metabolized by host cell enzymes into the active AT-9010 form.[1][2]
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound should be stored at -20°C or -80°C in a dry, dark environment. It is crucial to minimize freeze-thaw cycles. For creating stock solutions, use of anhydrous DMSO is recommended.
Q4: What are the known off-target effects or toxicities associated with AT-527 and its metabolites?
A4: Preclinical studies on AT-527 have shown a favorable safety profile. It and its metabolites were reported to be negative in a battery of in vitro and in vivo genetic toxicity assays.[9] In repeat-dose oral toxicity studies in rats and monkeys for up to 13 weeks, no target organ toxicity was identified.[9] Additionally, there were no reported effects on fertility, reproduction, or embryofetal and postnatal development in rats.
Troubleshooting Guide
This guide addresses common problems encountered during in vitro experiments with this compound's parent compound, AT-527.
| Problem | Potential Cause | Recommended Solution |
| High variability in antiviral activity (EC50 values) between experiments. | Inconsistent cell health or passage number: Cell health and passage number can significantly impact metabolism of the prodrug and viral replication. | Maintain a consistent cell passage number for all experiments. Regularly check cells for viability and morphology. |
| Compound degradation: AT-527 or its metabolites may be unstable in cell culture media over long incubation periods. | For long-term experiments, consider replenishing the media with freshly diluted AT-527 at regular intervals. Perform stability tests of AT-527 in your specific cell culture medium at 37°C. | |
| Inaccurate quantitation of virus titer: Incorrect virus stock titration will lead to variability in the multiplicity of infection (MOI). | Re-titer virus stocks regularly using a reliable method like a plaque assay.[10][11] | |
| Higher than expected EC50 values. | Poor cellular uptake or metabolism of AT-527: The cell line used may have low levels of the necessary enzymes to convert AT-527 to the active AT-9010. | Use a cell line known to efficiently metabolize AT-527, such as Huh-7 cells.[1] If possible, quantify the intracellular concentration of AT-9010. |
| High protein binding in media: AT-527 may bind to serum proteins in the culture medium, reducing its effective concentration. | Consider reducing the serum concentration in your assay medium, if compatible with your cell line's health. | |
| Virus strain variability: Different SARS-CoV-2 variants may have varying susceptibility to the drug. | Ensure you are using a well-characterized viral strain and be consistent across experiments. | |
| Observed cytotoxicity at expected therapeutic concentrations. | Off-target effects: Although preclinical data is favorable, high concentrations may lead to off-target effects in specific cell lines. | Perform a thorough cytotoxicity assay (e.g., CC50 determination) for your specific cell line. If cytotoxicity is observed, lower the concentration of AT-527 and optimize the assay window. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve AT-527 can be toxic to cells. | Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤ 0.1% for DMSO). | |
| Inconsistent results in RT-qPCR-based assays. | RNA degradation: Poor handling techniques can lead to RNA degradation. | Use RNase-free reagents and consumables. Process samples quickly and store them appropriately. |
| Primer/probe inefficiency: Suboptimal primer and probe design can lead to inconsistent amplification. | Validate your RT-qPCR primers and probes for efficiency and specificity. |
Experimental Protocols & Data
Antiviral Activity of AT-511 (Free Base of AT-527) against Coronaviruses
The following table summarizes the in vitro antiviral activity of AT-511 against various coronaviruses in different cell lines.
| Virus | Cell Line | Assay | EC50 (µM) | EC90 (µM) | CC50 (µM) | Reference |
| SARS-CoV-2 | HAE | Virus Yield Reduction | - | 0.47 | >100 | [3] |
| HCoV-229E | BHK-21 | CPE | 1.8 | - | >100 | [12] |
| HCoV-229E | Huh-7 | CPE | - | ~0.5 | >100 | [13] |
| HCoV-OC43 | Huh-7 | CPE | - | ~0.5 | >100 | [13] |
| SARS-CoV | Huh-7 | CPE | - | ~0.5 | >100 | [13] |
| MERS-CoV | Huh-7 | CPE | - | >15 | >100 | [13] |
HAE: Normal Human Airway Epithelial cells; BHK-21: Baby Hamster Kidney cells; Huh-7: Human hepatoma cells; CPE: Cytopathic Effect Assay.
Detailed Experimental Protocol: SARS-CoV-2 Plaque Reduction Neutralization Assay
This protocol is a general guideline for determining the antiviral activity of AT-527 against SARS-CoV-2 using a plaque reduction neutralization test (PRNT).
Materials:
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Vero E6 cells
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Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
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SARS-CoV-2 virus stock of known titer (PFU/mL)
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AT-527 stock solution (in DMSO)
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2X overlay medium (e.g., containing agarose or methylcellulose)
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Crystal Violet staining solution
Procedure:
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Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
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Compound Dilution: Prepare serial dilutions of AT-527 in serum-free DMEM. The final concentration of DMSO should be kept constant and non-toxic (e.g., <0.1%).
-
Virus Infection:
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On the day of the experiment, wash the confluent cell monolayers with phosphate-buffered saline (PBS).
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In a separate plate, pre-incubate the serially diluted AT-527 with a standardized amount of SARS-CoV-2 (e.g., to yield 50-100 plaques per well) for 1 hour at 37°C.
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Remove the PBS from the cell plates and infect the cells with the virus-compound mixture.
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Include a "virus only" control (no compound) and a "cells only" control (no virus or compound).
-
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.
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Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with 2X overlay medium to restrict virus spread to adjacent cells.
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Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until visible plaques are formed in the "virus only" control wells.
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Staining and Plaque Counting:
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Fix the cells (e.g., with 4% formaldehyde).
-
Remove the overlay and stain the cells with Crystal Violet solution.
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Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
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Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control.
-
Determine the EC50 value (the concentration of the compound that inhibits plaque formation by 50%) by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
AT-527 to AT-9010 Metabolic Activation Pathway
References
- 1. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The SARS-CoV-2 RNA polymerase is a viral RNA capping enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of RNA capping by SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abifina.org.br [abifina.org.br]
- 8. researchgate.net [researchgate.net]
- 9. Atea Pharmaceuticals Reports Nonclinical Bemnifosbuvir (AT-527) Toxicology Data at Society of Toxicology 61st Annual Meeting | Atea Pharmaceuticals, Inc. [ir.ateapharma.com]
- 10. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 | Semantic Scholar [semanticscholar.org]
- 12. biorxiv.org [biorxiv.org]
- 13. AT-527 is a potent in vitro replication inhibitor of SARS-CoV-2, the virus responsible for the COVID-19 pandemic | Sciety [sciety.org]
Technical Support Center: Optimizing AT-9010 Tetrasodium Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AT-9010 tetrasodium in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: AT-9010 is the active triphosphate metabolite of the antiviral prodrug AT-527.[1][2][3] As a guanosine analog, it inhibits viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp) and the NiRAN (nidovirus RdRp-associated nucleotidyltransferase) domain, which is essential for viral replication.[1][2][3] This dual mechanism involves acting as an RNA chain terminator and inhibiting the nucleotidyltransferase activity of the NiRAN domain.[2] The tetrasodium salt form of AT-9010 offers enhanced water solubility and stability compared to the free acid form.[2]
Q2: How should I prepare and store a stock solution of this compound?
A2: this compound is soluble in water.[1][3] For preparation of a stock solution, it is recommended to dissolve the compound in sterile water, potentially with the aid of sonication to ensure complete dissolution.[1][3] Stock solutions should be stored at -80°C for up to six months, protected from light, and stored under nitrogen.[1][3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[3] Before use in cell culture, the working solution should be sterile-filtered through a 0.22 µm filter.[1]
Q3: What is a good starting concentration range for my experiments?
A3: For a novel compound like AT-9010 in a new experimental system, it is recommended to start with a broad range of concentrations to establish a dose-response curve. A logarithmic dilution series is often effective, for example, ranging from 100 µM down to 1 nM.[4] For its prodrug, AT-511, concentrations of 10 µM have been used in cell culture to study the formation of AT-9010.[1][2][3] The optimal concentration will be cell-type specific and depend on the desired biological endpoint.
Troubleshooting Guides
Problem 1: I am observing high levels of cell death even at low concentrations of AT-9010.
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Possible Cause: Solvent Toxicity
-
Solution: While this compound is water-soluble, if you are using a different solvent, ensure the final concentration in your cell culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO).[4]
-
-
Possible Cause: Contamination
-
Solution: Microbial contamination (e.g., bacteria, yeast, mycoplasma) can lead to widespread cell death.[4] Visually inspect your cultures for any signs of contamination and consider performing a mycoplasma test.
-
-
Possible Cause: Inherent Cytotoxicity
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Solution: As a nucleoside analog that can interfere with nucleic acid synthesis, AT-9010 may exhibit cytotoxicity, especially in rapidly dividing cells.[5] It is crucial to perform a cytotoxicity assay to determine the cytotoxic concentration 50 (CC50) in your cell line.
-
Problem 2: I am not observing any effect of AT-9010 on my cells.
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Possible Cause: Inactive Compound
-
Solution: Ensure that your stock solution has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[3] The stability of the compound in your specific cell culture medium over the duration of your experiment should also be considered.
-
-
Possible Cause: Insufficient Concentration or Incubation Time
-
Solution: The effective concentration may be higher than what you have tested, or a longer incubation time may be required to observe a biological response. Consider extending your dose-response range and performing a time-course experiment.
-
-
Possible Cause: Cell Line Resistance
-
Solution: Your cell line may have mechanisms of resistance to nucleoside analogs, such as altered expression of nucleoside transporters or metabolic enzymes.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃FN₅Na₄O₁₃P₃ | [6] |
| Molecular Weight | 627.13 g/mol | [6] |
| Solubility (in water) | 100 mg/mL (159.46 mM) (ultrasonic) | [1][3] |
| Storage | -80°C, protected from light | [1][3] |
Table 2: Example Dose-Response Data for a Nucleoside Analog
| Concentration (µM) | % Cell Viability (CC50) | % Viral Plaque Reduction (EC50) |
| 100 | 15 | 100 |
| 10 | 55 | 98 |
| 1 | 92 | 85 |
| 0.1 | 98 | 52 |
| 0.01 | 100 | 15 |
| 0.001 | 100 | 2 |
This table presents hypothetical data to illustrate the determination of CC50 and EC50 values.
Experimental Protocols
Protocol 1: Determination of Optimal Concentration using a Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common starting range is a logarithmic series from 100 µM to 1 nM.[4] Include a vehicle-only control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of AT-9010.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control. Plot the cell viability against the log of the compound concentration to determine the CC50 value.
Visualizations
Caption: Mechanism of action of AT-9010 in inhibiting viral replication.
Caption: Workflow for determining the optimal concentration of AT-9010.
Caption: Troubleshooting logic for unexpected cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. benchchem.com [benchchem.com]
- 5. New insights into the synergism of nucleoside analogs with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C11H13FN5Na4O13P3 | CID 162642756 - PubChem [pubchem.ncbi.nlm.nih.gov]
AT-9010 tetrasodium half-life in different cell lines
This technical support center provides researchers, scientists, and drug development professionals with essential information for working with AT-9010 tetrasodium. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: AT-9010 is the active triphosphate metabolite of the antiviral prodrug AT-527. As a guanosine nucleotide analog, it targets the SARS-CoV-2 replication machinery.[1][2] AT-9010 exerts its antiviral effect through a dual mechanism: it acts as a chain terminator for the viral RNA-dependent RNA polymerase (RdRp) and also inhibits the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain of the nsp12 polymerase.[1][2] This dual action effectively halts viral RNA synthesis.
Q2: What is the known intracellular half-life of AT-9010?
Q3: How should this compound be stored?
A3: this compound should be stored at -80°C and protected from light. It is often stored under a nitrogen atmosphere.[4][5] When stored under these conditions, it is stable for at least six months.[4][5]
Q4: How do I prepare a stock solution of this compound?
A4: this compound is soluble in water. To prepare a stock solution, dissolve the compound in water to the desired concentration. If solubility is an issue, gentle warming to 37°C and sonication in an ultrasonic bath can aid in dissolution.[5] For use in cell culture, it is recommended to filter-sterilize the stock solution through a 0.22 µm filter before adding it to the culture medium.[4]
Data Presentation
Table 1: Intracellular Half-life of AT-9010
| Cell Type | Compound Administered | Intracellular AT-9010 Concentration | Half-life (t½) |
| Normal Human Bronchial Epithelial Cells | 10 µM AT-511 | 698 µM | ≥ 38 hours |
| Normal Human Nasal Epithelial Cells | 10 µM AT-511 | 236 µM | ≥ 38 hours |
Note: Data is for the active metabolite AT-9010 formed from the prodrug AT-511.[3][4][5]
Experimental Protocols
Protocol: Determination of Intracellular Half-life of AT-9010
This is a generalized protocol for determining the intracellular half-life of a nucleotide analog like AT-9010. Specific parameters may need to be optimized for your cell line and experimental setup.
-
Cell Seeding: Seed the desired cell line in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Compound Incubation: Treat the cells with this compound at the desired concentration for a specific period to allow for intracellular uptake and accumulation.
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Washout: After the incubation period, remove the medium containing AT-9010 and wash the cells multiple times with pre-warmed phosphate-buffered saline (PBS) to remove any extracellular compound.
-
Time-Course Collection: Add fresh, compound-free medium to the cells. At various time points (e.g., 0, 2, 4, 8, 12, 24, 36, 48 hours) post-washout, collect cell lysates.
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Lysate Preparation: Lyse the cells using a suitable method (e.g., methanol extraction) to release the intracellular contents.
-
Quantification: Quantify the amount of AT-9010 in the cell lysates at each time point using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Plot the intracellular concentration of AT-9010 against time. The data can be fitted to a one-phase decay model to calculate the intracellular half-life (t½).
Mandatory Visualizations
Caption: Mechanism of action of AT-9010 in inhibiting SARS-CoV-2 replication.
Caption: Experimental workflow for determining the intracellular half-life of AT-9010.
Troubleshooting Guide
Issue 1: Low or undetectable intracellular levels of AT-9010.
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Possible Cause 1: Poor cell permeability.
-
Troubleshooting: this compound, being a triphosphate, is highly negatively charged and may have poor passive permeability across the cell membrane.
-
Suggestion: Consider using a transfection reagent or electroporation to facilitate its entry into the cells. Alternatively, if the goal is to study the effects of the active metabolite, using the prodrug AT-527, which has better cell permeability and is metabolized to AT-9010 intracellularly, might be a more suitable approach.
-
-
-
Possible Cause 2: Instability in cell culture medium.
-
Troubleshooting: Nucleotide analogs can be susceptible to degradation by phosphatases present in the serum supplement of the cell culture medium.
-
Suggestion: Prepare the this compound solution fresh before each experiment. Consider using serum-free medium or heat-inactivated serum to reduce enzymatic degradation. Perform a stability test of AT-9010 in your specific cell culture medium over time.
-
-
-
Possible Cause 3: Inefficient cell lysis or extraction.
-
Troubleshooting: The method used to lyse the cells may not be efficient in releasing the intracellular contents, or the extraction protocol may not effectively recover AT-9010.
-
Suggestion: Optimize the cell lysis and extraction protocol. Methanol extraction is commonly used for nucleotide analogs. Ensure complete cell lysis and efficient recovery of the analyte.
-
-
Issue 2: High variability in intracellular half-life measurements.
-
Possible Cause 1: Inconsistent cell health or density.
-
Troubleshooting: Variations in cell confluency, passage number, or overall health can affect metabolic rates and drug efflux, leading to inconsistent results.
-
Suggestion: Standardize your cell culture conditions. Ensure that cells are seeded at the same density and are in the same growth phase for all experiments. Use cells within a consistent range of passage numbers.
-
-
-
Possible Cause 2: Incomplete washout of extracellular compound.
-
Troubleshooting: Residual extracellular AT-9010 can artificially inflate the measured intracellular concentrations, particularly at the early time points.
-
Suggestion: Increase the number and volume of washes with PBS after the incubation period. Ensure that the washes are performed quickly and efficiently to minimize drug efflux during this step.
-
-
-
Possible Cause 3: Analytical method variability.
-
Troubleshooting: Inconsistencies in the LC-MS/MS analysis can lead to variable results.
-
Suggestion: Ensure that the analytical method is fully validated for linearity, accuracy, and precision. Use an appropriate internal standard to account for variations in sample processing and instrument response.
-
-
References
- 1. glpbio.com [glpbio.com]
- 2. High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mirion.com [mirion.com]
troubleshooting inconsistent results with AT-9010 tetrasodium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with AT-9010 tetrasodium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is the active triphosphate metabolite of the antiviral prodrug AT-527 (bemnifosbuvir).[1][2][3] In a research context, its primary application is as a potent inhibitor of the SARS-CoV-2 NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain, which is an essential component of the viral replication machinery.[1][3][4]
Q2: I've seen this compound listed as an industrial chelating agent. Is this the same compound?
This is a crucial point of clarification. There appears to be a discrepancy in some chemical supplier databases. While some sources describe a compound named "this compound" as an industrial chelating agent used in cleaning and water treatment, the compound with CAS Number 1621884-18-1 is definitively the antiviral agent.[5][6] Researchers should always verify the CAS number to ensure they are using the correct molecule for their antiviral experiments. The industrial chelating agent is likely a different chemical with a similar name.
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored at -80°C, protected from light, and preferably under a nitrogen atmosphere.[3] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to one month.[3] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[3]
Q4: How do I prepare a stock solution of this compound?
This compound is soluble in water.[1] To prepare a stock solution, it is recommended to use water and assist dissolution by warming the tube to 37°C and using an ultrasonic bath.[1][3] For cell-based assays, it is advisable to filter-sterilize the final working solution through a 0.22 µm filter.[7]
Troubleshooting Inconsistent Experimental Results
Inconsistent results when using this compound can arise from various factors, from compound stability to the specifics of the experimental setup. This guide addresses common issues in a question-and-answer format.
Q5: My antiviral assay is showing variable or lower-than-expected potency for this compound. What could be the cause?
Several factors can contribute to this issue:
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Compound Degradation: this compound, being a triphosphate nucleotide analog, can be susceptible to degradation. Ensure that the compound has been stored correctly at -80°C and that stock solutions have not undergone multiple freeze-thaw cycles.[3]
-
Cellular Uptake and Metabolism: As AT-9010 is the active triphosphate form, its direct use in cell-based assays bypasses the need for intracellular phosphorylation. However, cell membrane permeability of a triphosphate can be low. The efficiency of its uptake can vary significantly between different cell types.[8]
-
Assay Conditions: The concentration of natural nucleotides in the cell culture medium or cell lysates can compete with AT-9010 for binding to the NiRAN domain. Variations in cell culture conditions that affect the intracellular nucleotide pool can lead to inconsistent results.[9]
-
Viral Titer and MOI: Inconsistent viral titers or multiplicity of infection (MOI) between experiments will lead to variability in the observed antiviral effect. It is crucial to accurately titrate the virus stock and use a consistent MOI.
Q6: I am observing cytotoxicity in my cell cultures at concentrations where I expect to see antiviral activity. What should I do?
-
Confirm Cytotoxicity Levels: It is essential to run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) without the virus to determine the 50% cytotoxic concentration (CC50). This will help in determining the therapeutic window of the compound.
-
Potential for Off-Target Effects: While AT-9010 is an inhibitor of the viral NiRAN domain, like other nucleotide analogs, it has the potential to interact with host cell polymerases or other enzymes, which can lead to toxicity.[10] Reducing the concentration and incubation time may help mitigate these effects.
-
Purity of the Compound: Ensure the purity of the this compound batch being used. Impurities could contribute to unexpected cytotoxicity. A certificate of analysis (CoA) from the supplier should provide this information.[11]
Q7: My results are not reproducible between different cell lines. Why might this be the case?
-
Differential Cellular Uptake: As mentioned, the ability of a charged molecule like this compound to cross the cell membrane can differ significantly between cell types.
-
Varying Levels of Intracellular Enzymes: The stability of this compound can be influenced by intracellular phosphatases that may be present at different levels in various cell lines.
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Host Cell Factors: The permissiveness of the cell line to SARS-CoV-2 infection and the expression levels of host factors required for viral replication can all influence the apparent efficacy of an antiviral compound.
Data Presentation
Table 1: Stock Solution Preparation for this compound (MW: 627.13 g/mol )
| Target Concentration | Mass of this compound | ||
| 1 mg | 5 mg | 10 mg | |
| 1 mM | 1.5946 mL | 7.9728 mL | 15.9457 mL |
| 5 mM | 0.3189 mL | 1.5946 mL | 3.1891 mL |
| 10 mM | 0.1595 mL | 0.7973 mL | 1.5946 mL |
This table is based on data from supplier datasheets.[3][12]
Experimental Protocols & Workflows
Key Experiment: In Vitro SARS-CoV-2 Inhibition Assay (Cytopathic Effect-Based)
This protocol provides a general framework for assessing the antiviral activity of this compound by measuring the inhibition of virus-induced cytopathic effect (CPE).
Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6) in 96-well plates at a density that will result in a confluent monolayer after 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Also, prepare a no-drug control (vehicle control) and a cell-only control (no virus, no drug).
-
Infection and Treatment:
-
For a pre-treatment setup, add the diluted this compound to the cells and incubate for a defined period (e.g., 1-2 hours) before adding the virus.
-
For a post-treatment setup, infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI, e.g., 0.01-0.1) for 1 hour.[13] After the incubation, remove the inoculum and add the medium containing the serial dilutions of this compound.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).[13]
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Quantification of Cell Viability: Assess cell viability using a suitable method, such as staining with crystal violet or using a commercial assay like CellTiter-Glo.
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Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for a SARS-CoV-2 cytopathic effect (CPE) inhibition assay.
Signaling Pathway
Mechanism of Action: Inhibition of SARS-CoV-2 NiRAN Domain
This compound acts by inhibiting the NiRAN domain of the SARS-CoV-2 non-structural protein 12 (nsp12), which functions as an RNA-dependent RNA polymerase (RdRp). The NiRAN domain is crucial for the early stages of viral RNA capping, a process necessary for viral RNA stability and translation. AT-9010 binds to the active site of the NiRAN domain, preventing it from carrying out its essential nucleotidyl transferase activity.[14][15] This disruption of RNA capping ultimately halts viral replication.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. This compound [myskinrecipes.com]
- 6. tetrasodium suppliers USA [americanchemicalsuppliers.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. glpbio.com [glpbio.com]
- 13. Identification and characterization of the anti-SARS-CoV-2 activity of cationic amphiphilic steroidal compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
impact of freeze-thaw cycles on AT-9010 tetrasodium activity
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of AT-9010 tetrasodium in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common issues, particularly concerning the impact of freeze-thaw cycles on the compound's activity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experiment with this compound is showing lower than expected inhibitory activity. What are the possible causes?
A1: Several factors could contribute to reduced activity. Please consider the following troubleshooting steps:
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Improper Storage: this compound is sensitive to temperature fluctuations. Confirm that the compound has been consistently stored at -80°C, protected from light, and under a nitrogen atmosphere.
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Repeated Freeze-Thaw Cycles: This is a primary cause of activity loss. Each freeze-thaw cycle can lead to degradation of the triphosphate moiety, which is critical for its inhibitory function. It is strongly recommended to aliquot the stock solution upon initial preparation to avoid repeated freezing and thawing of the main stock.[1][2]
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Solution Instability: Once in solution, especially in water, the stability of this compound can be compromised. Prepare fresh working solutions for each experiment and use them promptly.[2] If you are using a stock solution in water, it should be filtered and sterilized with a 0.22 μm filter before use.[2]
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Incorrect Concentration: Verify the calculations for your stock and working solution concentrations. Ensure complete dissolution; the use of an ultrasonic bath may be necessary for dissolving the solid compound in water.[1]
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Experimental Assay Conditions: Ensure that the components of your assay buffer are compatible with this compound and that the pH is optimal for its activity.
Q2: How many freeze-thaw cycles can this compound withstand before significant loss of activity?
A2: While specific quantitative data on the percentage of activity loss per freeze-thaw cycle for this compound is not available in the public domain, it is a well-established principle for nucleotide analogs and other sensitive biochemical reagents that repeated freeze-thaw cycles should be avoided. The product information sheets for this compound explicitly advise against this practice to prevent product inactivation.[1][2] For maximal efficacy and experimental reproducibility, it is best practice to subject the compound to only one freeze-thaw cycle. This is achieved by preparing single-use aliquots of your stock solution immediately after preparation.
Q3: What are the best practices for preparing and storing this compound stock solutions?
A3: To maintain the integrity and activity of this compound, adhere to the following guidelines:
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Reconstitution: Dissolve the solid this compound in high-purity water (H₂O) to the desired concentration. The use of an ultrasonic bath is recommended to ensure complete dissolution.[1]
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Aliquoting: Immediately after reconstitution, divide the stock solution into smaller, single-use aliquots. The volume of each aliquot should be appropriate for a single experiment to avoid thawing the remaining stock.
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Storage: Store the aliquots at -80°C in tightly sealed, light-protecting tubes.[1] Storing under a nitrogen atmosphere is also recommended to prevent oxidation.[1]
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Labeling: Clearly label each aliquot with the compound name, concentration, and date of preparation.
Q4: I suspect my this compound has degraded. How can I test its activity?
A4: You can assess the activity of your this compound by performing a NiRAN inhibition assay. AT-9010 is the active triphosphate metabolite of AT-527 and functions by inhibiting the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), which is essential for viral replication.[1][3] A detailed protocol for a representative NiRAN inhibition assay is provided in the "Experimental Protocols" section below.
Quantitative Data Summary
While specific data on the degradation of this compound due to freeze-thaw cycles is not publicly available, the following table summarizes the key stability and storage information provided by suppliers.
| Parameter | Specification | Source |
| Storage Temperature | -80°C | [1] |
| Storage Conditions | Protect from light, stored under nitrogen | [1] |
| Stock Solution Stability | 6 months at -80°C | [1] |
| Freeze-Thaw Cycles | Repeated cycles should be avoided to prevent inactivation | [1][2] |
| Solvent for Stock | H₂O (water) | [1] |
| Solubility in Water | 100 mg/mL (159.46 mM) | [1] |
Experimental Protocols
Protocol: In Vitro NiRAN Inhibition Assay
This protocol is adapted from established methods for assessing the inhibition of the SARS-CoV-2 NiRAN domain and can be used to determine the activity of this compound.
Objective: To quantify the inhibitory effect of this compound on the nucleotidyltransferase activity of the SARS-CoV-2 NiRAN domain.
Materials:
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Recombinant SARS-CoV-2 nsp12 (containing the NiRAN domain)
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Recombinant SARS-CoV-2 nsp9
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This compound (test compound)
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ATP (Adenosine Triphosphate)
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Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM KCl, 1 mM DTT, 2 mM MnCl₂)
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Kinase-Glo® Plus Assay Kit (or similar ATP detection reagent)
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384-well white bottom plates
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Plate reader capable of measuring luminescence
Procedure:
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Compound Preparation: Prepare a serial dilution of this compound in the reaction buffer. Also, prepare a vehicle control (buffer only) and a positive control inhibitor if available.
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Reaction Setup:
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In a 384-well plate, add 5 µL of a 2x protein reaction mix containing 100 µM nsp9 and 200 nM nsp12 to each well.
-
Add your serially diluted this compound or controls to the wells.
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Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding 5 µL of a 2x reaction start mix containing 100 µM ATP.
-
The final reaction volume will be 10 µL.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Signal Detection:
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Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® Plus reagent to each well.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
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The luminescence signal is inversely proportional to the NiRAN activity (as ATP is consumed).
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Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
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Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
Caption: Workflow for proper handling of this compound.
Caption: AT-9010 inhibits SARS-CoV-2 replication via the NiRAN domain.
References
- 1. Freeze-thaw cycles enable a prebiotically plausible and continuous pathway from nucleotide activation to nonenzymatic RNA copying - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Stabilization of Unnatural Nucleotide Triphosphates for the in vivo Expansion of the Genetic Alphabet - PMC [pmc.ncbi.nlm.nih.gov]
AT-9010 tetrasodium storage conditions to prevent degradation
This technical support center provides guidance on the proper storage and handling of AT-9010 tetrasodium to prevent its degradation. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.
Troubleshooting Guide: Investigating this compound Degradation
If you suspect degradation of your this compound, follow this workflow to identify the potential cause and take corrective action.
Caption: Troubleshooting workflow for suspected this compound degradation.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
To ensure the stability of this compound, it is crucial to adhere to the recommended storage conditions. Both solid and stock solutions require specific environments to prevent degradation.
| Form | Temperature | Duration | Light Protection | Atmosphere | Shipping |
| Solid | -20°C | Required | Dry, Sealed | ||
| Stock Solution | -80°C | 6 months | Required | Under Nitrogen | Dry Ice |
| -20°C | 1 month | Required | Blue Ice |
2. How should I prepare and store stock solutions of this compound?
To prepare a stock solution, it is recommended to use an appropriate solvent. For aqueous solutions, dissolve this compound in water.[1][2] To enhance solubility, you can heat the tube to 37°C and use an ultrasonic bath.[2][3] It is highly recommended to prepare fresh solutions for immediate use.[1]
For storage, once the solution is prepared, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[2][3] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under a nitrogen atmosphere.[1][2][3]
3. What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively published, molecules with triphosphate groups are susceptible to hydrolysis. This process can be catalyzed by acidic conditions, elevated temperatures, or enzymatic activity. The hydrolysis would likely result in the sequential loss of phosphate groups, leading to the diphosphate, monophosphate, and ultimately the nucleoside forms of the compound.
References
addressing precipitation of AT-9010 tetrasodium in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of AT-9010 tetrasodium in buffer solutions. These resources are intended for researchers, scientists, and drug development professionals to ensure the successful use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
AT-9010 is the triphosphate active metabolite of AT-527 and acts as a potent inhibitor of NiRAN, a function essential for the replication of viruses like SARS-CoV-2.[1][2][3] The tetrasodium salt form is utilized to enhance its water solubility and stability.[1] Maintaining its solubility in experimental buffers is critical for accurate and reproducible results, as precipitation indicates that the compound is not fully available in the solution to exert its biological activity.
Q2: What is the general solubility of this compound?
This compound is soluble in water. One supplier indicates a solubility of 100 mg/mL (159.46 mM) in water, although it may require sonication to fully dissolve.[2]
Q3: My this compound precipitated out of my buffer. What are the common causes?
Precipitation of this compound in buffers can be attributed to several factors:
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Buffer Composition: The presence of certain ions in the buffer can lead to the formation of less soluble salts.
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pH: The pH of the buffer can influence the ionization state of the molecule, affecting its solubility.[4]
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Ionic Strength: High salt concentrations in the buffer can sometimes lead to "salting out" of the compound.[5]
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Temperature: While heating can aid dissolution, some compounds can precipitate at lower temperatures.[6][7] Many protocols recommend storage at low temperatures, which might contribute to precipitation over time.
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Concentration: The concentration of this compound may have exceeded its solubility limit in that specific buffer.
Q4: How can I increase the solubility of this compound in my buffer?
To enhance solubility, consider the following:
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Sonication: Use an ultrasonic bath to aid dissolution.[2]
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Gentle Warming: Briefly warming the solution to 37°C can help dissolve the compound.[2]
-
pH Adjustment: Modifying the buffer's pH may improve solubility.[4] For a polyanionic salt like this compound, maintaining a neutral to slightly alkaline pH is generally advisable.
-
Fresh Preparation: Prepare solutions fresh before each experiment to minimize the risk of precipitation over time.
Troubleshooting Guide
Issue: this compound Precipitates Upon Addition to Buffer
This is a common issue that can often be resolved by systematically evaluating your protocol and buffer composition.
Troubleshooting Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are the factors that influence solubility? | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]
Validation & Comparative
A Comparative Analysis of AT-9010 Tetrasodium and Other Leading Antiviral Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral therapeutics, the emergence of novel compounds targeting viral replication machinery offers promising avenues for the treatment of infectious diseases. This guide provides a detailed, data-driven comparison of AT-9010 tetrasodium, the active triphosphate form of the prodrug AT-527 (also known as bemnifosbuvir), with other prominent antiviral agents: sofosbuvir, remdesivir, and favipiravir. This analysis is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.
Executive Summary
AT-9010 is a guanosine nucleotide analog that has demonstrated a unique dual mechanism of action against SARS-CoV-2 by inhibiting both the RNA-dependent RNA polymerase (RdRp) and the NiRAN (Nidovirus RdRp-Associated Nucleotidyltransferase) domain of the viral polymerase, nsp12[1][2][3][4]. This dual inhibition represents a promising strategy to combat viral replication. In preclinical studies, its prodrug AT-527 has shown potent pan-genotypic activity against Hepatitis C Virus (HCV), reportedly being more potent than sofosbuvir in replicon assays[5][6][7][8][9]. Against SARS-CoV-2, AT-527 has also demonstrated significant in vitro efficacy[10][11][12].
This guide will delve into the comparative efficacy of these compounds, present the methodologies behind these findings, and visualize the complex biological pathways involved.
Data Presentation: In Vitro Antiviral Activity
The following tables summarize the in vitro antiviral activity and cytotoxicity of AT-527/AT-511 and the comparator compounds. It is important to note that the data are compiled from various studies and experimental conditions may differ.
Table 1: Anti-HCV Activity of AT-511 vs. Sofosbuvir in Replicon Assays
| Compound | Virus Genotype | Cell Line | EC50 (nM) | EC95 (nM) | CC50 (µM) | Reference |
| AT-511 | GT 1b | Huh-7 | 12.5 | <80 | >100 | [7][8][10] |
| GT 2a | Huh-7 | 9.2 | <80 | >100 | [10] | |
| GT 3a | Huh-7 | 10.3 | <80 | >100 | [10] | |
| GT 4a | Huh-7 | 14.7 | <80 | >100 | [10] | |
| GT 5a | Huh-7 | 28.5 | <80 | >100 | [10] | |
| Sofosbuvir | GT 1b | Huh-7 | 48 ± 10 | 270 ± 70 | >100 | [7] |
| GT 2a | Huh-7 | 32 | - | >100 | [13] | |
| GT 4 | Huh-7 | 130 | - | >100 | [13] |
Table 2: Anti-SARS-CoV-2 Activity of AT-511, Remdesivir, and Favipiravir
| Compound | Virus Strain | Cell Line | EC50 (µM) | EC90 (µM) | CC50 (µM) | Reference |
| AT-511 | SARS-CoV-2 | HAE | - | 0.47 | >100 | [11][12] |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.22-0.32 / 6.6 / 1.65 | 2.40 | >100 | [14][15][16] |
| SARS-CoV-2 | Human Lung Cells | 0.01 | - | >10 | [15][17] | |
| Favipiravir | SARS-CoV-2 | Vero E6 | 61.88 | - | >400 | [18][19] |
| SARS-CoV-2 | Caco-2 | - | 25.0-52.5 | >78.5 | [20][21] |
Mechanisms of Action and Signaling Pathways
The primary target for these nucleotide analogs is the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral genome replication. However, the precise mechanisms and additional targets, such as the NiRAN domain for AT-9010, differentiate their antiviral profiles.
AT-9010: Dual Inhibition of RdRp and NiRAN
AT-9010, the active triphosphate of AT-527, exhibits a dual mechanism of action against the SARS-CoV-2 polymerase complex (nsp12)[1][2][3][4]. Firstly, it acts as a chain terminator upon incorporation into the nascent viral RNA strand by the RdRp domain, halting further elongation[1][2]. Secondly, it binds to the NiRAN domain of nsp12, inhibiting its nucleotidyltransferase activity, which is essential for viral replication[1][2][22][23][24][25]. This dual-targeting approach may offer a higher barrier to the development of resistance.
Sofosbuvir, Remdesivir, and Favipiravir: RdRp Inhibition
Sofosbuvir (metabolized to GS-461203), remdesivir (metabolized to its active triphosphate), and favipiravir (metabolized to favipiravir-RTP) all function as nucleotide analogs that are incorporated into the growing viral RNA chain by the RdRp. This incorporation leads to premature chain termination, thereby inhibiting viral replication. While their ultimate effect is similar, the specifics of their interaction with the RdRp and the efficiency of chain termination can vary.
References
- 1. A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Safety, Pharmacokinetics, and Antiviral Activity of AT-527, a Novel Purine Nucleotide Prodrug, in Hepatitis C Virus-Infected Subjects with or without Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pan-genotypic activity against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ir.ateapharma.com [ir.ateapharma.com]
- 9. Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pan-genotypic activity against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 13. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Remdesivir and Ledipasvir among the FDA-Approved Antiviral Drugs Have Potential to Inhibit SARS-CoV-2 Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 17. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Favipiravir use for SARS CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Experimental Treatment with Favipiravir for COVID-19: An Open-Label Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Favipiravir pharmacokinetics in Thai adults with mild COVID‐19: A sub‐study of interpatient variability and ethnic differences in exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. A mechanism for SARS-CoV-2 RNA capping and its inhibition by nucleotide analog inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Comparative Analysis of AT-9010 Tetrasodium and Other NiRAN Inhibitors
A comprehensive guide for researchers and drug development professionals on the inhibitory effects of AT-9010 tetrasodium on the NiRAN domain of the SARS-CoV-2 RNA-dependent RNA polymerase, in comparison to alternative inhibitors.
The Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain is an essential component of the viral replication machinery, presenting a promising target for antiviral therapeutics. This guide provides a detailed comparison of the inhibitory effects of this compound and other notable compounds on the NiRAN domain, supported by experimental data and detailed methodologies.
Mechanism of Action: A Dual-Targeting Approach
AT-9010 is the active triphosphate metabolite of the oral prodrug bemnifosbuvir (formerly AT-527). It exhibits a dual mechanism of action, targeting both the RNA-dependent RNA polymerase (RdRp) active site and the NiRAN domain of the viral protein nsp12.[1] This dual inhibition is a significant advantage, potentially reducing the likelihood of antiviral resistance. AT-9010 is efficiently incorporated into the viral RNA, leading to immediate termination of RNA synthesis.[1] Furthermore, it has been shown to be resistant to excision by the viral exonuclease.[1]
Structurally, AT-9010 diphosphate binds within the NiRAN active site.[2][3] This binding is stabilized by extensive hydrophobic interactions and hydrogen bonding with conserved residues.[3] It has been demonstrated that AT-9010 outcompetes all native nucleotides for binding to the NiRAN domain, thereby inhibiting its nucleotidyltransferase activity.[1]
Comparative Inhibitory Effects on NiRAN
This section provides a quantitative comparison of the inhibitory activities of AT-9010 and alternative compounds against the NiRAN domain. The data is summarized in the table below.
| Compound | Target Activity | IC50 Value | Comments |
| AT-9010 | nsp9 RNAylation (NiRAN-mediated) | Not Quantified | Shown to strongly inhibit nsp9-RNAylation, outcompeting native nucleotides.[1][4] |
| Remdesivir Triphosphate | nsp12 Guanylyltransferase (NiRAN) | 4.06 µM | Directly inhibits the GTase function of the NiRAN domain.[5] |
| NCI-2 | nsp9 AMPylation (NiRAN-mediated) | 4.3 µM | A covalent inhibitor that specifically targets a cysteine in the NiRAN active site.[6] |
| Favipiravir-RTP | NiRAN activity | No significant inhibition reported | Primarily targets the RdRp active site. |
| Sorafenib/Sunitinib | Kinase-like activity of NiRAN | Not Quantified | Inhibit the kinase-like functions of the NiRAN domain. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Nsp9 RNAylation/NMPylation Inhibition Assay
This assay is crucial for assessing the nucleotidyltransferase activity of the NiRAN domain.
Objective: To determine the extent to which an inhibitor prevents the NiRAN domain of nsp12 from transferring a nucleotide monophosphate (NMP) or an RNA oligomer to the nsp9 protein.
Materials:
-
Purified SARS-CoV-2 nsp12 and nsp9 proteins.
-
Reaction Buffer: 25 mM HEPES (pH 7.5), 15 mM KCl, 5% glycerol, 2 mM MgCl₂, 2 mM DTT.
-
Radiolabeled nucleotide: [α-³²P]-GTP or other NTPs.
-
Non-radiolabeled NTPs.
-
Inhibitor compound (e.g., AT-9010, Remdesivir triphosphate).
-
4x NuPAGE™ LDS Sample Buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Phosphorimager system for detection.
Protocol:
-
Prepare a reaction mixture containing 0.5 µM nsp12 and 5 µM nsp9 in the NMPylation buffer.
-
Add the inhibitor compound at various concentrations to the reaction mixture and incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding 25 µM GTP and a small amount of [α-³²P]-GTP (e.g., 10 µCi). For RNAylation, a triphosphorylated RNA oligomer is used instead of NTPs.
-
Incubate the reaction for 10-30 minutes at 37°C.
-
Stop the reaction by adding 4x NuPAGE™ LDS Sample Buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the radiolabeled nsp9 (indicating NMPylation or RNAylation) using a phosphorimager.
-
Quantify the band intensities to determine the percentage of inhibition at different inhibitor concentrations and calculate the IC50 value.
Protein Thermal Shift Assay (TSA)
This assay measures the change in the thermal denaturation temperature of a protein upon ligand binding, indicating a stabilizing effect.
Objective: To assess the binding of an inhibitor to nsp12 by measuring the increase in its thermal stability.
Materials:
-
Purified SARS-CoV-2 nsp12 protein.
-
SYPRO Orange Protein Gel Stain (e.g., 5000x stock).
-
Dilution Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Inhibitor compound.
-
Real-Time PCR instrument capable of performing a melt curve analysis.
-
96-well PCR plates.
Protocol:
-
Prepare a master mix containing the nsp12 protein (e.g., 2 µM final concentration) and SYPRO Orange dye (e.g., 5x final concentration) in the dilution buffer.
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add the inhibitor compound at various concentrations to the designated wells. Include a no-inhibitor control.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve protocol, typically ramping the temperature from 25°C to 95°C with a slow ramp rate (e.g., 0.5°C/minute) and continuous fluorescence reading.
-
Analyze the resulting melt curves. The melting temperature (Tm) is the temperature at which 50% of the protein is denatured, corresponding to the peak of the first derivative of the fluorescence curve.
-
A significant increase in the Tm in the presence of the inhibitor indicates binding and stabilization of the protein.
Visualizing the Mechanisms
To better understand the processes and interactions described, the following diagrams have been generated using the DOT language for Graphviz.
References
- 1. An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
AT-9010 vs. AT-9010 Tetrasodium: A Comparative Guide for Antiviral Research
For researchers in virology and drug development, the selection of appropriate antiviral compounds for in vitro and in vivo studies is a critical decision. This guide provides a comprehensive comparison of AT-9010 and its tetrasodium salt, AT-9010 tetrasodium, focusing on their application in antiviral assays. While both compounds share the same active molecule, their differing formulations have practical implications for experimental design and execution.
Executive Summary
AT-9010 is the active triphosphate metabolite of the oral prodrug bemnifosbuvir (AT-527). It is a direct-acting antiviral agent that inhibits the replication of several RNA viruses. This compound is the salt form of AT-9010. In terms of biological activity, both forms are expected to exhibit comparable antiviral potency at equivalent molar concentrations. The primary distinction lies in their physicochemical properties, with the tetrasodium salt offering significantly enhanced aqueous solubility and stability. This makes this compound a more practical choice for the preparation of stock solutions and for use in cell-based and biochemical assays.
Data Presentation: A Head-to-Head Comparison
| Feature | AT-9010 | This compound |
| Active Moiety | 2'-fluoro-2'-C-methylguanosine-5'-triphosphate | 2'-fluoro-2'-C-methylguanosine-5'-triphosphate |
| Form | Free acid | Tetrasodium salt |
| Antiviral Potency | High | High (comparable to the free acid form on a molar basis) |
| Solubility | Lower aqueous solubility | Higher aqueous solubility |
| Stability in Solution | Less stable | More stable |
| Typical Use | Reference standard | Preferred for in vitro assays and formulation development |
Mechanism of Action: A Dual Inhibition Strategy
AT-9010 exerts its antiviral effect through a dual mechanism of action, targeting the RNA-dependent RNA polymerase (RdRp) of various RNA viruses, including SARS-CoV-2 and Hepatitis C virus (HCV).[1][2][3]
-
Chain Termination: AT-9010 acts as a competitive inhibitor of the natural nucleotide GTP. Once incorporated into the nascent viral RNA chain by the RdRp, the 2'-fluoro and 2'-C-methyl modifications on the ribose sugar prevent the formation of the next phosphodiester bond, leading to premature chain termination and halting viral replication.[2][3]
-
NiRAN Inhibition: AT-9010 also binds to the NiRAN (nidovirus RdRp-associated nucleotidyltransferase) domain of the viral polymerase. This binding inhibits the nucleotidyltransferase activity of the NiRAN domain, which is essential for viral replication, providing a second mechanism of antiviral activity.[2][3]
The following diagram illustrates the metabolic activation of the prodrug bemnifosbuvir to the active AT-9010 and its subsequent mechanism of action.
Caption: Metabolic activation of bemnifosbuvir to AT-9010 and its dual mechanism of action.
Experimental Protocols: In Vitro Antiviral Assay
The following is a generalized protocol for evaluating the antiviral activity of this compound in a cell-based assay. This protocol can be adapted for specific viruses and cell lines.
Objective: To determine the 50% effective concentration (EC50) of this compound against a specific RNA virus in a susceptible host cell line.
Materials:
-
Host cell line (e.g., Vero E6 for SARS-CoV-2, Huh-7 for HCV)
-
Virus stock of known titer
-
Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)
-
This compound
-
96-well cell culture plates
-
Assay reagent for measuring cell viability or viral load (e.g., CellTiter-Glo®, RT-qPCR reagents)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) for compound dilution
Procedure:
-
Cell Seeding:
-
Trypsinize and count host cells.
-
Seed the cells into 96-well plates at a predetermined density to achieve a confluent monolayer on the day of infection.
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in sterile water or PBS. Due to its higher solubility, this is more straightforward than with the free acid form.
-
Perform serial dilutions of the compound in cell culture medium to achieve the desired final concentrations for the assay. A DMSO concentration of <0.5% is recommended to avoid cytotoxicity.
-
-
Virus Infection and Treatment:
-
Remove the culture medium from the cell monolayers.
-
Infect the cells with the virus at a specified multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Add the serially diluted this compound to the respective wells. Include a "virus control" (cells with virus, no compound) and a "cell control" (cells with no virus, no compound).
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period suitable for the virus replication cycle (e.g., 24-72 hours).
-
-
Assay Readout:
-
Cytopathic Effect (CPE) Inhibition Assay: Observe the cells under a microscope for virus-induced CPE. Cell viability can be quantified using a reagent like MTS or CellTiter-Glo®.
-
Viral Load Reduction Assay: Collect the cell culture supernatant or cell lysate to quantify the amount of viral RNA using RT-qPCR.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
The workflow for a typical antiviral assay is depicted in the diagram below.
Caption: General workflow for an in vitro antiviral assay.
Conclusion
References
Comparative In Vitro Metabolism of AT-527 and Sofosbuvir: A Guide for Researchers
Introduction: The landscape of antiviral therapeutics has been significantly advanced by the development of nucleotide analog prodrugs, which are intracellularly converted to their active triphosphate forms to inhibit viral replication. This guide provides a comparative analysis of the in vitro metabolism of AT-527, a guanosine nucleotide analog, and sofosbuvir, a well-established uridine nucleotide analog. Both drugs are phosphoramidate prodrugs designed to efficiently deliver their active moieties into target cells. This comparison is intended for researchers, scientists, and drug development professionals to provide insights into their metabolic activation and potential efficacy.
Comparative Analysis of Metabolic Pathways and In Vitro Activity
The metabolic activation of both AT-527 and sofosbuvir involves a multi-step enzymatic cascade within the host cell to generate the pharmacologically active triphosphate metabolite. While the initial steps involving the phosphoramidate prodrug moiety are similar, the subsequent enzymatic conversions and the resulting active metabolites are distinct.
Table 1: Comparison of In Vitro Metabolic Pathways
| Feature | AT-527 | Sofosbuvir |
| Prodrug Form | AT-527 (hemisulfate salt of AT-511) | Sofosbuvir |
| Free Base | AT-511 | - |
| Intermediate Metabolites | M1 (L-alanyl intermediate), M2 (monophosphate), M3, M4 (nucleoside), AT-273 (nucleoside) | Metabolite X, GS-331007 monophosphate, GS-331007 (nucleoside) |
| Active Metabolite | AT-9010 (2'-fluoro-2'-C-methylguanosine-5'-triphosphate) | GS-461203 (2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-triphosphate) |
| Key Activating Enzymes | Cathepsin A (CatA), Carboxylesterase 1 (CES1), Histidine triad nucleotide-binding protein 1 (HINT1), Adenosine deaminase-like protein 1 (ADALP1), Guanylate kinase 1 (GUK1), Nucleoside diphosphate kinase (NDPK) | Cathepsin A (CatA), Carboxylesterase 1 (CES1), Histidine triad nucleotide-binding protein 1 (HINT1), Uridine monophosphate–cytidine monophosphate kinase (UMP-CMPK), Nucleoside diphosphate kinase (NDPK) |
| Dephosphorylation Enzymes | 5'-nucleotidase (5'-NTase) | 5'-nucleotidase (5'-NTase) |
Table 2: In Vitro Formation of Active Triphosphate Metabolites
| Cell Line | Compound (Concentration) | Active Metabolite Formed | Reference |
| Huh-7 (human hepatoma) | AT-511 (10 µM) | 182 ± 6 pmol/10⁶ cells | [1] |
| MRC-5 (human lung fibroblast) | AT-511 (10 µM) | 26.5 ± 0.5 pmol/10⁶ cells | [1] |
| Primary Human Bronchial Epithelial Cells | AT-511 (10 µM) | 698 ± 15 µM | [1] |
| Primary Human Nasal Epithelial Cells | AT-511 (10 µM) | 236 ± 14 µM | [1] |
| Primary Human Hepatocytes | AT-511 (10 µM) | Peak of 26 ± 1 µM at 8 hours | [1] |
| Primary Human Hepatocytes | Sofosbuvir | Efficiently metabolized | [2][3] |
Table 3: In Vitro Antiviral Activity and Cytotoxicity
| Compound | Virus | Cell Line | EC50 / EC95 (µM) | CC50 (µM) | Reference |
| AT-511 | HCV GT1b | Huh-7 | EC95: ~0.025 | >100 | [4] |
| AT-511 | SARS-CoV-2 | HAE | EC90: 0.47 | >100 | [1] |
| Sofosbuvir | HCV GT1b | Huh-7 | - | >100 | [4] |
| Sofosbuvir | DENV1 | Huh-7 | IC50: >12.0 | >50 | [5][6] |
Experimental Protocols
In Vitro Metabolism in Cell Culture
A representative protocol for the in vitro assessment of metabolite formation is as follows:
-
Cell Culture: Human cell lines (e.g., Huh-7, MRC-5) or primary human hepatocytes are cultured in appropriate media and conditions until they reach a desired confluency (typically 80-90%). For suspension cells, a target cell density is achieved.
-
Compound Incubation: The culture medium is replaced with fresh medium containing the test compound (e.g., AT-511 or sofosbuvir) at a specified concentration (e.g., 10 µM).
-
Time-Course Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), the cells are harvested. The medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.
-
Metabolite Extraction: Intracellular metabolites are extracted by adding a cold extraction solution, typically 60-70% methanol or a similar organic solvent mixture. The cell lysates are incubated at a low temperature (e.g., -20°C) to precipitate proteins.
-
Sample Preparation: The extracts are centrifuged to pellet the precipitated proteins and cellular debris. The supernatant containing the intracellular metabolites is collected and dried under a stream of nitrogen or by lyophilization.
-
Reconstitution and Analysis: The dried residues are reconstituted in a suitable mobile phase for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
LC-MS/MS Analysis of Intracellular Triphosphates
The quantification of intracellular nucleoside triphosphate analogs is a technically challenging process due to their polar nature and the presence of endogenous nucleotides. A general approach involves:
-
Chromatography: An ion-pair reversed-phase liquid chromatography method is often employed to achieve separation of the highly polar triphosphate metabolites from other cellular components.
-
Mass Spectrometry: A tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is used for detection and quantification. The transitions from the precursor ion (the deprotonated molecule [M-H]⁻) to specific product ions are monitored for each metabolite.
-
Quantification: A stable isotope-labeled internal standard is typically used to correct for matrix effects and variations in extraction efficiency. A standard curve is generated using known concentrations of the analyte in a similar matrix to determine the concentration of the metabolites in the experimental samples.
Visualizations
Metabolic Pathways and Experimental Workflow
Caption: Putative metabolic pathway of AT-527 to its active triphosphate form, AT-9010.
Caption: Metabolic activation pathway of sofosbuvir to its active triphosphate, GS-461203.
Caption: General experimental workflow for in vitro metabolite analysis.
Conclusion
References
- 1. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sofosbuvir and Ribavirin Liver Pharmacokinetics in Patients Infected with Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Pharmacokinetics, and Antiviral Activity of AT-527, a Novel Purine Nucleotide Prodrug, in Hepatitis C Virus-Infected Subjects with or without Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sofosbuvir Suppresses the Genome Replication of DENV1 in Human Hepatic Huh7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Antiviral Spectrum of AT-9010 Tetrasodium and Alternative Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral agent AT-9010 tetrasodium with other notable antiviral drugs: Remdesivir, Molnupiravir, and Favipiravir. The following sections detail the antiviral spectrum, mechanism of action, and relevant experimental protocols to support further research and development in virology.
Introduction to this compound
AT-9010 is the active triphosphate form of the prodrug bemnifosbuvir (also known as AT-527).[1][2] It is a guanosine nucleotide analog that has demonstrated potent antiviral activity against a range of RNA viruses.[3][4] Its unique dual mechanism of action, targeting both the viral RNA-dependent RNA polymerase (RdRp) and the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain, makes it a promising candidate for broad-spectrum antiviral therapy.[5][6]
Comparative Antiviral Spectrum
The following table summarizes the in vitro efficacy (EC50 values) of this compound and its comparator drugs against various viruses. EC50 represents the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
| Virus Family | Virus | AT-9010 (or its prodrugs) EC50 (µM) | Remdesivir EC50 (µM) | Molnupiravir EC50 (µM) | Favipiravir EC50 (µM) |
| Coronaviridae | SARS-CoV-2 | 0.47 (EC90, as Bemnifosbuvir)[3][4] | 0.01 - 1.65[7][8] | 0.08 - 3.0[9][10] | 61.88[11] |
| HCoV-229E | 1.8 (as AT-511)[12] | - | - | 10.0 ± 0.5 | |
| HCoV-OC43 | - | - | - | 9.0 ± 0.4[13] | |
| Flaviviridae | Hepatitis C Virus (HCV) | 0.0092 - 0.0285 (as Bemnifosbuvir)[3][4] | - | - | - |
| Zika Virus | - | - | - | - | |
| Dengue Virus | - | - | - | - | |
| West Nile Virus | - | - | - | Active (no EC50 specified)[14] | |
| Yellow Fever Virus | - | - | - | Active (no EC50 specified)[14] | |
| Filoviridae | Ebola Virus | - | Active (in vivo) | - | - |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | - | Active | - | - |
| Nipah Virus | - | Active | - | - | |
| Hendra Virus | - | Active | - | - | |
| Arenaviridae | Lassa Fever Virus | - | - | - | Active (no EC50 specified)[14] |
| Bunyaviridae | Rift Valley Fever Virus | - | - | - | Active (no EC50 specified)[14] |
| Orthomyxoviridae | Influenza A Virus | - | - | - | Active (no EC50 specified)[14] |
| Influenza B Virus | - | - | - | Active (no EC50 specified)[14] | |
| Picornaviridae | Enteroviruses | - | - | - | Active (no EC50 specified)[14] |
Mechanism of Action
This compound: A Dual-Action Inhibitor
AT-9010 functions as a nucleotide analog. After its intracellular conversion from the prodrug bemnifosbuvir, it is incorporated into the nascent viral RNA chain by the RdRp. This incorporation leads to chain termination, thereby halting viral replication.[2]
Uniquely, AT-9010 also inhibits the NiRAN domain, an essential component of the viral replication machinery in nidoviruses (such as coronaviruses). The NiRAN domain is involved in the initial steps of RNA synthesis, specifically in protein-priming. By targeting both RdRp and NiRAN, AT-9010 presents a dual mechanism that can potentially reduce the likelihood of drug resistance development.[5][6]
Furthermore, in flaviviruses, AT-9010 has been shown to bind to the GTP binding site of the viral methyltransferase (MTase), an enzyme crucial for RNA capping. This interference with RNA capping provides an additional antiviral mechanism against this family of viruses.[15][16]
Comparator Antiviral Mechanisms
-
Remdesivir: A phosphoramidite prodrug of an adenosine nucleotide analog.[17] Its active triphosphate form competes with ATP for incorporation into the nascent viral RNA chain by RdRp, leading to delayed chain termination.[18][19][20]
-
Molnupiravir: An isopropylester prodrug of a synthetic nucleoside derivative, N4-hydroxycytidine.[9][10][21] Its active triphosphate form is incorporated into the viral RNA by RdRp. This incorporated analog can then be read as either cytidine or uridine, leading to an accumulation of mutations in the viral genome, a process known as "error catastrophe."[22][23]
-
Favipiravir: A prodrug that is intracellularly converted to its active ribofuranosyl-5'-triphosphate form.[24][25] It is recognized as a purine nucleotide by the viral RdRp and is incorporated into the growing RNA chain, leading to either chain termination or lethal mutagenesis.[26][27]
Experimental Protocols
General Antiviral Assay Workflow
The following diagram illustrates a typical workflow for determining the in vitro efficacy of an antiviral compound.
Detailed Protocol: Plaque Reduction Assay
This assay is a gold standard for quantifying the inhibition of viral replication.
-
Cell Seeding:
-
Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 6-well or 12-well plates.
-
Incubate at 37°C with 5% CO2 until a confluent monolayer is formed.
-
-
Compound Preparation:
-
Prepare a 2-fold serial dilution of the test compound (e.g., AT-9010) in a serum-free medium.
-
-
Virus Infection:
-
Aspirate the growth medium from the cell monolayers.
-
Infect the cells with a predetermined amount of virus (to produce a countable number of plaques) for 1-2 hours at 37°C.
-
-
Treatment:
-
Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add the prepared dilutions of the test compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
-
Overlay:
-
Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to plaque formation.
-
-
Incubation:
-
Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque development (typically 2-5 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
Fix the cells with a solution such as 4% paraformaldehyde.
-
Stain the cells with a dye like crystal violet, which stains viable cells but not the plaques (areas of dead cells).
-
Count the number of plaques in each well.
-
-
Data Analysis:
Detailed Protocol: NiRAN Inhibition Assay
This biochemical assay assesses the direct inhibition of the NiRAN domain's nucleotidyltransferase activity.
-
Reagents and Proteins:
-
Purified recombinant nsp12 (containing the NiRAN domain) and nsp9 proteins.
-
A short RNA primer.
-
Radioactively labeled nucleotide triphosphate (e.g., [α-³²P]GTP).
-
Test compound (AT-9010).
-
-
Reaction Setup:
-
In a reaction buffer, combine purified nsp12, nsp9, and the RNA primer.
-
Add varying concentrations of the test compound (AT-9010) or a vehicle control.
-
Pre-incubate the mixture to allow for compound binding.
-
-
Initiation of Reaction:
-
Initiate the nucleotidylation reaction by adding the radioactively labeled GTP.
-
Incubate at an optimal temperature for a specific duration.
-
-
Detection of RNAylation:
-
Stop the reaction.
-
Separate the reaction products using SDS-PAGE. The nsp9 protein will become radioactively labeled if the NiRAN domain is active (a process called RNAylation).
-
-
Data Analysis:
Detailed Protocol: Flavivirus Methyltransferase (MTase) Inhibition Assay
This assay measures the inhibition of the MTase enzyme responsible for viral RNA capping.
-
Reagents:
-
Purified recombinant flavivirus MTase domain.
-
Capped RNA substrate (e.g., GpppA-RNA).
-
S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) as the methyl donor.
-
Test compound (AT-9010).
-
-
Reaction Setup:
-
In a reaction buffer, combine the purified MTase enzyme and the capped RNA substrate.
-
Add varying concentrations of the test compound or a vehicle control.
-
Pre-incubate to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Start the methylation reaction by adding [³H]SAM.
-
Incubate at the optimal temperature for a defined period.
-
-
Detection of Methylation:
-
Spot the reaction mixture onto a filter paper.
-
Wash the filter paper to remove unincorporated [³H]SAM.
-
Measure the radioactivity retained on the filter paper (representing the methylated RNA) using a scintillation counter.
-
-
Data Analysis:
Conclusion
This compound demonstrates a potent and broad-spectrum antiviral activity, particularly against coronaviruses and flaviviruses. Its dual mechanism of action, targeting both the RdRp and the NiRAN domain, offers a potential advantage over other nucleotide analogs that solely target the RdRp. The comparative data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and drug developers working to advance antiviral therapies. Further studies are warranted to fully elucidate the antiviral spectrum of AT-9010 and its clinical potential.
References
- 1. What is Bemnifosbuvir used for? [synapse.patsnap.com]
- 2. Bemnifosbuvir - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.asm.org [journals.asm.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of an Antiviral Compound from the Pandemic Response Box that Efficiently Inhibits SARS-CoV-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Favipiravir - Wikipedia [en.wikipedia.org]
- 15. Structural basis for broad-spectrum binding of AT-9010 to flaviviral methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. go.drugbank.com [go.drugbank.com]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP [vekluryhcp.com]
- 20. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 21. Molnupiravir - Wikipedia [en.wikipedia.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]
- 25. sterispharma.com [sterispharma.com]
- 26. oatext.com [oatext.com]
- 27. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 30. Covalent inhibition of the SARS-CoV-2 NiRAN domain via an active-site cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Flaviviral methyltransferase/RNA interaction: Structural basis for enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Broad-spectrum small-molecule inhibitors targeting the SAM-binding site of flavivirus NS5 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Profiles of AT-9010 Tetrasodium, an Active Metabolite of the Antiviral Agent Bemnifosbuvir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profile of AT-9010 tetrasodium, the active triphosphate form of the oral antiviral candidate bemnifosbuvir (formerly AT-527). The data presented herein is intended to inform research and development efforts in the field of antiviral therapies, with a particular focus on coronaviruses.
AT-9010 is a potent inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. Its unique dual mechanism of action, targeting both the RdRp active site for chain termination and the NiRAN (nidovirus RdRp-associated nucleotidyltransferase) domain, suggests a high barrier to the development of resistance.[1][2][3][4][5] This guide summarizes available data on the in vitro activity of bemnifosbuvir against various viral variants and its performance against viruses with known resistance to other nucleoside analogs.
In Vitro Antiviral Activity and Resistance Profile
Bemnifosbuvir has demonstrated potent in vitro activity against a broad range of SARS-CoV-2 variants of concern, including Alpha, Beta, Gamma, Epsilon, Delta, and Omicron subvariants (BA.1, BA.2, BA.4, BA.5, and XBB).[6] This broad activity is attributed to its targeting of a highly conserved region within the viral polymerase.
An in vitro study using the surrogate human coronavirus 229E (HCoV-229E) in Huh-7 cells suggested that bemnifosbuvir possesses a high barrier to resistance. While specific resistance mutations in SARS-CoV-2 have not been extensively characterized for bemnifosbuvir, its dual inhibitory mechanism is hypothesized to make it difficult for the virus to develop clinically significant resistance through single point mutations.[2][3][4][5]
Cross-Resistance with Other Antivirals
A critical aspect of evaluating a new antiviral is its potential for cross-resistance with existing therapies. The following table summarizes the available data on the activity of bemnifosbuvir (AT-511, the free base of AT-527) against viruses with known resistance to other nucleoside analogs.
| Antiviral with Known Resistance | Virus | Resistance-Associated Substitution (RAS) | Bemnifosbuvir (AT-511) Activity | Fold Change in EC50/IC50 for Bemnifosbuvir | Reference |
| Sofosbuvir | Hepatitis C Virus (HCV) | S282T | Fully Active | Up to 58-fold more potent than sofosbuvir | [7] |
| Remdesivir | SARS-CoV-2 | V166L in nsp12 | Data Not Available | Not Applicable | [8][9] |
Note: While the data for sofosbuvir resistance is in the context of HCV, it provides valuable insight into the potential for bemnifosbuvir to overcome resistance mechanisms that affect other nucleoside analogs. The S282T mutation in the HCV NS5B polymerase is a well-characterized resistance mutation to sofosbuvir. The finding that bemnifosbuvir remains highly active against this mutant suggests a distinct interaction with the viral polymerase compared to sofosbuvir.
Data on the activity of bemnifosbuvir against remdesivir-resistant SARS-CoV-2 is currently lacking in the public domain. In vitro selection studies with remdesivir have identified the V166L substitution in the nsp12 protein, which confers a 1.5 to 2.3-fold increase in the EC50 for remdesivir.[8][9] Further studies are warranted to evaluate the susceptibility of SARS-CoV-2 harboring this and other remdesivir-resistance mutations to bemnifosbuvir.
Experimental Methodologies
The following sections detail the typical experimental protocols used to generate the data presented in this guide.
In Vitro Antiviral Activity Assay (Virus Yield Reduction Assay)
This assay is used to determine the concentration of an antiviral compound required to inhibit viral replication.
-
Cell Culture: A suitable host cell line (e.g., Huh-7, Vero E6, or normal human airway epithelial cells) is cultured in 96-well plates to form a confluent monolayer.[8]
-
Virus Infection: The cells are infected with the virus of interest (e.g., SARS-CoV-2 or its variants) at a specific multiplicity of infection (MOI).
-
Compound Treatment: Immediately following infection, the cells are treated with serial dilutions of the test compound (e.g., AT-511). A no-drug control is included.
-
Incubation: The plates are incubated for a set period (e.g., 2-3 days) to allow for viral replication.
-
Quantification of Viral Yield: The amount of infectious virus in the cell culture supernatant is quantified using a plaque assay or by measuring viral RNA levels via RT-qPCR.
-
Data Analysis: The effective concentration that inhibits viral replication by 50% (EC50) or 90% (EC90) is calculated by plotting the reduction in viral yield against the drug concentration.
In Vitro Resistance Selection Studies
This method is used to generate and identify viral mutations that confer resistance to an antiviral drug.
-
Serial Passage: The virus is cultured in the presence of a sub-optimal concentration of the antiviral drug.
-
Dose Escalation: With each subsequent passage, the concentration of the antiviral is gradually increased as the virus adapts and develops resistance.
-
Monitoring for Resistance: The EC50 of the passaged virus is determined at regular intervals to monitor for the emergence of a resistant phenotype.
-
Genotypic Analysis: Once a significant increase in EC50 is observed, the viral genome is sequenced to identify mutations that may be responsible for the resistance. This is often focused on the gene encoding the drug's target protein (e.g., nsp12 for RdRp inhibitors).
Visualizing the Antiviral Mechanism and Resistance Potential
To better understand the mechanism of action of AT-9010 and its high barrier to resistance, the following diagrams illustrate the key viral and cellular pathways involved.
Caption: Metabolic activation of bemnifosbuvir to AT-9010 and its dual inhibitory action on SARS-CoV-2 RdRp.
Caption: Conceptual comparison of resistance development for single versus dual-target antiviral agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ateapharma.com [ateapharma.com]
- 7. In Vitro Selection of Remdesivir-Resistant SARS-CoV-2 Demonstrates High Barrier to Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of AT-9010 Tetrasodium Against SARS-CoV-2 Variants
A comprehensive guide for researchers and drug development professionals on the in vitro efficacy of AT-9010 tetrasodium, the active metabolite of bemnifosbuvir (AT-527), against various SARS-CoV-2 variants, in comparison to other authorized antiviral agents.
This guide provides a detailed analysis of the antiviral activity of this compound, focusing on its performance against a spectrum of SARS-CoV-2 variants of concern. The information is compiled from preclinical studies and is intended to inform the research and drug development community.
Executive Summary
AT-9010, the active triphosphate form of the oral prodrug bemnifosbuvir (formerly AT-527), demonstrates potent in vitro activity against a wide range of SARS-CoV-2 variants, including Alpha, Beta, Gamma, Delta, and Omicron sublineages.[1][2][3][4][5] This broad-spectrum activity is attributed to its unique dual mechanism of action, targeting two highly conserved enzymatic sites within the viral RNA-dependent RNA polymerase (RdRp).[6] This guide presents available quantitative data comparing the efficacy of bemnifosbuvir to other key antivirals and provides detailed experimental protocols for the cited assays.
Mechanism of Action: A Dual-Pronged Attack on Viral Replication
AT-9010 distinguishes itself from other nucleoside analogs through its dual inhibitory mechanism targeting the SARS-CoV-2 polymerase.[6] Once metabolized into its active triphosphate form, AT-9010 acts on two essential enzymatic domains of the viral RdRp (nsp12):
-
RNA-dependent RNA polymerase (RdRp) Domain: AT-9010 is incorporated into the nascent viral RNA strand, where its modified ribose structure causes immediate chain termination, thus halting viral replication.[7][6]
-
Nidovirus RdRp-associated Nucleotidyltransferase (NiRAN) Domain: AT-9010 also binds to the NiRAN domain, a unique and essential component of the coronavirus replication machinery. By doing so, it inhibits the nucleotidyltransferase activity of NiRAN, further disrupting viral replication.[6]
This dual-targeting approach is believed to create a high barrier to the development of viral resistance.[4]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Phase II study of bemnifosbuvir in high-risk participants in a hospital setting with moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Atea Pharmaceuticals Announces Publication of Additional Data Further Highlighting Bemnifosbuvir’s Metabolic Activation Pathway - BioSpace [biospace.com]
- 5. Oral bemnifosbuvir (AT-527) vs placebo in patients with mild-to-moderate COVID-19 in an outpatient setting (MORNINGSKY) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Independent Verification of AT-9010 Tetrasodium Preclinical Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical data for AT-9010 tetrasodium, the active triphosphate form of the antiviral prodrug AT-527, with two other notable antiviral agents, Remdesivir and Molnupiravir, for the treatment of SARS-CoV-2 infection. The information presented is based on publicly available preclinical data to facilitate an independent verification and comparative analysis.
Executive Summary
AT-9010, the active metabolite of AT-527, demonstrates a unique dual mechanism of action against SARS-CoV-2 by inhibiting both the RNA-dependent RNA polymerase (RdRp) and the NiRAN domain, an essential component of the viral replication and transcription machinery.[1] Preclinical studies indicate potent in vitro activity and a favorable pharmacokinetic profile. This guide presents a side-by-side comparison of its preclinical efficacy and safety with that of Remdesivir, another RdRp inhibitor, and Molnupiravir, which induces viral error catastrophe. All three agents have shown significant promise in preclinical models, yet they exhibit distinct profiles in terms of potency, mechanism, and safety considerations.
Data Presentation: Quantitative Comparison of Preclinical Data
The following tables summarize the available quantitative preclinical data for AT-9010 (derived from its prodrug, AT-527), Remdesivir, and Molnupiravir.
Table 1: In Vitro Efficacy against SARS-CoV-2
| Compound | Cell Line | Assay Type | EC50 / EC90 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| AT-511 (free base of AT-527) | Normal Human Airway Epithelial (HAE) | Virus Yield Reduction | EC90: 0.47 | > 100 | > 212 | [2][3] |
| Huh-7 | Virus Yield Reduction | EC90: 0.34 - 1.2 (for various coronaviruses) | > 86 | > 71-252 | [2] | |
| Remdesivir | Vero E6 | Plaque Reduction | EC50: 0.77 | > 100 | > 129 | [4] |
| Calu-3 | Virus Yield Reduction | EC50: 0.01 | > 10 | > 1000 | [5] | |
| HAE | Virus Yield Reduction | EC50: 0.01 | Not Reported | Not Reported | [5] | |
| Molnupiravir (NHC) | Vero E6-GFP | Reporter Assay | EC50: 0.3 | > 10 | > 33 | [6] |
| Calu-3 | Virus Yield Reduction | IC50: 0.08 | Not Reported | Not Reported | [6] | |
| HAE | Virus Yield Reduction | EC50: 0.06 - 0.08 | Not Reported | Not Reported | [7] |
Table 2: In Vivo Efficacy in Animal Models of SARS-CoV-2 Infection
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Reference |
| AT-527 | Non-human primates | Oral | Predicted trough concentrations of AT-9010 in the lung exceed the in vitro EC90. | [2][3] |
| Remdesivir | Rhesus Macaques | Intravenous | Significant reduction in clinical signs, lung viral loads, and lung pathology. | [8] |
| Mice (chimeric SARS-CoV with SARS-CoV-2 RdRp) | Therapeutic | Diminished lung viral load and improved pulmonary function. | [5] | |
| Molnupiravir | Syrian Hamsters | Oral | Significant reduction in viral RNA and infectious virus titers in the lungs; improved lung histopathology. | [9] |
| Ferrets | Oral | Blocked SARS-CoV-2 transmission. | [10] | |
| SCID Mice | Oral | Marked reduction in infectious virus titers in the lungs and improved lung pathology. | [11] |
Table 3: Preclinical Safety Profile
| Compound | Key Safety Findings | Reference |
| AT-527 | Little to no cytotoxicity observed in vitro at concentrations up to 100 µM. Favorable preclinical safety profile reported. | [2][3][12] |
| Remdesivir | Generally well-tolerated in preclinical studies. | [13] |
| Molnupiravir | Well-tolerated in animal models with no significant adverse events reported in short-term studies. Concerns about potential mutagenicity have been raised, though not observed in preclinical studies. | [9][14] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of preclinical findings. Below are generalized protocols for key experiments cited in this guide.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6) in 6-well or 12-well plates and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of the test compound (AT-511, Remdesivir, Molnupiravir) in a cell culture medium.
-
Virus Infection: Infect the confluent cell monolayers with a known amount of SARS-CoV-2 (typically 100 plaque-forming units, PFU) in the presence of the diluted test compounds. A virus-only control (no compound) is included.
-
Incubation: Incubate the plates for 1-2 hours to allow for viral adsorption.
-
Overlay: Remove the virus inoculum and add an overlay medium (e.g., containing 1.2% Avicel or agarose) with the corresponding concentrations of the test compound.
-
Incubation for Plaque Formation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days to allow for plaque formation.
-
Visualization and Quantification: Fix the cells with a formalin solution and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control. The EC50 value is determined as the compound concentration that reduces the number of plaques by 50%.
In Vivo Efficacy Study in a Hamster Model
-
Animal Acclimatization: House Syrian hamsters in a BSL-3 facility for a period of acclimatization.
-
Infection: Intranasally infect the hamsters with a standardized dose of SARS-CoV-2.
-
Treatment: Administer the test compound (e.g., Molnupiravir) or a placebo control orally at specified doses and schedules (e.g., twice daily for 5 days), starting at a defined time point relative to infection (prophylactic or therapeutic).
-
Monitoring: Monitor the animals daily for clinical signs of disease, including weight loss and changes in activity.
-
Sample Collection: At predetermined time points post-infection, euthanize a subset of animals and collect lung tissue.
-
Viral Load Quantification: Homogenize the lung tissue and quantify the viral load using quantitative reverse transcription PCR (RT-qPCR) and/or a plaque assay to determine infectious virus titers.
-
Histopathology: Fix a portion of the lung tissue, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess lung pathology.
-
Data Analysis: Compare the viral loads, clinical scores, and histopathology scores between the treated and placebo groups to determine the efficacy of the antiviral agent.
Preclinical Toxicology Assessment
-
Dose Range Finding Studies: Conduct acute toxicity studies in two rodent species to determine the maximum tolerated dose (MTD).
-
Repeated-Dose Toxicity Studies: Administer the test compound daily for a specified duration (e.g., 28 days) to two species (one rodent, one non-rodent) at multiple dose levels, including a control group.
-
Clinical Observations: Monitor animals for any signs of toxicity, changes in behavior, food and water consumption, and body weight.
-
Clinical Pathology: Collect blood and urine samples at specified intervals for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy, and examine all organs and tissues for gross and microscopic abnormalities.
-
Safety Pharmacology: Assess the effects of the compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Data Analysis: Determine the No-Observed-Adverse-Effect Level (NOAEL) and characterize the dose-response relationship for any observed toxicities.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts related to the preclinical evaluation of AT-9010.
References
- 1. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 | Semantic Scholar [semanticscholar.org]
- 2. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Antiviral Remdesivir Shows Efficacy In An Animal Model (Rhesus Macaques) Of COVID-19 [brainimmune.com]
- 9. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 10. globalbiodefense.com [globalbiodefense.com]
- 11. journals.asm.org [journals.asm.org]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Human Safety, Tolerability, and Pharmacokinetics of Molnupiravir, a Novel Broad-Spectrum Oral Antiviral Agent with Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AT-9010 Tetrasodium and Remdesivir: Mechanism of Action
This guide provides a detailed, objective comparison of the mechanisms of action of two prominent antiviral agents, AT-9010 tetrasodium and remdesivir, both of which target the SARS-CoV-2 RNA replication machinery. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
Introduction
Both this compound and remdesivir are nucleotide analog prodrugs designed to inhibit viral RNA synthesis, a critical process for the replication of coronaviruses, including SARS-CoV-2. While they share a common overarching goal, their specific molecular targets and inhibitory mechanisms exhibit crucial differences. AT-9010 is the active triphosphate metabolite of the orally available prodrug AT-527, whereas remdesivir is an intravenous prodrug that is converted intracellularly to its active triphosphate form.
Mechanism of Action: A Detailed Comparison
Remdesivir
Remdesivir is a phosphoramidate prodrug of a 1'-cyano-substituted adenosine nucleotide analogue.[1] Upon entering the host cell, it undergoes metabolic activation to its pharmacologically active form, remdesivir triphosphate (RDV-TP).[2]
The primary mechanism of action for remdesivir is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the virus's replication-transcription complex.[3][4] RDV-TP competes with the natural substrate, adenosine triphosphate (ATP), for incorporation into the nascent viral RNA strand.[1]
A key feature of remdesivir's action is delayed chain termination .[5] After the RdRp incorporates remdesivir monophosphate (RDV-MP) into the growing RNA chain, the polymerase can continue to add three more nucleotides before RNA synthesis is halted.[6][7] This stalling is attributed to a steric clash between the 1'-cyano group of the incorporated remdesivir and the serine 861 residue of the RdRp, which creates a barrier to further translocation of the RNA template.[8]
A secondary, template-dependent inhibition mechanism has also been identified. When a strand of RNA containing a remdesivir residue is used as a template for new RNA synthesis, the efficiency of incorporating the complementary uridine triphosphate (UTP) is reduced, providing another opportunity to inhibit replication.[8]
This compound
AT-9010 is the active 5'-triphosphate metabolite of the guanosine nucleotide prodrug AT-527.[9][10] It exhibits a unique dual mechanism of action against the SARS-CoV-2 polymerase (nsp12), targeting two of its essential enzymatic functions.[11][12]
-
RdRp Inhibition via Immediate Chain Termination : Similar to remdesivir, AT-9010 acts as a substrate for the RdRp. However, upon its incorporation into the viral RNA chain, it causes immediate chain termination .[11][12] The 2'-fluoro-2'-C-methyl modification on the ribose of AT-9010 prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus instantly halting RNA elongation.[11]
-
NiRAN Domain Inhibition : AT-9010 also potently inhibits the Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of nsp12.[11][13] The NiRAN domain is essential for viral replication and is involved in protein-primed RNA synthesis.[13] Cryo-electron microscopy (cryo-EM) studies have revealed that AT-9010 binds to the NiRAN active site, outcompeting native nucleotides and inhibiting its nucleotidyl transferase activity.[11][12]
This dual-action mechanism is significant as it may present a higher barrier to the development of viral resistance.[11]
Mechanism of Action at a Glance
| Feature | This compound | Remdesivir |
| Prodrug | AT-527 | Remdesivir (GS-5734) |
| Active Form | AT-9010 | Remdesivir Triphosphate (RDV-TP) |
| Primary Target(s) | RdRp and NiRAN domains of nsp12 | RdRp domain of nsp12 |
| RdRp Inhibition | Immediate Chain Termination | Delayed Chain Termination (stalls after +3 nucleotides) |
| Secondary Mechanism | NiRAN domain inhibition | Template-dependent inhibition |
| Resistance Potential | Theoretically higher barrier due to dual targets | Resistance mutations have been identified in vitro |
Quantitative Data: Antiviral Activity
The following table summarizes the 50% effective concentration (EC₅₀) values for AT-511 (the free base of AT-527) and remdesivir against various coronaviruses in different cell culture systems. Lower EC₅₀ values indicate higher potency.
| Compound | Virus | Cell Line | EC₅₀ (µM) | Citation |
| AT-511 | HCoV-229E | BHK-21 | 1.8 ± 0.3 | [9] |
| AT-511 | SARS-CoV-2 | dNHBE | 0.47 (EC₉₀) | [10] |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 | [3] |
| Remdesivir | SARS-CoV | HAE | 0.069 | [3] |
| Remdesivir | MERS-CoV | HAE | 0.074 | [3] |
| Remdesivir | HCoV-OC43 | HCT-8 | 0.2 | [14] |
| Remdesivir | HCoV-OC43 | NHBE | 0.1 | [14] |
Experimental Protocols
Antiviral Activity Assays
The antiviral activity of the compounds, measured by EC₅₀ values, is typically determined using cell-based assays.
-
Cytopathic Effect (CPE) Inhibition Assay :
-
Host cells (e.g., Vero E6, BHK-21) are seeded in multi-well plates.
-
Cells are infected with the target virus in the presence of serial dilutions of the test compound.
-
After an incubation period (e.g., 3 days), cell viability is assessed. Virus-induced cell death (cytopathic effect) is quantified using a cell viability dye like neutral red or MTT.[8][9]
-
The EC₅₀ is calculated as the compound concentration that inhibits the virus-induced CPE by 50% relative to untreated, virus-infected controls.[8]
-
-
Virus Yield Reduction (VYR) Assay :
-
Host cells are infected and treated as described above.
-
After incubation, the supernatant containing progeny virus is collected.
-
The viral titer in the supernatant is quantified using methods like plaque assays or TCID₅₀ (50% tissue culture infectious dose) assays.[8]
-
The EC₉₀ is often reported, representing the concentration of the compound that reduces the viral yield by 90% (1 log₁₀).[15]
-
RdRp Enzymatic Inhibition Assay
These biochemical assays directly measure the inhibition of the purified RdRp enzyme.
-
Enzyme and Template Preparation : The SARS-CoV-2 RdRp complex (nsp12, nsp7, and nsp8) is expressed and purified, typically from insect or E. coli cells.[5][16] A synthetic RNA template-primer is used as the substrate.
-
Reaction : The RdRp enzyme is incubated with the RNA template-primer, a mixture of natural nucleoside triphosphates (ATP, GTP, CTP, UTP), and varying concentrations of the inhibitor's active triphosphate form (e.g., AT-9010 or RDV-TP).[5][16]
-
Product Analysis : The reaction is allowed to proceed for a set time and then quenched. The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (Urea-PAGE).[16]
-
Detection : The RNA products are visualized, often using a fluorescent or biotin label on the primer. The intensity of the full-length product band is quantified to determine the extent of inhibition.[16] This method can also precisely map the point of chain termination.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been instrumental in elucidating the structural basis for the inhibition by both drugs.[2][17][18][19]
-
Complex Assembly : The purified RdRp complex is incubated with a template-primer RNA and the active triphosphate form of the drug (AT-9010 or RDV-TP) to form the inhibitor-bound complex.[2][18]
-
Vitrification : A small volume of the sample is applied to an EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane. This process, called vitrification, preserves the complex in a near-native, hydrated state.
-
Data Collection : The frozen grids are imaged in a transmission electron microscope equipped with a direct electron detector. Thousands of movies of the randomly oriented particles are collected.
-
Image Processing and 3D Reconstruction : The movies are processed to correct for beam-induced motion. Individual particle images are picked, classified, and averaged to generate a high-resolution 3D reconstruction of the complex.[20] This allows for the atomic modeling of the enzyme, RNA, and the bound inhibitor, revealing the precise molecular interactions that lead to inhibition.[2][18]
Visualizations: Pathways and Mechanisms
Caption: Prodrug activation pathways for Remdesivir and AT-527.
References
- 1. impact.ornl.gov [impact.ornl.gov]
- 2. Structural basis for inhibition of the RNA-dependent RNA polymerase from SARS-CoV-2 by remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 12. An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Protein-primed RNA synthesis in SARS-CoVs and structural basis for inhibition by AT-527 | Semantic Scholar [semanticscholar.org]
- 14. Comparison of the Antiviral Activity of Remdesivir, Chloroquine, and Interferon-β as Single or Dual Agents Against the Human Beta-Coronavirus OC43 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. researchgate.net [researchgate.net]
- 19. Structure of the RNA-dependent RNA polymerase from COVID-19 virus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Cryo-electron microscopy in the fight against COVID-19—mechanism of virus entry [frontiersin.org]
AT-9010 Tetrasodium: A Comparative Analysis of Efficacy and Safety in the Context of SARS-CoV-2 Antivirals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of AT-9010 tetrasodium, the active triphosphate form of the prodrug bemnifosbuvir (AT-527), and compares its efficacy and safety profile with other notable antiviral agents targeting the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp): Remdesivir, Molnupiravir, and Favipiravir.
Executive Summary
AT-9010 is the pharmacologically active metabolite of the orally administered guanosine nucleotide prodrug bemnifosbuvir. It exhibits potent in vitro activity against SARS-CoV-2 by targeting the viral RdRp, a crucial enzyme for viral replication. Clinical trials with bemnifosbuvir have shown a potential for reducing hospitalizations in patients with COVID-19, although it did not consistently demonstrate a significant reduction in viral load in all studies. This guide presents a comparative overview of the available preclinical and clinical data for AT-9010 and its key alternatives, offering a valuable resource for researchers and drug development professionals.
Mechanism of Action
AT-9010, as the active triphosphate metabolite of bemnifosbuvir, functions as a competitive inhibitor of the SARS-CoV-2 RdRp. Its incorporation into the nascent viral RNA chain leads to termination of viral replication. A unique feature of AT-9010 is its dual mechanism of action, as it also inhibits the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain of the nsp12 polymerase, which is essential for viral replication.
The comparator drugs—Remdesivir, Molnupiravir, and Favipiravir—are also prodrugs that, upon intracellular conversion to their active triphosphate forms, target the viral RdRp. However, their precise mechanisms of inhibition differ, with some acting as chain terminators and others inducing lethal mutagenesis.
Intracellular Activation Pathways
The following diagrams illustrate the multi-step intracellular activation of bemnifosbuvir to AT-9010 and the activation pathways of the comparator antivirals.
Comparative Efficacy
In Vitro Efficacy
The in vitro potency of these antiviral agents against SARS-CoV-2 is a key indicator of their potential therapeutic efficacy.
| Compound | Cell Line | Assay Type | EC50 / EC90 (µM) | Citation |
| AT-511 (free base of AT-527) | Human Airway Epithelial Cells | Viral Replication Inhibition | EC90: 0.5 | [1] |
| Remdesivir | Vero E6 | Viral Replication Inhibition | EC50: 0.77 | |
| Molnupiravir (NHC) | Vero E6 | Viral Replication Inhibition | EC50: 0.77 | |
| Favipiravir | Vero E6 | Viral Replication Inhibition | EC50: 61.88 |
Clinical Efficacy
Clinical trials provide essential data on the real-world performance of these antiviral agents. The following table summarizes key efficacy endpoints from various studies. It is important to note that direct head-to-head comparisons are limited, and trial designs and patient populations may vary.
| Drug | Study | Patient Population | Key Efficacy Endpoints | Citation |
| Bemnifosbuvir (AT-527) | MOONSONG (Phase 2) | Non-hospitalized, mild to moderate COVID-19 | Did not meet primary endpoint of viral load reduction. | [2] |
| MORNINGSKY (Phase 3, truncated) | Non-hospitalized, mild to moderate COVID-19 | 71% relative risk reduction in hospitalization. No significant viral load reduction. | [3][4] | |
| Phase 2 Hospitalized | Hospitalized, high-risk COVID-19 | 0.7 log10 (80%) greater mean reduction in viral load from baseline vs. placebo at Day 2. | [4] | |
| Remdesivir | ACTT-1 | Hospitalized with lower respiratory tract involvement | Median time to recovery: 10 days vs. 15 days with placebo. | [5] |
| DisCoVeRy | Hospitalized with COVID-19 | No significant clinical or virological benefit compared to standard of care. | [6] | |
| Retrospective Study | Hospitalized with COVID-19 | Significantly steeper viral load reduction compared to standard care. | ||
| Molnupiravir | MOVe-OUT (Phase 3) | Non-hospitalized, mild to moderate COVID-19 with risk factors | 30% relative risk reduction in hospitalization or death. | |
| AGILE (Phase Ib/IIa) | Non-hospitalized, early symptomatic COVID-19 | Significant decrease in time to viral clearance with 800 mg twice daily. | [7] | |
| Favipiravir | Various RCTs (Meta-analysis) | Hospitalized with COVID-19 | Higher rate of viral clearance at day 5 and shorter clinical improvement time compared to standard of care. | [8] |
| FAVID | Hospitalized with COVID-19 and pneumonia | No improvement in outcomes compared to placebo. | [9] |
Comparative Safety
The safety profiles of these antiviral agents are a critical consideration in their clinical application. The following table summarizes common adverse events reported in clinical trials.
| Drug | Study | Common Adverse Events (≥1%) | Serious Adverse Events | Citation |
| Bemnifosbuvir (AT-527) | MOONSONG (Phase 2) | Nausea and vomiting (higher incidence at 1100 mg dose). | 3 non-drug related SAEs in each treatment group. | [10][11] |
| Phase 1 | Most TEAEs were mild and resolved. | No SAEs or discontinuations due to AEs. | [12] | |
| Remdesivir | DisCoVeRy | - | No significant difference in grade 3-4 AEs or SAEs compared to control. | [6] |
| SIMPLE | Nausea, headache, hypokalemia. | Serious adverse events observed at a higher rate in the 10-day vs. 5-day treatment group. | [6][13] | |
| Molnupiravir | MOVe-OUT (Phase 3) | Diarrhea, nausea, dizziness (all Grade 1 or 2). | Occurred in 7% of subjects vs. 10% in placebo. | [2][3] |
| Meta-analysis | No significant difference in any adverse events compared to placebo. | No significant difference in serious adverse events compared to placebo. | [10] | |
| Favipiravir | Meta-analysis | Hyperuricemia, increased alanine aminotransferase. Lower rates of nausea and vomiting compared to controls. | Not statistically different from control groups. | [8] |
| FAVID | Non-serious adverse events were more frequent than in the placebo group. | - | [9] |
Experimental Protocols
In Vitro Antiviral Activity Assay (General Protocol)
A common method to determine the in vitro efficacy of antiviral compounds is the plaque reduction neutralization test (PRNT) or a similar cytopathic effect (CPE) inhibition assay.
Key Steps:
-
Cell Culture: A suitable cell line permissive to SARS-CoV-2 infection (e.g., Vero E6, Calu-3) is cultured in multi-well plates.
-
Compound Dilution: The antiviral compound is serially diluted to a range of concentrations.
-
Infection: Cells are infected with a standardized amount of SARS-CoV-2.
-
Treatment: The diluted compound is added to the infected cell cultures.
-
Incubation: The plates are incubated to allow for viral replication and the development of CPE.
-
Endpoint Measurement: The extent of CPE or the number of viral plaques is quantified. This can be done through various methods, including microscopy, staining with crystal violet, or using reporter viruses.
-
Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) or 90% (EC90) is calculated.
RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay (General Protocol)
Biochemical assays are used to determine the direct inhibitory activity of the active triphosphate form of the drug on the viral RdRp enzyme.
Key Steps:
-
Reagent Preparation: A reaction mixture is prepared containing the purified recombinant SARS-CoV-2 RdRp enzyme complex (nsp12/nsp7/nsp8), an RNA template and primer, and a mixture of natural nucleoside triphosphates (ATP, GTP, CTP, UTP).
-
Inhibitor Addition: The active triphosphate form of the antiviral drug is added to the reaction at various concentrations.
-
Reaction: The polymerization reaction is initiated and allowed to proceed for a specific time at an optimal temperature.
-
Detection: The amount of newly synthesized RNA is quantified. This can be achieved using various methods, such as incorporation of radiolabeled nucleotides, fluorescent dyes that bind to double-stranded RNA, or gel electrophoresis.[14][15][16][17]
-
Data Analysis: The concentration of the inhibitor that reduces the RdRp activity by 50% (IC50) is determined.
Conclusion
This compound, the active form of bemnifosbuvir, demonstrates potent in vitro antiviral activity against SARS-CoV-2 through a dual mechanism of action. While clinical trials have shown mixed results regarding viral load reduction, a notable trend towards reduced hospitalizations suggests a potential clinical benefit. In comparison to other RdRp inhibitors like Remdesivir, Molnupiravir, and Favipiravir, bemnifosbuvir offers the advantage of oral administration. However, a comprehensive evaluation of its place in the therapeutic landscape requires further clinical data, particularly from large-scale, well-controlled trials. This guide provides a foundational comparison to aid researchers and drug developers in their ongoing efforts to combat COVID-19.
References
- 1. Atea Pharmaceuticals Provides Update and Topline Results for Phase 2 MOONSONG Trial Evaluating AT-527 in the Outpatient Setting | Atea Pharmaceuticals, Inc. [ir.ateapharma.com]
- 2. Oral bemnifosbuvir (AT-527) vs placebo in patients with mild-to-moderate COVID-19 in an outpatient setting (MORNINGSKY) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atea’s AT-527, an Oral Antiviral Drug Candidate, Reduces Viral Replication in Hospitalized Patients with COVID-19 in Phase 2 Interim Analysis | Atea Pharmaceuticals, Inc. [ir.ateapharma.com]
- 4. Comparing the Effectiveness and Safety of Remdesivir and Molnupiravir in COVID‐19: A Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 6. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. journals.asm.org [journals.asm.org]
- 9. ir.ateapharma.com [ir.ateapharma.com]
- 10. academic.oup.com [academic.oup.com]
- 11. profoldin.com [profoldin.com]
- 12. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]
- 13. Single molecule activity assay for SARS-CoV-2 RNA dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Non-Nucleotide RNA-Dependent RNA Polymerase Inhibitor That Blocks SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. SARS-CoV-2 RNA-dependent RNA polymerase as a target for high-throughput drug screening - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for AT-9010 Tetrasodium: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like AT-9010 tetrasodium is paramount. This document provides essential safety and logistical information, including operational and disposal plans, to foster a secure and compliant laboratory environment.
Immediate Safety and Handling
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. Standard laboratory safety protocols should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and closed-toe shoes are mandatory.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation of dust.
Disposal Procedures
Given the limited specific data on the hazards of this compound, a conservative approach to disposal is required. The primary directive is to adhere to all federal, state, and local regulations for chemical waste disposal.
Step-by-Step Disposal Plan:
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (PPE), must be segregated as chemical waste.
-
Do not mix this waste with non-hazardous laboratory trash or other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Waste Collection and Storage:
-
Solid Waste: Collect all solid waste contaminated with this compound in a clearly labeled, sealed, and durable container. The label should include the chemical name ("this compound waste"), the primary hazard (e.g., "Caution: Research Compound - Handle as Hazardous Waste"), and the date of accumulation.
-
Liquid Waste: Collect aqueous solutions of this compound in a designated, leak-proof, and clearly labeled waste container. The container should be compatible with the solvent used.
-
-
Consult with Environmental Health and Safety (EHS):
-
Contact your institution's EHS office to determine the specific procedures for the disposal of investigational compounds with unknown toxicity.
-
Provide them with all available information on this compound, including the SDS. They will provide guidance on the appropriate waste stream and disposal method.
-
-
Final Disposal:
-
The designated chemical waste will be collected by your institution's EHS personnel or a licensed hazardous waste disposal contractor.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₃FN₅Na₄O₁₃P₃ |
| Molecular Weight | 627.13 g/mol |
| CAS Number | 1621884-18-1 |
| Solubility | Soluble in water (100 mg/mL) |
| Storage Temperature | -80°C (protect from light, stored under nitrogen) |
Experimental Protocol: In Vitro SARS-CoV-2 Inhibition Assay
The following is a representative protocol for evaluating the in vitro antiviral activity of a nucleoside analog like AT-9010 against SARS-CoV-2.
Objective: To determine the 50% effective concentration (EC50) of AT-9010 against SARS-CoV-2 in a cell-based assay.
Materials:
-
Vero E6 cells (or other susceptible cell lines)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
SARS-CoV-2 viral stock of known titer
-
This compound
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Appropriate personal protective equipment (PPE) and biosafety level 3 (BSL-3) containment facility.
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates at a density that will result in 80-90% confluency at the time of infection. Incubate overnight at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in infection media (DMEM with 2% FBS).
-
Viral Infection: In a BSL-3 facility, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.
-
Compound Addition: Immediately after infection, add the prepared dilutions of AT-9010 to the corresponding wells. Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
Assessment of Antiviral Activity:
-
After incubation, measure the cytopathic effect (CPE) or quantify viral replication using a suitable method (e.g., RT-qPCR for viral RNA, plaque assay for infectious virus).
-
Alternatively, assess cell viability using an assay like CellTiter-Glo®. Viral infection will lead to cell death, so a reduction in cell viability indicates viral activity. The protective effect of the compound will be reflected in increased cell viability.
-
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication or protects cells from virus-induced death by 50%. This is typically done by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of AT-9010 and a general experimental workflow for its evaluation.
Caption: Mechanism of AT-9010 inhibition of SARS-CoV-2 replication.
Caption: General experimental workflow for evaluating AT-9010.
References
Personal protective equipment for handling AT-9010 tetrasodium
Essential Safety and Handling Guide for AT-9010 Tetrasodium
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must have side-shields to provide comprehensive protection.[1] |
| Hand Protection | Protective Gloves | Chemically resistant gloves are required. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing that prevents skin contact.[1] |
| Respiratory | Suitable Respirator | To be used to avoid inhalation of dust or aerosols.[1] |
First Aid Procedures
Immediate response is crucial in the event of accidental exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Ensure eyelids are held open for thorough flushing. Seek immediate medical attention.[1] |
| Skin Contact | Rinse the affected skin area thoroughly with plenty of water. Remove any contaminated clothing and shoes. Seek medical advice.[1] |
| Inhalation | Move the individual to an area with fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.[1] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are vital to maintain the integrity of this compound and the safety of laboratory personnel.
Handling Protocol
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risks.[1]
-
Avoid Contact : Take all necessary precautions to avoid direct contact with the skin and eyes, as well as inhalation of any dust or aerosols that may form.[1]
-
Personal Hygiene : Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the substance.
Storage Protocol
| Parameter | Requirement |
| Temperature | Recommended storage at -80°C.[1] |
| Light | Protect from light.[1] |
| Atmosphere | Store under a nitrogen atmosphere.[1] |
| Container | Keep the container tightly sealed in a cool, well-ventilated area.[1] |
| Shipping | Can be shipped at room temperature for periods of less than two weeks.[1] |
Disposal Plan
The disposal of this compound and its containers must be conducted in compliance with all applicable regulations.
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of the substance in accordance with all prevailing country, federal, state, and local regulations.[1] |
| Contaminated Packaging | Conduct recycling or disposal of contaminated packaging in line with all prevailing country, federal, state, and local regulations.[1] |
Spill Management
In the event of a spill, it is important to prevent further leakage if it is safe to do so. Keep the product away from drains and water courses.[1] For liquid spills, absorb the substance with a finely-powdered liquid-binding material such as diatomite or universal binders.[1] Decontaminate the affected surfaces and any equipment by scrubbing with alcohol.[1] All contaminated materials should be disposed of as hazardous waste according to the disposal plan.[1]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
